MK-2048
Description
Properties
IUPAC Name |
(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O4/c1-4-26-8-10(2)28-16-14(18(29)17(28)21(26)32)20(31)27(25-15(16)19(30)24-3)9-11-5-6-13(23)12(22)7-11/h5-7,10,29H,4,8-9H2,1-3H3,(H,24,30)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRREMIKIHJGAA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H](N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236031 | |
| Record name | MK-2048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-69-9 | |
| Record name | (6S)-2-[(3-Chloro-4-fluorophenyl)methyl]-8-ethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-N,6-dimethyl-1,9-dioxopyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK-2048 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869901699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-2048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-2048 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ8U884TM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-2048: A Deep Dive into the Mechanism of a Second-Generation HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-2048 is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) designed to combat the emergence of drug resistance to first-generation compounds such as raltegravir and elvitegravir.[1][2][3] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. This compound effectively blocks the integration of the viral genome into the host cell's DNA, a critical step in the HIV-1 replication cycle.[4][5] Its unique interaction with the integrase enzyme allows it to maintain activity against viral strains that have developed resistance to earlier INSTIs.[1][6]
Core Mechanism of Action
The primary target of this compound is the HIV-1 integrase (IN), an essential enzyme for viral replication.[4] Following reverse transcription of the viral RNA into double-stranded DNA, integrase orchestrates the insertion of this viral DNA into the host cell's genome. This process occurs in two key steps:
-
3'-Processing: Integrase cleaves a dinucleotide from each 3' end of the viral DNA, exposing reactive hydroxyl groups.
-
Strand Transfer: The processed viral DNA is then covalently linked to the host cell's DNA in a process known as strand transfer.[7]
This compound specifically inhibits the strand transfer step.[7] It achieves this by binding with high specificity to the active site of the integrase enzyme when it is complexed with viral DNA, a structure known as the "intasome".[4] The inhibitor chelates two essential magnesium ions within the catalytic core of the integrase, at the interface with the viral DNA. This interaction displaces the reactive viral DNA end from the active site, thereby preventing its ligation to the host DNA.[4] Specifically, this compound interacts with the key catalytic triad residues Asp 128, Asp 185, and Glu 221 through these magnesium ions.[4] This mode of action effectively halts the integration process and prevents the establishment of a productive, lifelong infection in the host cell.
Quantitative Data Summary
The potency of this compound has been quantified through various in vitro assays, demonstrating its activity against different HIV-1 subtypes and its resilience to common resistance mutations.
| Parameter | Value | Target/Cell Type | Notes |
| IC50 | 2.6 nM | HIV-1 Integrase (Wild-Type) | In vitro enzyme assay.[6] |
| IC50 | 1.5 nM | INR263K Mutant Integrase | Demonstrates potency against some mutant forms.[6] |
| IC50 | 0.075 µM (75 nM) | HIV-1 Subtype B Integrase | Purified recombinant enzyme.[7] |
| IC50 | 0.080 µM (80 nM) | HIV-1 Subtype C Integrase | Purified recombinant enzyme.[7] |
| EC50 | 0.0003 - 0.0148 µM | HIV-1 Subtype B | Cell culture-based replication assay in cord blood mononuclear cells.[7] |
| EC50 | 0.0007 - 0.0033 µM | HIV-1 Subtype C | Cell culture-based replication assay in cord blood mononuclear cells.[7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
Objective: To measure the in vitro inhibitory activity of this compound on the strand transfer reaction catalyzed by purified HIV-1 integrase.
Materials:
-
Purified, recombinant HIV-1 integrase enzyme.
-
Biotinylated donor DNA duplex corresponding to the U5 end of the HIV-1 long terminal repeat (LTR).
-
Digoxigenin (DIG)-labeled target DNA duplex.
-
Streptavidin-coated 96-well microplates.
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2, 4% glycerol).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking solution (e.g., 1% BSA in wash buffer).
-
Anti-DIG antibody conjugated to horseradish peroxidase (HRP).
-
TMB substrate solution.
-
Stop solution (e.g., 1 M H2SO4).
-
This compound dissolved in DMSO.
Protocol:
-
Coat streptavidin-coated microplate wells with the biotinylated donor DNA by incubating for 1 hour at 37°C.
-
Wash the wells three times with wash buffer to remove unbound donor DNA.
-
Block the wells with blocking solution for 30 minutes at 37°C to prevent non-specific binding.
-
Wash the wells three times with reaction buffer.
-
Add purified HIV-1 integrase to the wells and incubate for 30 minutes at 37°C to allow the formation of the integrase-donor DNA complex.
-
Add serial dilutions of this compound (or DMSO for control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the strand transfer reaction by adding the DIG-labeled target DNA to the wells.
-
Incubate the plate for 1 hour at 37°C to allow the integration of the donor DNA into the target DNA.
-
Wash the wells five times with wash buffer to remove unreacted components.
-
Add anti-DIG-HRP antibody to the wells and incubate for 1 hour at 37°C.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate at room temperature until color develops (typically 10-15 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the effective concentration of this compound required to inhibit HIV-1 replication in a cell-based model.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Replication-competent HIV-1 virus stock (e.g., NL4-3).
-
This compound dissolved in DMSO.
-
p24 antigen ELISA kit.
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with PHA (e.g., 5 µg/mL) for 2-3 days in RPMI-1640 medium.
-
Wash the cells and culture them in medium supplemented with IL-2 (e.g., 20 U/mL) to maintain T-cell proliferation.
-
Plate the PHA-stimulated PBMCs in a 96-well plate at a density of approximately 1 x 10^5 cells/well.
-
Pre-treat the cells with serial dilutions of this compound for 2 hours.
-
Infect the cells with a known amount of HIV-1 virus stock (e.g., at a multiplicity of infection of 0.01).
-
Culture the infected cells for 7-10 days, replacing the medium containing the appropriate concentration of this compound every 2-3 days.
-
Collect the culture supernatants at various time points.
-
Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatants using an ELISA kit.
-
The EC50 value is determined by plotting the percentage of inhibition of p24 production against the logarithm of the this compound concentration.
Resistance Profile
A key advantage of this compound is its activity against HIV-1 strains harboring mutations that confer resistance to first-generation INSTIs.[1] However, in vitro selection studies have identified specific mutations in the integrase gene that can reduce the susceptibility to this compound. The primary resistance pathway involves the G118R mutation, which often appears first and confers low-level resistance.[2][3] The subsequent acquisition of the E138K mutation can further increase the level of resistance to this compound while partially restoring the viral replicative capacity that is often diminished by the G118R mutation alone.[2][3][6] Notably, viruses with the G118R and E138K mutations generally remain susceptible to first-generation INSTIs like raltegravir and elvitegravir, indicating a distinct resistance profile for this compound.[2][3]
Conclusion
This compound represents a significant advancement in the development of HIV-1 integrase inhibitors. Its potent activity against both wild-type and drug-resistant viral strains is attributed to its unique binding interactions within the intasome active site. The detailed mechanistic understanding and robust in vitro characterization of this compound provide a strong foundation for its continued investigation and potential clinical application in the management of HIV-1 infection. While the emergence of resistance is a persistent challenge in antiviral therapy, the distinct resistance profile of this compound offers valuable options for treatment-experienced patients. Further research into the structural basis of its interaction with mutant integrase enzymes will be crucial for the design of next-generation INSTIs with even broader and more durable efficacy.
References
- 1. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential HIV-1 replication in neonatal and adult blood mononuclear cells is influenced at the level of HIV-1 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of HIV-1 integrase inhibitors based on a four-point pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hiv.lanl.gov [hiv.lanl.gov]
An In-Depth Technical Guide on the Structure-Activity Relationship of MK-2048
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) that was investigated for the prevention of HIV infection. Despite demonstrating potent activity against wild-type and raltegravir-resistant HIV variants, clinical development was discontinued after Phase I trials. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the this compound core, detailing the key structural features required for its potent anti-HIV activity. The document summarizes available quantitative data, outlines experimental protocols for key biological assays, and visualizes the mechanism of action and experimental workflows.
Introduction
This compound emerged from the optimization of a tricyclic 10-hydroxy-7,8-dihydropyrazinopyrrolopyrazine-1,9-dione scaffold.[1][2][3] As a second-generation INSTI, it was designed to have a longer half-life and to be effective against HIV strains resistant to first-generation inhibitors like raltegravir.[4] This was achieved through specific structural modifications that enhance its binding affinity to the HIV integrase enzyme.[4] This guide will delve into the specifics of these molecular interactions and the resulting biological activity.
Core Structure and Mechanism of Action
The core structure of this compound is a tricyclic hydroxypyrrole that contains a metal-binding pharmacophore and a halogenated benzyl moiety.[1] The mechanism of action involves the chelation of divalent metal ions (Mg2+) in the active site of the HIV integrase enzyme, which is crucial for its catalytic activity in integrating the viral DNA into the host genome.[5] The halogenated benzyl group is involved in stacking interactions with the DNA substrate.[6]
Signaling Pathway
The following diagram illustrates the HIV replication cycle and the point of inhibition by this compound.
Structure-Activity Relationship (SAR) Studies
Detailed SAR studies on the tricyclic hydroxypyrrole scaffold have revealed several key features crucial for potent HIV integrase inhibition. The core scaffold, the nature of the substituents on the benzyl ring, and the stereochemistry of the molecule all play significant roles in its biological activity.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against wild-type HIV integrase and a resistant mutant strain.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Wild-type HIV Integrase | 2.6 | [4] |
| This compound | INR263K Mutant | 1.5 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Workflow:
Methodology:
-
Enzyme and Substrates: Purified, recombinant HIV-1 integrase is used. The viral DNA (vDNA) substrate is a biotinylated double-stranded oligonucleotide, and the target DNA is a separate double-stranded oligonucleotide.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, DTT, and a non-ionic detergent.
-
Inhibition Assay:
-
Integrase and the vDNA substrate are pre-incubated with varying concentrations of the test compound (e.g., this compound) in a 96-well plate.
-
The strand transfer reaction is initiated by the addition of the target DNA and a solution of divalent cations (e.g., MgCl2).
-
The reaction is allowed to proceed for a defined period at 37°C.
-
-
Detection:
-
The reaction is stopped, and the biotinylated DNA is captured on a streptavidin-coated plate.
-
The plate is washed to remove unincorporated DNA and other reaction components.
-
A Europium-labeled antibody specific for double-stranded DNA is added to detect the strand transfer product.
-
After another wash step, the time-resolved fluorescence is measured, which is proportional to the amount of strand transfer product formed.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the strand transfer activity by 50%, is calculated from the dose-response curve.
Conclusion
The structure-activity relationship of this compound highlights the importance of the tricyclic hydroxypyrrole core for potent HIV integrase inhibition. The specific substitutions on the benzyl ring and the overall stereochemistry are critical for its activity against both wild-type and resistant HIV strains. While this compound did not proceed to later stages of clinical development, the detailed understanding of its SAR provides a valuable foundation for the design of future generations of HIV integrase inhibitors. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers in the field of antiretroviral drug discovery.
References
- 1. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Need for Development of New HIV-1 Reverse Transcriptase and Integrase Inhibitors in the Aftermath of Antiviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
MK-2048 Preclinical Studies: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) developed by Merck & Co. as a potential agent for the prevention of HIV infection.[1] As a successor to first-generation INSTIs, this compound was designed to have an improved half-life and a higher barrier to resistance.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological and experimental workflows. Although development of this compound did not proceed past Phase I clinical trials due to a lack of demonstrated efficacy in preventing HIV acquisition, the preclinical data generated remains a valuable resource for researchers in the field of antiretroviral drug development.[1]
Mechanism of Action
This compound targets the HIV-1 integrase enzyme, a critical component of the viral replication machinery responsible for inserting the viral DNA into the host cell's genome.[1][2] This integration process is essential for the establishment of a persistent infection.[2] this compound specifically inhibits the strand transfer step of integration.[3] It achieves this by binding with high specificity to the active site of the integrase enzyme, chelating the divalent magnesium ions that are essential for its catalytic activity.[2] This binding effectively displaces the reactive viral DNA ends from the active site, preventing their covalent linkage to the host DNA.[2] Structural studies have indicated that this compound interacts with key residues in the integrase active site, including Asp128, Asp185, and Glu221.[2]
In Vitro Potency
This compound demonstrated potent antiviral activity against a range of HIV-1 subtypes and laboratory strains in preclinical in vitro assays. The following table summarizes the reported 50% inhibitory concentrations (IC50).
| Target | Assay Type | IC50 (nM) | Reference |
| HIV-1 Integrase (Wild-Type) | Biochemical Assay | 2.6 | [4] |
| HIV-1 Integrase (Subtype B) | Biochemical Assay | 75 | [3] |
| HIV-1 Integrase (Subtype C) | Biochemical Assay | 80 | [3] |
| HIV-1BaL in TZM-bl cells (Free Drug) | Cell-based Assay | 0.54 | [5] |
| HIV-1BaL in TZM-bl cells (PNP Film) | Cell-based Assay | 0.46 | [5] |
| Integrase Mutant INR263K | Biochemical Assay | 1.5 | [4] |
| Integrase Mutant S217H | Biochemical Assay | ~200-900 | [3][6] |
| Integrase Mutant N224H | Biochemical Assay | ~25 | [3][6] |
Resistance Profile
As a second-generation INSTI, this compound was developed to be effective against viral strains resistant to first-generation inhibitors like raltegravir.[1] Preclinical studies showed that this compound retained activity against the N155H integrase mutant.[1] However, in vitro selection studies identified novel mutations that confer resistance to this compound. The primary mutation observed was G118R in the integrase gene. This mutation alone conferred low-level resistance to this compound. A subsequent E138K mutation, in combination with G118R, led to a more significant increase in resistance.[3]
Preclinical Pharmacokinetics
Pharmacokinetic studies in rhesus macaques were conducted to evaluate the distribution and elimination of this compound, particularly when delivered via an intravaginal ring (IVR), a potential delivery method for pre-exposure prophylaxis (PrEP).[7]
| Parameter | Matrix | Value | Reference |
| Tmax | Plasma | 24-168 hours | [7] |
| Cmax | Plasma | 0.04-2.96 ng/mL | [7] |
| Tmax | Vaginal Secretions | 24-336 hours | [7] |
| Cmax | Vaginal Secretions | 198-19,435 ng/mL | [7] |
These studies demonstrated that local administration via an IVR could achieve high concentrations of this compound in vaginal secretions with significantly lower systemic exposure.[7]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are largely proprietary. However, based on the published literature, the following sections outline the general methodologies employed.
HIV-1 Integrase Strand Transfer Assay (Biochemical Assay)
This assay is designed to measure the ability of a compound to inhibit the strand transfer activity of the HIV-1 integrase enzyme in a cell-free system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Proteopedia, life in 3D [proteopedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Evaluation of the Antiretroviral Compound this compound Released From an Intravaginal Ring in Rhesus Macaques [natap.org]
MK-2048: A Technical Overview of a Second-Generation HIV Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-2048 is a potent, second-generation integrase strand transfer inhibitor (INSTI) that was investigated as a potential agent for the prevention of HIV infection.[1] Its therapeutic target is the HIV-1 integrase enzyme, a critical component of the viral replication machinery.[1][2] By inhibiting this enzyme, this compound effectively blocks the integration of the viral genome into the host cell's DNA, a crucial step for the establishment of a persistent infection.[2][3][4] Although development of this compound was discontinued after Phase I clinical trials, a comprehensive understanding of its mechanism, potency, and the experimental methods used to characterize it remains valuable for the ongoing development of antiretroviral therapies.[1]
Therapeutic Target: HIV-1 Integrase
The primary therapeutic target of this compound is the HIV-1 integrase (IN), a viral enzyme essential for the replication of HIV.[2][3][4] The integrase enzyme catalyzes the insertion of the viral DNA, synthesized by reverse transcriptase, into the host cell's genome.[4][5] This integration process is a critical step in the HIV life cycle, as it allows for the transcription of viral genes and the subsequent production of new viral particles.[2] Integrase inhibitors, such as this compound, represent a key class of antiretroviral drugs that specifically disrupt this process.[3][4]
Mechanism of Action
This compound functions as an integrase strand transfer inhibitor (INSTI).[6] The integration of viral DNA into the host genome is a two-step process catalyzed by integrase. First, the enzyme performs a 3'-processing step, where it cleaves two nucleotides from each 3' end of the viral DNA. Subsequently, in the strand transfer step, the processed viral DNA ends are covalently joined to the host cell's DNA.[5]
This compound specifically inhibits the strand transfer step.[5] It achieves this by binding with high specificity to the active site of the HIV integrase enzyme.[2] The binding of this compound displaces the reactive viral DNA end from the active site, thereby preventing its interaction with the host DNA and halting the integration process.[2] This mechanism effectively blocks the establishment of a productive HIV infection.[2]
Quantitative Data
The potency of this compound has been quantified through various in vitro assays. The following table summarizes key inhibitory concentrations (IC50) against wild-type HIV integrase and resistant variants.
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-Type HIV-1 Integrase | Enzymatic Assay | 2.6 | [7] |
| Raltegravir-Resistant Mutant (INR263K) | Enzymatic Assay | 1.5 | [7] |
| Wild-Type Prototype Foamy Virus (PFV) IN | In vitro Inhibition Assay | ~90 (Raltegravir for comparison) | [8] |
| S217H Mutant PFV IN | In vitro Inhibition Assay | ~200 | [8] |
| N224H Mutant PFV IN | In vitro Inhibition Assay | ~25 | [8] |
| Wild-Type HIV-1 (in cell culture) | Antiviral Assay | 0.54 | [6][9] |
Experimental Protocols
The characterization of this compound involved a range of experimental methodologies to determine its potency, mechanism of action, and pharmacokinetic properties.
In Vitro Integrase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified HIV-1 integrase enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A model DNA substrate mimicking the viral DNA end is synthesized and labeled (e.g., with a fluorescent tag or radioisotope).
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the purified integrase, the labeled DNA substrate, and a target DNA substrate.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to allow for the strand transfer reaction to occur.
-
Quenching and Analysis: The reaction is stopped, and the products of the strand transfer reaction are separated from the unreacted substrate, typically using gel electrophoresis.
-
Data Analysis: The amount of product formed at each inhibitor concentration is quantified. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.
Antiviral Activity Assay (TZM-bl Cell Line)
Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in a cell-based assay by 50% (IC50).
Methodology:
-
Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are cultured.
-
Drug Treatment: Cells are pre-incubated with various concentrations of this compound.
-
Viral Infection: A known amount of HIV-1 is added to the cell cultures.
-
Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and expression of viral proteins.
-
Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral gene expression (and thus successful integration), is measured using a luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[6][9]
Pharmacokinetic Studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify the concentrations of this compound in biological matrices such as plasma, cervicovaginal fluid (CVF), and tissue samples.
Methodology:
-
Sample Collection: Biological samples are collected from subjects at various time points following administration of this compound.
-
Sample Preparation: The samples are processed to extract this compound. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard is typically added to correct for extraction losses and matrix effects.
-
LC Separation: The extracted sample is injected into a liquid chromatograph, where this compound and the internal standard are separated from other components of the matrix on a chromatographic column.
-
MS/MS Detection: The separated compounds are then introduced into a tandem mass spectrometer. The mass spectrometer is set to detect specific parent-to-product ion transitions for this compound and the internal standard, allowing for highly selective and sensitive quantification.
-
Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentration of this compound in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[10][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HIV replication cycle, the point of inhibition by this compound, and a typical experimental workflow for assessing its antiviral activity.
Caption: HIV Replication Cycle and the Point of this compound Inhibition.
Caption: Experimental Workflow for TZM-bl Based Antiviral Assay.
Conclusion
This compound is a well-characterized second-generation INSTI that potently inhibits HIV-1 integrase. Its mechanism of action, focused on blocking the strand transfer step of viral DNA integration, has been elucidated through detailed enzymatic and cell-based assays. While its clinical development was not pursued, the data and methodologies associated with this compound contribute to the broader understanding of integrase inhibition and provide a valuable reference for the development of new antiretroviral agents. The technical information presented here serves as a comprehensive resource for researchers in the field of HIV drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Proteopedia, life in 3D [proteopedia.org]
- 3. Integrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Integrase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 5. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PMC [pmc.ncbi.nlm.nih.gov]
MK-2048 binding site on HIV integrase
An In-depth Technical Guide to the MK-2048 Binding Site on HIV Integrase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme essential for viral replication.[1][2][3] It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer, which establishes a permanent infection.[1][2][4][5] This makes HIV-1 IN a prime target for antiretroviral therapy. Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block this step.
This compound is a second-generation INSTI developed to be effective against viral strains resistant to first-generation inhibitors like raltegravir (RAL) and elvitegravir (EVG).[6][7][8][9] It demonstrates potent activity by binding to the catalytic core of the integrase enzyme.[10][11] Although investigated for pre-exposure prophylaxis (PrEP) in a vaginal ring formulation, clinical development of this compound did not proceed further.[6][12][13][14] Nevertheless, the study of its interaction with HIV integrase provides valuable insights into the mechanism of INSTIs and the development of resistance.
Mechanism of Action and Binding Site
HIV integrase performs its function in two distinct catalytic steps: 3'-processing and strand transfer.[4][15] INSTIs, including this compound, act by binding to the "intasome," a stable complex formed by the integrase enzyme and the ends of the viral DNA.[1]
This compound specifically binds within the enzyme's active site, at the DNA-protein interface.[1] Its mechanism involves the chelation of two essential magnesium ions (Mg²⁺) that are critical for the catalytic activity of the enzyme.[1][16] By binding to these metal ions, this compound effectively displaces the reactive 3' end of the viral DNA from the active site, thereby preventing the strand transfer reaction and halting the integration of the viral genome into host DNA.[1] The binding of this compound involves key interactions with the catalytic triad residues of the integrase core domain and π-stacking interactions with the terminal nucleotide rings of the viral DNA.[1]
Caption: HIV integration pathway and the inhibitory action of this compound.
Molecular Interactions at the Binding Site
Structural studies, primarily using prototype foamy virus (PFV) intasomes as a model, have elucidated the binding mode of second-generation INSTIs like this compound.[17][18][19] The inhibitor positions itself in the active site pocket vacated by the displaced terminal viral DNA base. The core of the inhibitor chelates the two catalytic Mg²⁺ ions, which are coordinated by the highly conserved D, D, E motif of the integrase catalytic core domain. This interaction is fundamental to its inhibitory activity.
Caption: Key molecular interactions of this compound in the HIV IN active site.
Quantitative Inhibition Data
This compound is a potent inhibitor of HIV-1 integrase, with inhibitory concentrations (IC50) in the low nanomolar range. Its potency varies against different HIV subtypes and mutants.
| Target Enzyme/Complex | Condition | IC50 (nM) | Reference(s) |
| Wild-Type Integrase | |||
| HIV-1 Integrase | Wild-Type | 2.6 | [10][11] |
| HIV-1 Subtype B IN | Wild-Type | 75 | [10] |
| HIV-1 Subtype C IN | Wild-Type | 80 | [10] |
| Mutant Integrase | |||
| INR263K | Mutant | 1.5 | [10][11] |
| N224H Intasome | RAL Resistance Pathway | 25 | [10][19] |
| S217H Intasome | RAL Resistance Pathway | 200 - 900 | [10][19] |
| Cell-Based Assay | |||
| HIV-1BaL | TZM-bl cells | 0.46 - 0.54 | [20] |
Experimental Protocols
The binding site and inhibitory characteristics of this compound were determined through a combination of biochemical assays, cell-based studies, and structural biology techniques.
Protocol: In Vitro Integrase Strand Transfer Assay
This biochemical assay is used to directly measure the inhibition of the integrase-catalyzed strand transfer reaction and to determine the IC50 value of a compound.
-
Reagents and Materials :
-
Recombinant full-length HIV-1 integrase protein.
-
Oligonucleotide substrates mimicking the processed viral DNA end (donor DNA), often labeled with a fluorophore (e.g., Cy5).
-
Oligonucleotide substrates mimicking the target host DNA (acceptor DNA), often biotinylated for capture.
-
Assay Buffer: Contains HEPES, DTT, and a divalent cation (MnCl₂ or MgCl₂).
-
Detection Reagent: Streptavidin-linked fluorophore (e.g., Europium) that can engage in FRET with the donor DNA label.
-
Test Compound: this compound serially diluted in DMSO.
-
-
Procedure :
-
HIV-1 integrase is pre-incubated with the donor DNA substrate in the assay buffer to allow for the formation of the IN-DNA complex (intasome).
-
Varying concentrations of this compound (or DMSO control) are added to the pre-formed complexes and incubated.
-
The strand transfer reaction is initiated by the addition of the acceptor DNA substrate.
-
The reaction is allowed to proceed for a set time (e.g., 60-90 minutes) at 37°C.
-
The reaction is stopped, and the detection reagent is added.
-
The amount of strand transfer product is quantified by measuring the Homogeneous Time-Resolved Fluorescence (HTRF) signal. The signal is generated only when the donor and acceptor DNA are ligated, bringing the two fluorophores into close proximity.[21]
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol: X-ray Crystallography of the Intasome-Inhibitor Complex
Structural elucidation of INSTI binding has relied on the use of the prototype foamy virus (PFV) intasome, which is more stable and amenable to crystallization than its HIV-1 counterpart but shares a highly conserved active site.
-
Protein and DNA Preparation :
-
Recombinant PFV integrase is expressed and purified.
-
Oligonucleotides corresponding to the PFV U5 viral DNA end are synthesized and annealed.
-
-
Intasome Assembly and Crystallization :
-
The purified PFV integrase and viral DNA oligonucleotides are mixed in a specific molar ratio and incubated to allow for the assembly of the intasome complex.
-
The assembled intasome is purified using size-exclusion chromatography.
-
Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop).
-
-
Inhibitor Soaking :
-
Once intasome crystals are grown, they are transferred to a solution containing a high concentration of this compound and the required divalent cations (Mg²⁺). This allows the inhibitor to diffuse into the crystal and bind to the active site.
-
-
Data Collection and Structure Determination :
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The crystal structure is solved using molecular replacement, using a previously known intasome structure as a model.
-
The resulting electron density map is used to build and refine the atomic model of the intasome in complex with this compound, revealing the precise binding orientation and molecular interactions.[18][19]
-
Protocol: In Vitro Resistance Selection
This cell culture-based method is used to identify mutations in HIV-1 that confer resistance to an antiviral drug.
-
Cell and Virus Culture :
-
A susceptible T-cell line (e.g., MT-4) is infected with a wild-type laboratory strain of HIV-1.
-
The infection is initiated in the presence of a sub-inhibitory concentration of this compound.
-
-
Serial Passaging :
-
The culture is monitored for signs of viral replication (e.g., syncytia formation or p24 antigen levels).
-
Once viral breakthrough is observed, the cell-free supernatant containing the virus is collected and used to infect fresh cells.
-
This process is repeated (passaged) multiple times. With each subsequent passage, the concentration of this compound is gradually increased.
-
-
Identification of Mutations :
-
After significant resistance is observed (i.e., the virus can replicate at high concentrations of this compound), the proviral DNA is extracted from the infected cells.
-
The integrase-coding region of the viral genome is amplified by PCR and sequenced.
-
The resulting sequences are compared to the original wild-type sequence to identify mutations that have been selected under the drug pressure.[7][8][10][11]
-
Caption: Experimental workflow for in vitro selection of drug resistance.
Resistance to this compound
Prolonged exposure of HIV-1 to this compound in cell culture led to the selection of novel resistance mutations not commonly associated with first-generation INSTIs.
-
Primary Mutation: G118R : The G118R mutation was the first to appear, conferring a low level of resistance to this compound.[7][8] However, this mutation significantly impaired the virus's replication capacity to about 1% of the wild-type virus.[7][9] In structural models, residue G118 is located near the catalytic residue D116, and the introduction of a bulky, charged arginine residue is thought to decrease Mg²⁺ binding, thereby compromising enzyme function.[4][7][9]
-
Secondary Mutation: E138K : The subsequent selection of the E138K mutation partially restored the viral replication capacity (to ~13% of wild-type) and, in combination with G118R, increased the resistance to this compound to approximately 8-fold.[7][9]
Importantly, viruses containing the G118R and E138K mutations remained largely susceptible to first-generation INSTIs raltegravir and elvitegravir, highlighting the unique interaction of this compound with the integrase enzyme.[7][8][9]
Conclusion
This compound is a potent second-generation INSTI that binds to the active site of HIV-1 integrase. Its mechanism of action is centered on the chelation of two catalytic magnesium ions, which disrupts the strand transfer step of viral DNA integration. The binding site involves critical interactions with the D, D, E catalytic motif. While this compound showed promise with its distinct resistance profile, particularly the emergence of the G118R mutation, its clinical development was not pursued. The detailed understanding of its binding mode, inhibitory activity, and resistance pathways continues to inform the design of new and more robust antiretroviral agents targeting HIV-1 integrase.
References
- 1. This compound - Proteopedia, life in 3D [proteopedia.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Molecular Dynamics Approaches Estimate the Binding Energy of HIV-1 Integrase Inhibitors and Correlate with In Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Identification of Novel Mutations Responsible for Resistance to this compound, a Second-Generation HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel mutations responsible for resistance to this compound, a second-generation HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical and Pharmacological Analyses of HIV-1 Integrase Flexible Loop Mutants Resistant To Raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV drug resistance against strand transfer integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Technical Guide to Second-Generation Integrase Inhibitors: Focus on MK-2048
Audience: Researchers, scientists, and drug development professionals.
Introduction to Second-Generation Integrase Strand Transfer Inhibitors (INSTIs)
Integrase strand transfer inhibitors (INSTIs) represent a cornerstone of modern antiretroviral therapy (ART) for HIV-1 infection.[1] By targeting the viral integrase enzyme, INSTIs prevent the integration of the viral genome into the host cell's DNA, a critical step in the HIV replication cycle.[2] The first generation of INSTIs, including raltegravir and elvitegravir, demonstrated significant therapeutic efficacy. However, the emergence of drug resistance necessitated the development of second-generation INSTIs.[1]
Second-generation INSTIs, such as dolutegravir, bictegravir, and the investigational compound MK-2048, were designed to offer a higher genetic barrier to resistance and maintain activity against viral strains resistant to first-generation agents.[1][3] These newer agents generally exhibit improved pharmacokinetic profiles and favorable tolerability.[1]
This compound: A Second-Generation INSTI
This compound is a potent second-generation INSTI developed by Merck & Co.[2] It was investigated for the prevention of HIV infection, particularly as a component of a vaginal ring for pre-exposure prophylaxis (PrEP).[3][4] Although clinical development for this indication did not proceed past Phase I trials, the study of this compound has provided valuable insights into the pharmacology and resistance mechanisms of second-generation INSTIs.[3]
Chemical Structure
-
IUPAC Name: (6S)-2-[(3-chloro-4-fluorophenyl)methyl]-8-ethyl-9-hydroxy-N,6-dimethyl-1,10-dioxo-6,7-dihydropyrazino[1][5]pyrrolo[3,4-b]pyridazine-4-carboxamide
-
CAS Number: 869901-69-9
-
Molecular Formula: C₂₁H₂₁ClFN₅O₄
-
Molar Mass: 461.88 g·mol⁻¹
Mechanism of Action
This compound, like other INSTIs, functions by inhibiting the strand transfer step of HIV integration. The HIV integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. This compound binds to the active site of the integrase enzyme within the "intasome," a complex formed by the integrase and viral DNA.[2] By chelating essential magnesium ions in the active site, this compound displaces the reactive viral DNA end, thereby preventing its covalent linkage to the host cell's DNA.[2] This effectively halts the integration process and prevents the establishment of a productive, long-term infection.[2]
Figure 1: Mechanism of action of this compound in the HIV replication cycle.
In Vitro Activity
This compound demonstrates potent in vitro activity against wild-type HIV-1 and strains resistant to first-generation INSTIs.
| Compound | Virus/Enzyme | IC₅₀ (nM) | Reference |
| This compound | Wild-type HIV-1 | 0.46 | [6] |
| This compound | Raltegravir-resistant (N155H) | ~25 | [7] |
| Raltegravir | Wild-type PFV IN | 90 | [7] |
| Raltegravir | Raltegravir-resistant (N155H) | 200 | [7] |
Resistance Profile
A key advantage of second-generation INSTIs is their improved resistance profile. While this compound retains activity against many mutations that confer resistance to raltegravir and elvitegravir, specific resistance mutations to this compound have been identified in vitro.[1][5]
Prolonged exposure of HIV-1 to this compound in cell culture selected for the following mutations in the integrase gene:[5]
-
G118R: This mutation appears first and confers low-level resistance to this compound. It also significantly reduces the viral replication capacity to about 1% of the wild-type virus.[5]
-
E138K: This mutation often follows G118R. It partially restores the viral replication capacity (to approximately 13% of wild-type) and increases the resistance to this compound to about 8-fold.[5]
Importantly, viruses containing both the G118R and E138K mutations remain largely susceptible to the first-generation INSTIs, raltegravir and elvitegravir, highlighting a unique resistance pathway for this compound.[5]
Figure 2: this compound resistance pathway.
Pharmacokinetics
The clinical pharmacokinetics of this compound have been primarily studied through its delivery via an intravaginal ring (IVR).
| Parameter | Low-Dose IVR (10 mg this compound) | Original-Dose IVR (30 mg this compound) | Reference |
| Plasma AUC Ratio (Original/Low) | 1.49 | - | [8] |
| Cervical Tissue Concentration Ratio (Original/Low) | 6.45 | - | [8] |
| CVF Cmax (ng/mL) - Original Dose | - | 20586 | [9] |
| Plasma Peak Concentration (ng/mL) - Rhesus Macaques | 0.04-2.96 | - | [10] |
| Vaginal Secretion Peak Concentration (ng/mL) - Rhesus Macaques | 198-19435 | - | [10] |
AUC: Area Under the Curve; CVF: Cervicovaginal Fluid; Cmax: Maximum Concentration.
These studies demonstrated that this compound is released from the IVR and achieves detectable concentrations in plasma, cervicovaginal fluid, and cervical tissue.[8][9]
Experimental Protocols
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase. A common method is a non-radioactive ELISA-based assay.
Principle: Recombinant HIV-1 integrase is incubated with a donor DNA substrate that mimics the viral DNA end, which becomes bound to a plate. A target DNA substrate is then added. If strand transfer occurs, the target DNA is integrated and can be detected with a specific antibody, often conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.
Protocol Outline:
-
Plate Coating: Coat a 96-well plate with a donor DNA substrate.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of this compound or control compounds to the wells.
-
Strand Transfer Reaction: Add the target DNA substrate and incubate to allow the strand transfer reaction to proceed.
-
Detection: Add an anti-target DNA antibody conjugated to HRP. After washing, add a TMB substrate and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition at each drug concentration and determine the IC₅₀ value.
Figure 3: Integrase strand transfer inhibition assay workflow.
Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
This cell-based assay is used to determine the efficacy of an antiviral compound in preventing HIV-1 infection of target cells.
Principle: TZM-bl cells are a HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon successful HIV-1 infection and Tat expression, the LTR is activated, leading to the expression of luciferase, which can be quantified.
Protocol Outline:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the cells.
-
Viral Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the plates for 48 hours to allow for viral entry, reverse transcription, integration, and gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral replication at each drug concentration and determine the EC₅₀ value.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral activity assay to ensure that the observed antiviral effect is not due to cell death.
Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of cells. Viable cells reduce a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Seed the same cell line used in the antiviral assay (e.g., TZM-bl) in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).
-
Reagent Addition: Add the MTT or MTS reagent to the wells and incubate.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent cytotoxicity at each drug concentration and determine the CC₅₀ (50% cytotoxic concentration).
Conclusion
This compound exemplifies the characteristics of a second-generation integrase inhibitor, with potent activity against both wild-type and resistant HIV-1 strains and a distinct resistance profile. Although its development for HIV prevention in a vaginal ring formulation did not advance, the data generated from its preclinical and early clinical evaluation continue to be valuable for the field of antiretroviral drug development. The experimental protocols outlined provide a framework for the continued investigation of novel INSTIs and the complex interplay between these inhibitors, the HIV integrase enzyme, and the development of drug resistance.
References
- 1. Identification of Novel Mutations Responsible for Resistance to this compound, a Second-Generation HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel mutations responsible for resistance to this compound, a second-generation HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Pharmacodynamic Evaluation of the Antiretroviral Compound this compound Released From an Intravaginal Ring in Rhesus Macaques [natap.org]
MK-2048 CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MK-2048, a second-generation HIV-1 integrase strand transfer inhibitor (INSTI). It covers the compound's chemical properties, mechanism of action, and relevant experimental methodologies.
Chemical Properties
This compound is a complex heterocyclic molecule. Its key chemical identifiers and properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 869901-69-9 | [1][2][3][4] |
| Molecular Formula | C₂₁H₂₁ClFN₅O₄ | [1][2][3] |
| Molecular Weight | 461.88 g/mol | [1][3] |
| IUPAC Name | (S)-2-(3-chloro-4-fluorobenzyl)-8-ethyl-10-hydroxy-N,6-dimethyl-1,9-dioxo-1,2,6,7,8,9-hexahydropyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide | [1] |
| Appearance | Solid powder | [1][2] |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (9 mg/mL) | [4] |
| InChI Key | JSRREMIKIHJGAA-JTQLQIEISA-N | [1][2] |
| SMILES | CCN1C--INVALID-LINK--N2C(=C(O)C3=C2C(=NN(CC2=CC(Cl)=C(F)C=C2)C3=O)C(=O)NC)C1=O | [2][3] |
Mechanism of Action: HIV-1 Integrase Inhibition
This compound is a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[3][5] The primary mechanism involves the inhibition of the strand transfer step in the integration of viral DNA into the host cell's genome.[6] This action effectively halts the viral life cycle.[5] this compound binds with high specificity to the active site of the integrase enzyme.[5] As a second-generation INSTI, it was designed to be effective against HIV strains that have developed resistance to first-generation inhibitors like raltegravir and elvitegravir.[1][3]
Below is a diagram illustrating the signaling pathway of HIV-1 integration and the point of inhibition by this compound.
References
MK-2048: A Technical Overview of a Second-Generation HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2048 is a potent, second-generation integrase strand transfer inhibitor (INSTI) investigated for the prevention of HIV-1 infection.[1] As a successor to first-generation INSTIs, this compound was designed to exhibit a longer half-life and maintain activity against HIV-1 variants harboring resistance mutations to earlier drugs in its class. This technical guide provides a comprehensive overview of the core molecular and pharmacological properties of this compound, including detailed experimental protocols and a visualization of its mechanism of action within the HIV-1 life cycle.
Core Molecular and Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C21H21ClFN5O4 | --INVALID-LINK-- |
| Molecular Weight | 461.88 g/mol | --INVALID-LINK-- |
| CAS Number | 869901-69-9 | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (9 mg/mL, 19.48 mM) | --INVALID-LINK-- |
Mechanism of Action: Inhibition of HIV-1 Integrase
This compound targets the HIV-1 integrase enzyme, a critical component of the viral replication machinery. Integrase facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[2][3]
-
3'-Processing: The integrase enzyme, as part of the pre-integration complex (PIC), cleaves two nucleotides from each 3' end of the viral DNA.[2][3]
-
Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.[2][3]
This compound acts as a strand transfer inhibitor. It chelates divalent metal ions (typically Mg2+) in the catalytic core of the integrase, effectively blocking the strand transfer step and preventing the integration of the viral genome into the host chromosome.[3] This mechanism is crucial for halting the viral life cycle and preventing the establishment of a productive infection.
Below is a diagram illustrating the HIV-1 integration pathway and the point of inhibition by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity and properties of this compound.
HIV-1 Integrase Strand Transfer Assay
This assay quantitatively measures the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor DNA (simulating the viral DNA U5 end)
-
Digoxigenin (DIG)-labeled target DNA (simulating host DNA)
-
Streptavidin-coated magnetic beads or microplates
-
Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Assay buffer (containing a divalent cation, e.g., MgCl₂)
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Coat Plate: If using microplates, coat streptavidin-coated 96-well plates with biotinylated donor DNA. Incubate and wash to remove unbound DNA.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA. Wash to remove unbound integrase.
-
Inhibitor Addition: Add serial dilutions of this compound (or control compounds) to the wells and incubate.
-
Strand Transfer Reaction: Add DIG-labeled target DNA to initiate the strand transfer reaction. Incubate to allow the reaction to proceed.
-
Detection:
-
If using magnetic beads, add the beads to capture the biotin-donor/DIG-target DNA product.
-
Wash the wells/beads to remove unreacted components.
-
Add anti-DIG-HRP antibody and incubate.
-
Wash to remove unbound antibody.
-
Add TMB substrate and incubate for color development.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based HIV-1 Infectivity Assay (MT-4 Cells)
This assay determines the concentration of this compound required to inhibit HIV-1 replication in a cell culture model.
Materials:
-
MT-4 cells (human T-cell line)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
p24 antigen ELISA kit or a reverse transcriptase (RT) activity assay kit
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., another known INSTI).
-
Infection: Infect the cells with a predetermined amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Endpoint Measurement:
-
Viral Replication: Collect the cell culture supernatant and quantify the amount of viral replication using a p24 ELISA or an RT assay.
-
Cell Viability: To assess cytotoxicity, add a cell viability reagent to the cells and measure the signal according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration and determine the EC₅₀ (50% effective concentration). The cell viability data is used to determine the CC₅₀ (50% cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀ / EC₅₀).
Permeability Assay using MDCKII-MDR1 Cells
This assay evaluates the ability of this compound to cross a cell monolayer, providing an in vitro model for intestinal or blood-brain barrier permeability and identifying if it is a substrate for the P-glycoprotein (P-gp) efflux pump.
Materials:
-
MDCKII-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)
-
Transwell inserts for 24- or 96-well plates
-
Cell culture medium (e.g., DMEM with FBS and supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Monolayer Formation: Seed MDCKII-MDR1 cells onto the Transwell inserts and culture them until a confluent and polarized monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add this compound in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate for a defined period (e.g., 60-90 minutes).
-
Collect samples from both chambers.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Perform the same steps as above, but add this compound to the basolateral chamber and collect from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 1 suggests that this compound is a substrate for an efflux transporter like P-gp.
-
The following diagram illustrates the workflow for the permeability assay.
Conclusion
This compound represents a significant advancement in the development of HIV-1 integrase inhibitors, demonstrating potent activity against both wild-type and resistant viral strains. The data and protocols presented in this technical guide offer a foundational resource for researchers and scientists in the field of antiretroviral drug development. Understanding the molecular characteristics, mechanism of action, and the experimental methodologies used to evaluate compounds like this compound is crucial for the continued progress in combating the HIV/AIDS pandemic.
References
- 1. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
Initial Preclinical Safety Profile of MK-2048: A Technical Overview
Introduction
Mechanism of Action: HIV Integrase Inhibition
MK-2048 targets the HIV-1 integrase enzyme, which is crucial for the replication cycle of the virus. By inhibiting this enzyme, this compound prevents the viral DNA from being incorporated into the host's cellular DNA, thereby halting the establishment of a productive infection.
Preclinical Safety and Tolerability
Detailed systemic toxicology studies for this compound are not publicly available. However, a study utilizing a macaque model to assess a nanoparticle-in-film formulation of this compound for vaginal delivery provides some insights into its local safety profile.
In Vivo Macaque Study
In this study, a nanoparticle-in-film formulation of this compound was administered vaginally to macaques. The results indicated that the formulation was not associated with significant changes in the cervicovaginal environment. Colposcopy showed no indications of toxicity. The vaginal pH of the animals remained within the normal range (5.0-8.0) throughout the study, suggesting the maintenance of a healthy vaginal environment.
It is important to emphasize that this study focused on the local safety of a specific formulation and does not provide information on the systemic safety of this compound following oral or parenteral administration.
Experimental Protocols
While specific, detailed protocols for the initial preclinical safety assessment of this compound are not available, a general workflow for the preclinical safety evaluation of a topical microbicide can be outlined.
Summary of Available Preclinical Safety Data
Due to the limited availability of public data, a comprehensive table of quantitative preclinical safety data for this compound cannot be provided. The available information is summarized below.
| Parameter | Model | Route of Administration | Key Findings | Citation |
| Local Tolerability | Macaque | Vaginal (Nanoparticle-in-film) | No indications of toxicity observed via colposcopy. Vaginal pH remained within the normal range. |
Clinical Safety Observations
While not preclinical data, it is relevant to note that in Phase I clinical trials, vaginal rings containing this compound were reported to be safe and well-tolerated in women.[3][4][5][6]
The publicly available data on the initial preclinical safety profile of this compound is limited and primarily focuses on the local tolerability of specific topical formulations for HIV prevention. While these studies in macaques and early clinical trials in humans suggest a favorable local safety profile, a comprehensive understanding of the systemic toxicology of this compound is not possible without access to detailed preclinical safety reports. For researchers and drug development professionals, this highlights the challenge of assessing the full preclinical safety profile of a compound when complete datasets are not publicly disclosed.
References
- 1. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Holistic Review of the Preclinical Landscape for Long-Acting Anti-infective Drugs Using HIV as a Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MK-2048 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) that has demonstrated potent activity against wild-type and raltegravir-resistant HIV-1 variants.[1][2] As a critical tool in the evaluation of novel antiretroviral compounds, robust and reproducible cell-based assays are essential. These application notes provide detailed protocols for the evaluation of this compound's antiviral efficacy and cytotoxicity in a laboratory setting.
Mechanism of Action
This compound targets the HIV-1 integrase enzyme, a critical component of the viral replication cycle responsible for inserting the viral DNA into the host cell's genome.[3][4] By binding to the active site of the integrase, this compound effectively blocks the strand transfer step of integration, thereby preventing the establishment of a productive infection.[3][4]
Signaling Pathway of HIV-1 Integration and Inhibition by this compound
The following diagram illustrates the key steps in the HIV-1 integration process and the point of intervention for this compound.
Caption: HIV-1 Integration Pathway and this compound Mechanism of Action.
Quantitative Data Summary
The following table summarizes the reported potency of this compound against various HIV-1 strains and its effect on cell viability.
| Assay Type | Cell Line/Virus Strain | Parameter | Value | Reference |
| Antiviral Activity | Wild-type HIV-1 | IC50 | 2.6 nM | [5] |
| Antiviral Activity | Raltegravir-Resistant (N155H) | IC50 | Not significantly different from wild-type | [6] |
| Antiviral Activity | Subtype B Integrase | IC50 | 75 nM | [7] |
| Antiviral Activity | Subtype C Integrase | IC50 | 80 nM | [7] |
| Antiviral Activity | HIV-1BaL (in TZM-bl cells) | IC50 | 0.46 nM | [1] |
| Cytotoxicity | TZM-bl cells | CT50 | 124.45 µM | [1] |
Experimental Protocols
TZM-bl Reporter Gene Assay for Antiviral Activity
This assay quantifies the inhibition of HIV-1 infection by measuring the reduction in luciferase reporter gene expression in TZM-bl cells.
Workflow Diagram:
Caption: TZM-bl Antiviral Assay Workflow.
Detailed Protocol:
-
Cell Seeding:
-
Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed TZM-bl cells into a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations.
-
-
Infection:
-
Carefully remove the culture medium from the wells containing the TZM-bl cells.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium alone as a no-drug control and wells with a known HIV-1 inhibitor as a positive control.
-
Immediately add 50 µL of HIV-1 virus stock (e.g., HIV-1BaL) at a predetermined titer to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Luminescence Reading:
-
After the incubation period, remove the supernatant from each well.
-
Lyse the cells by adding a luciferase lysis buffer according to the manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT/MTS Cytotoxicity Assay
This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Workflow Diagram:
Caption: Cytotoxicity Assay Workflow.
Detailed Protocol:
-
Cell Seeding:
-
Seed the desired cell line (e.g., TZM-bl, PBMCs) into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium alone as a vehicle control.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
-
MTT/MTS Reagent Addition:
-
Following the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.
-
-
Absorbance Reading:
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The provided protocols offer a comprehensive guide for the in vitro evaluation of this compound. Adherence to these detailed methods will ensure the generation of reliable and reproducible data, which is crucial for the continued research and development of HIV-1 integrase inhibitors.
References
- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and function of retroviral integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Proteopedia, life in 3D [proteopedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of MK-2048 in Nonhuman Primate Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) with potent in vitro activity against both wild-type and raltegravir-resistant HIV-1 variants. Its mechanism of action involves blocking the catalytic activity of HIV-1 integrase, an essential enzyme for the integration of the viral DNA into the host cell genome. Nonhuman primate (NHP) models, particularly rhesus and pigtail macaques, are invaluable for the preclinical evaluation of antiretroviral drugs like this compound for pre-exposure prophylaxis (PrEP). These models allow for the assessment of pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety in a system that closely mimics human physiology and HIV transmission.
These application notes provide a comprehensive overview of the use of this compound in NHP models, including its mechanism of action, pharmacokinetic profiles, and detailed protocols for efficacy and analytical studies.
Mechanism of Action: Inhibition of HIV-1 Integrase
This compound targets the HIV-1 integrase enzyme, which catalyzes the insertion of the reverse-transcribed viral DNA into the host chromosome, a critical step in the retroviral replication cycle. The integration process occurs in two main steps:
-
3'-Processing: The integrase enzyme removes a dinucleotide from each 3' end of the viral DNA, exposing reactive hydroxyl groups.
-
Strand Transfer: The processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.
This compound is a potent inhibitor of the strand transfer step. By binding to the active site of the integrase enzyme, it prevents the stable association of the viral DNA with the host chromosome, thereby halting the integration process and preventing the establishment of a productive infection.
Pharmacokinetics of this compound in Nonhuman Primates
Pharmacokinetic studies of this compound in rhesus macaques have been conducted using various formulations, primarily intravaginal rings (IVRs) and vaginal films, to evaluate its potential as a topical PrEP agent.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rhesus Macaques Following Intravaginal Administration
| Formulation | Dose | Matrix | Cmax (ng/mL or ng/g) | Tmax (hours) | Terminal Half-life (hours) | Reference |
| Intravaginal Ring | 12.6 mg | Plasma | 0.04 - 2.96 | 24 - 168 | Not Reported | [1] |
| Vaginal Secretions | 198 - 19,435 | 24 - 336 | Not Reported | [1] | ||
| Intravaginal Ring (Single Drug) | 30 mg | Plasma | Median: Not Reported | Median: 27 | Median: 3 | [2] |
| Vaginal Fluid | Median: 27,398 | Median: 22 | Median: 2 | [2] | ||
| Intravaginal Ring (Combination) | 30 mg | Plasma | Median: Not Reported | Median: 47 | Median: 2 | [2] |
| Vaginal Fluid | Median: 29,336 | Median: 6 | Median: 2 | [2] | ||
| Nanoparticle-in-Film | Not Specified | Vaginal Fluid | > IC95 for at least 8 days | Not Applicable | Sustained release for up to 3 weeks | [3] |
Experimental Protocols
Pre-Exposure Prophylaxis (PrEP) Efficacy Study in Rhesus Macaques (Adapted Protocol)
This protocol is adapted from established methods for evaluating the efficacy of antiretroviral drugs as PrEP against repeated low-dose vaginal or rectal SIV/SHIV challenges in rhesus macaques.
Objective: To determine the efficacy of vaginally administered this compound in preventing SIV/SHIV infection in rhesus macaques.
Materials:
-
Adult female rhesus macaques (Macaca mulatta)
-
This compound formulation (e.g., intravaginal ring or film)
-
Placebo formulation
-
Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) stock (e.g., SIVmac251, SHIVsf162p3)
-
Anesthetic agents (e.g., ketamine)
-
Equipment for vaginal administration and sample collection
Procedure:
-
Animal Acclimatization and Baseline Screening:
-
Acclimatize animals to housing conditions for at least two weeks.
-
Perform baseline health screens, including complete blood count, serum chemistry, and screening for retroviruses (SIV, SRV, STLV).
-
Synchronize menstrual cycles using depot medroxyprogesterone acetate (Depo-Provera) to increase susceptibility to infection.
-
-
Study Groups:
-
Randomly assign animals to two groups:
-
Treatment Group: Receives the this compound formulation.
-
Control Group: Receives a placebo formulation.
-
-
-
Drug Administration:
-
Administer the this compound or placebo intravaginal ring/film at the beginning of the study. For daily formulations, administer at a set time each day.
-
-
Viral Challenge:
-
Initiate viral challenges one week after the start of treatment.
-
Perform weekly or bi-weekly low-dose intravaginal challenges with SIV/SHIV. The typical challenge dose is between 10 and 1000 TCID50.
-
Administer the viral inoculum atraumatically into the vaginal vault.
-
-
Monitoring for Infection:
-
Collect blood samples weekly to monitor for plasma viral RNA using a validated quantitative RT-PCR assay.
-
An animal is considered infected upon two consecutive positive viral load measurements.
-
Continue challenges for a predetermined period (e.g., up to 16 weeks) or until infection is established in the control group.
-
-
Endpoint Analysis:
-
Compare the infection rates between the treatment and control groups.
-
Calculate the protective efficacy of the this compound formulation.
-
Collect tissue samples at necropsy for virological and immunological analyses.
-
Quantification of this compound in Plasma and Tissues by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in nonhuman primate plasma and genital tissues.
Materials:
-
Plasma and tissue samples from NHP studies
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Water - LC-MS grade
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Homogenizer for tissue samples
Procedure:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Sample Preparation (Vaginal/Cervical Tissue):
-
Accurately weigh a portion of the tissue (e.g., 50-100 mg).
-
Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue until a uniform suspension is obtained.
-
Take an aliquot of the homogenate and proceed with protein precipitation as described for plasma.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound standard spiked into blank matrix (plasma or tissue homogenate).
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Safety and Toxicology in Nonhuman Primates
Preclinical safety and toxicology studies are essential to de-risk a drug candidate before human clinical trials. In the context of this compound administered via an intravaginal ring in macaques, studies have generally shown the formulation to be well-tolerated.
-
Local Tolerance: Colposcopic examinations in studies with intravaginal rings and films containing this compound in macaques have generally shown no signs of significant irritation or inflammation.[3]
-
Systemic Safety: Due to the topical administration and low systemic absorption, the risk of systemic toxicity is expected to be low. Pharmacokinetic data from NHP studies confirm that plasma concentrations of this compound are significantly lower than those in the genital tract.[2]
-
Vaginal Microbiota: Studies with intravaginal rings delivering other antiretrovirals in macaques have shown no significant disturbance to the vaginal microbiota. Similar assessments would be relevant for this compound formulations.
It is important to note that any new formulation of this compound would require a comprehensive safety and toxicology evaluation in a relevant animal model, following established regulatory guidelines.
Conclusion
The nonhuman primate model is a critical tool for the preclinical development of this compound as a potential HIV PrEP agent. The data generated from these models on pharmacokinetics, efficacy, and safety are essential for informing the design of human clinical trials. The protocols and information provided in these application notes are intended to guide researchers in the effective use of NHP models for the evaluation of this compound and other similar antiretroviral candidates.
References
- 1. Pharmacokinetic and Pharmacodynamic Evaluation of the Antiretroviral Compound this compound Released From an Intravaginal Ring in Rhesus Macaques [natap.org]
- 2. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of MK-2048 Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of MK-2048, a second-generation integrase strand transfer inhibitor (INSTI) with potent activity against HIV.[1] The described method is suitable for the determination of this compound in various sample matrices, providing a reliable tool for pharmaceutical quality control and research applications. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation and analysis.
Introduction
This compound is a promising antiretroviral compound that has been evaluated for HIV prevention.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical technique for this purpose, providing high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Experimental
Instrumentation and Materials
-
HPLC System: Dionex Ultimate 3000 HPLC system or equivalent, equipped with a UV detector and a data acquisition system like Chromeleon.[1]
-
Analytical Column: Xbridge C18 HPLC column (5 µm, 2.1 × 50 mm).[1]
-
Guard Column: Phenomenex C18 Guard Column or equivalent.[1]
-
Solvents: Acetonitrile (HPLC grade), Formic acid (AR grade), and Milli-Q water.
-
Standard: this compound reference standard.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Milli-Q water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Elution Mode | Gradient[1] |
| Flow Rate | 1 mL/min[1] |
| Column | Xbridge C18, 5 µm, 2.1 × 50 mm[1] |
| Guard Column | Phenomenex C18[1] |
| Detector | UV-Vis (Wavelength to be optimized based on this compound UV spectrum) |
| Injection Volume | 10 µL (Typical, can be optimized) |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., Acetonitrile or a mixture of Mobile Phase A and B). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. For biological matrices such as plasma, vaginal fluid, or tissue homogenates, protein precipitation or liquid-liquid extraction are common techniques to remove interfering substances.[3][4]
Protein Precipitation Protocol (for Plasma Samples):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The filtered supernatant is now ready for injection into the HPLC system.
Liquid-Liquid Extraction Protocol (for Plasma Samples):
-
To 200 µL of plasma sample, add a suitable extraction solvent (e.g., a mixture of hexane and methylene chloride).[5]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of mobile phase.
-
The reconstituted sample is ready for injection.
Method Validation Data
The following table summarizes typical validation parameters for analytical methods used to quantify this compound, based on published data for similar LC-MS/MS methods. These parameters should be established for the specific HPLC method being used.
| Parameter | Typical Range/Value |
| Linearity Range | 25 pg/mL to 50,000 pg/mL (LC-MS/MS)[3][4] |
| Lower Limit of Quantification (LLOQ) | 25 pg/mL (LC-MS/MS)[3][4] |
| Accuracy | Within ±15% of the nominal concentration |
| Precision | %RSD ≤ 15% |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
Signaling Pathway Diagram (Illustrative)
While this compound does not directly engage in a signaling pathway in the classical sense, its mechanism of action can be visualized as an interruption of the HIV replication cycle.
Caption: Inhibition of HIV integrase by this compound.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The protocol is straightforward and can be adapted for various research and quality control applications. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the HIV integrase inhibitor, MK-0518 (raltegravir), in human plasma using 96-well liquid-liquid extraction and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-2048 TZM-bl Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) that demonstrates potent activity against human immunodeficiency virus type 1 (HIV-1) by preventing the integration of the viral DNA into the host cell genome.[1][2] The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, rendering it susceptible to a wide range of HIV-1 strains.[3][4][5] These cells contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[3][4][5] Upon successful HIV-1 infection and the expression of the viral Tat protein, the LTR promoter is activated, leading to the expression of the reporter genes. The TZM-bl assay is a widely used method for quantifying HIV-1 infection and evaluating the efficacy of antiviral compounds by measuring the reduction in reporter gene expression.[4][6] This document provides a detailed protocol for utilizing the TZM-bl assay to determine the antiviral activity of this compound.
Mechanism of Action of this compound
This compound targets the HIV-1 integrase enzyme, a critical component for the virus's replication cycle.[1][2] The integrase enzyme catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's chromosome. This compound binds to the active site of the integrase, chelating essential magnesium ions and displacing the reactive viral DNA ends.[1] This action effectively blocks the strand transfer step of integration, thereby halting the viral replication process.[1]
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentrations (IC50) for this compound against various HIV-1 strains and under different experimental conditions.
| Target | HIV-1 Subtype/Strain | IC50 (nM) | Notes |
| Integrase | Subtype B | 75 | In vitro enzyme activity assay. |
| Integrase | Subtype C | 80 | In vitro enzyme activity assay. |
| Integrase | Wild-type | 2.6 | In vitro enzyme activity assay. |
| Integrase | R263K mutant | 1.5 | In vitro enzyme activity assay.[7][8] |
| Intasome | S217H mutant | 900 | In vitro intasome activity assay.[7] |
| Intasome | N224H mutant | 25 | In vitro intasome activity assay.[7] |
| Virus (in vitro) | Wild-type | 0.46 - 0.54 | TZM-bl cell-based assay.[9] |
| Virus (in vitro) | G118R mutant | - | Confers low-level resistance.[10] |
| Virus (in vitro) | G118R + E138K double mutant | ~8-fold increase | Confers resistance to this compound but not to raltegravir or elvitegravir.[10] |
Experimental Protocols
Materials and Reagents
-
TZM-bl cells (available from the NIH AIDS Reagent Program)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (solubilized in DMSO)
-
HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
-
DEAE-Dextran
-
Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
96-well flat-bottom cell culture plates (white, for luminescence reading)
-
Luminometer
Cell Culture and Maintenance
-
Culture TZM-bl cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density to maintain exponential growth.
This compound TZM-bl Antiviral Assay Protocol
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in complete growth medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white flat-bottom plate.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in complete growth medium. A typical starting concentration might be 1 µM, with 3-fold serial dilutions. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
-
Infection and Treatment:
-
Remove the culture medium from the wells containing the adherent TZM-bl cells.
-
Add 50 µL of the serially diluted this compound to the appropriate wells. Include wells with medium alone (cell control) and wells with medium containing the same concentration of DMSO as the highest drug concentration (virus control).
-
Prepare the virus inoculum by diluting the HIV-1 stock in complete growth medium containing DEAE-Dextran (the optimal concentration should be determined for each virus stock, typically in the range of 10-40 µg/mL). The amount of virus should be pre-determined to yield a luciferase signal of at least 10 times the background in the absence of any inhibitor.
-
Add 50 µL of the virus inoculum to all wells except the cell control wells.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
After the 48-hour incubation, remove the supernatant from each well.
-
Add 100 µL of PBS to each well and then remove it to wash the cells.
-
Add 100 µL of Luciferase Assay Reagent to each well and incubate for 2-5 minutes at room temperature to induce cell lysis and stabilize the luciferase signal.
-
Measure the luminescence in a luminometer. The reading is proportional to the level of HIV-1 infection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (RLU of drug-treated well - RLU of cell control) / (RLU of virus control - RLU of cell control)] where RLU is Relative Light Units.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits HIV-1 replication by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
HIV-1 Integration Signaling Pathway and Inhibition by this compound
Caption: HIV-1 integration pathway and the mechanism of inhibition by this compound.
This compound TZM-bl Antiviral Assay Workflow
Caption: Workflow for the this compound TZM-bl antiviral assay.
References
- 1. This compound - Proteopedia, life in 3D [proteopedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. Scholars@Duke publication: Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. [scholars.duke.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols: MK-2048 in HIV Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) that was investigated for the prevention of HIV infection.[1] As an INSTI, its primary mechanism involves preventing the integration of the HIV viral genome into the host cell's DNA, a critical step in the viral replication cycle.[1][2] Developed to be more potent and have a longer half-life than first-generation INSTIs like raltegravir (RAL) and elvitegravir (EVG), this compound demonstrated efficacy against viral strains resistant to these earlier drugs.[1][3][4][5]
Despite promising preclinical data, this compound did not show a significant difference from the placebo in Phase I clinical trials for pre-exposure prophylaxis (PrEP) delivered via a vaginal ring, and further development was discontinued.[1] However, the data and protocols from its experimental phase remain valuable for researchers studying HIV integrase, drug resistance, and the development of new antiretroviral agents. These notes provide a detailed overview of this compound's mechanism, quantitative data, experimental protocols, and resistance profile.
Mechanism of Action
HIV integrase is the enzyme responsible for inserting the viral DNA into the host cell's genome, a process known as strand transfer.[2] this compound is a potent inhibitor of this process. It binds with high specificity to the active site of the HIV integrase enzyme, chelating two critical magnesium ions.[2] This action displaces the reactive viral DNA ends from the active site, thereby preventing the covalent linkage of the viral DNA with the host cell's chromosomal DNA.[2] This effectively halts the replication cycle, preventing the establishment of a permanent infection in the cell.[2]
This compound was designed to have a longer "off-rate" or lower dissociation rate compared to raltegravir, contributing to its superior inhibition period.[2][6] Its structure allows it to be effective against common mutations that confer resistance to first-generation INSTIs.[3][4]
Quantitative Data Summary
The potency of this compound has been quantified in various assays against different HIV subtypes and resistant mutants. The data below is compiled from several key studies.
| Target | Assay Type | Metric | Value (nM) | Reference |
| Wild-Type HIV Integrase | Biochemical Assay | IC50 | 2.6 | [6][7] |
| TZM-bl Cell Assay | IC50 | 0.54 | [4] | |
| Cell-based Assay (50% HS) | EC95 | < 50 | [8] | |
| HIV Subtypes | Biochemical Assay | IC50 (Subtype B) | 75 | [7] |
| Biochemical Assay | IC50 (Subtype C) | 80 | [7] | |
| Resistant Mutants | Biochemical Assay | IC50 (INR263K) | 1.5 | [6][7] |
| Biochemical Assay | IC50 (S217H Intasome) | 900 | [7] | |
| Biochemical Assay | IC50 (N224H Intasome) | 25 | [7] | |
| Formulation Studies | TZM-bl Cell Assay | IC50 (Nanoparticle Film) | 0.46 | [4] |
IC50: Half maximal inhibitory concentration. EC95: 95% effective concentration. HS: Human Serum.
Experimental Protocols
TZM-bl Luciferase Reporter Gene Assay for HIV-1 Inhibition
This assay is a common method to determine the in vitro efficacy of antiretroviral drugs by measuring the inhibition of HIV-1 entry and replication in a genetically engineered cell line.
Methodology:
-
Cell Plating: Seed TZM-bl cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in cell culture medium.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ environment to allow cells to adhere.[4]
-
Drug Preparation: Prepare serial dilutions of this compound. For the free drug, dissolve in DMSO and then perform serial dilutions in cell culture media.[4] For formulated drugs (e.g., films), dissolve the formulation in saline before dilution.[4]
-
Cell Treatment: Remove the old media from the cells and add the prepared drug dilutions to the appropriate wells. Include "virus control" wells that receive only media without the drug.
-
Infection: Add a predetermined titer of an HIV-1 strain (e.g., HIV-1BaL) to all wells except for the "cell control" (no virus) wells.[4]
-
Incubation: Incubate the plate for an additional 48 hours at 37°C in a 5% CO₂ environment.[4]
-
Luminescence Measurement: After incubation, measure the luciferase activity, which corresponds to the level of viral replication. Add a luciferase substrate like Bright-Glo™ to each well according to the manufacturer's protocol and measure luminescence using a plate reader.[4]
-
Data Analysis: The luminescence of drug-treated wells is compared to the virus control wells. The IC50 value, the concentration of the drug that inhibits 50% of viral replication, is calculated using non-linear regression analysis.[4]
Cell Viability (MTT) Assay
This protocol is essential to ensure that the observed antiviral activity is not due to cytotoxicity of the compound.
Methodology:
-
Cell Plating & Treatment: Plate and treat cells with serial dilutions of this compound as described in steps 1-4 of the TZM-bl assay protocol.
-
Incubation: Incubate for the same duration as the antiviral assay (typically 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to untreated control cells. This helps determine the concentration at which the drug becomes toxic to the cells (CT₅₀).
Resistance Profile
A critical aspect of any antiretroviral drug is its resistance profile. In vitro selection studies identified novel mutations in the HIV integrase gene that confer resistance to this compound.[3][9][10]
The primary resistance pathway involves two key mutations:
-
G118R: This mutation is the first to appear under selective pressure from this compound.[3][9] It confers a low level of resistance to this compound (approximately 2-fold) but significantly impairs the virus's ability to replicate, reducing its capacity to about 1% of the wild-type virus.[3][9][10]
-
E138K: The subsequent acquisition of the E138K mutation acts as a compensatory change.[3][9] It partially restores the viral replication capacity to approximately 13% of the wild-type and, in combination with G118R, increases the resistance to this compound to about 8-fold.[3][9][10]
Notably, viruses containing both the G118R and E138K mutations remain largely susceptible to first-generation INSTIs like raltegravir and elvitegravir, indicating a distinct resistance profile for this compound.[3][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Proteopedia, life in 3D [proteopedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of novel mutations responsible for resistance to this compound, a second-generation HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel Mutations Responsible for Resistance to this compound, a Second-Generation HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HIV Integrase Resistance with MK-2048
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge. A critical step in the HIV replication cycle is the integration of the viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase (IN). This integration ensures the permanent insertion of the viral genome, allowing for persistent infection and replication.[1] HIV integrase inhibitors are a class of antiretroviral drugs that block this essential step.[2]
MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) developed to be effective against HIV strains that have developed resistance to first-generation INSTIs like raltegravir (RAL) and elvitegravir (EVG).[3][4] As an INSTI, this compound specifically targets the strand transfer step of integration, where the processed viral DNA is covalently joined to the host DNA.[5] It achieves this by binding to the active site of the integrase enzyme.[1] The emergence of drug-resistant HIV variants necessitates the continued development and characterization of new inhibitors like this compound. Understanding the resistance profile of this compound is crucial for its potential clinical application and for the development of future generations of INSTIs.
These application notes provide detailed protocols for utilizing this compound as a tool to study HIV integrase resistance, including methods for assessing its potency against wild-type and mutant enzymes, and for selecting and characterizing resistant viral strains.
Data Presentation: Potency of this compound and Comparative Inhibitors
The following tables summarize the in vitro potency of this compound against wild-type HIV and various integrase mutants, with comparative data for the first-generation INSTIs, raltegravir and elvitegravir.
Table 1: Biochemical Potency (IC50) of Integrase Inhibitors against Wild-Type and Mutant HIV-1 Integrase
| Integrase Mutant | This compound IC50 (nM) | Raltegravir IC50 (nM) | Elvitegravir IC50 (nM) | Fold Change in Resistance (this compound) |
| Wild-Type | ~2.6[6] | ~90[7] | - | 1.0 |
| N155H | ~25 (fully active)[7] | ~200[7] | - | ~1 |
| S217H (PFV IN)¹ | ~200[7] | ~900[7] | - | ~2.2 |
| G118R | - | - | - | ~1.5[8] |
| G118R + E138K | - | - | - | ~11[8] |
¹Data from Prototype Foamy Virus (PFV) integrase, a close homolog of HIV-1 integrase.
Table 2: Cell-Based Antiviral Potency (EC50) and Fold Change in Resistance
| HIV-1 Variant | This compound Fold Change in EC50 | Raltegravir Fold Change in EC50 | Elvitegravir Fold Change in EC50 |
| Wild-Type | 1.0 | 1.0 | 1.0 |
| G118R | ~2[9] | No significant change[9] | No significant change[9] |
| E138K | Slightly increased susceptibility[9] | Slightly increased susceptibility[9] | Slightly increased susceptibility[9] |
| G118R + E138K | ~8[9] | ~2[9] | ~2[9] |
| G118R + E138K (Subtype C) | ~139[8][10] | ~4.4[8][10] | ~4.1[8][10] |
| Q148H + G140S | - | >400[11] | - |
| N155H | - | 19 | - |
| Q148H/R/K | - | 7-22 | - |
| Y143R/C | - | - | - |
Note: Fold change is calculated relative to the wild-type virus.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of this compound to inhibit the strand transfer reaction catalyzed by purified recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase (wild-type and mutants)
-
Biotinylated donor DNA duplex (mimicking the U5 end of HIV-1 LTR)
-
Digoxigenin (DIG)-labeled target DNA duplex
-
Streptavidin-coated magnetic beads or 96-well plates
-
Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 150 mM NaCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
This compound and other inhibitors (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare Reagents: Dilute the donor and target DNA, and integrase enzyme to their optimal concentrations in the reaction buffer. Prepare serial dilutions of this compound and other inhibitors.
-
Coat Plates/Beads: If using streptavidin-coated plates, wash the wells with wash buffer. If using magnetic beads, wash them according to the manufacturer's instructions.
-
Binding of Donor DNA: Add the biotinylated donor DNA to the streptavidin-coated surface and incubate to allow for binding. Wash away any unbound DNA.
-
Integrase and Inhibitor Incubation: Add the recombinant integrase enzyme to the wells/beads containing the bound donor DNA. Immediately add the serially diluted this compound or control inhibitors. Incubate to allow for the formation of the integrase-DNA complex and inhibitor binding.
-
Initiate Strand Transfer: Add the DIG-labeled target DNA to initiate the strand transfer reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Wash: Stop the reaction by adding a chelating agent (e.g., EDTA) or by washing the wells/beads to remove unbound components.
-
Detection: Add the anti-DIG-HRP antibody and incubate. After washing, add the HRP substrate.
-
Read Plate: Stop the colorimetric reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based HIV-1 Infectivity Assay (Luciferase Reporter)
This assay measures the ability of this compound to inhibit HIV-1 infection in a cell-based system using a reporter virus that expresses luciferase upon successful integration.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, with an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
DMEM medium supplemented with 10% FBS, penicillin, and streptomycin
-
HIV-1 reporter virus stock (e.g., NL4-3-Luc)
-
This compound and other inhibitors (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Addition: The following day, prepare serial dilutions of this compound and other inhibitors in cell culture medium and add them to the cells.
-
Virus Infection: Add a pre-titered amount of HIV-1 luciferase reporter virus to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO₂ incubator to allow for infection, integration, and luciferase expression.
-
Cell Lysis and Luciferase Measurement: Remove the culture medium and lyse the cells using the luciferase assay reagent. Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral infection for each inhibitor concentration and determine the EC₅₀ value by fitting the data to a dose-response curve. A parallel cytotoxicity assay should be performed to ensure that the observed inhibition is not due to compound toxicity.
Protocol 3: In Vitro Selection of this compound Resistant HIV-1
This protocol describes the method for generating HIV-1 variants with reduced susceptibility to this compound through serial passage in cell culture.
Materials:
-
SupT1 or MT-2 cells
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Wild-type HIV-1 stock (e.g., NL4-3)
-
This compound
-
p24 antigen ELISA kit
Procedure:
-
Initial Infection: Infect SupT1 or MT-2 cells with wild-type HIV-1 at a low multiplicity of infection (MOI).
-
Drug Escalation: Add this compound at a starting concentration equal to the EC₅₀.
-
Monitoring Viral Replication: Monitor viral replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days.
-
Passage of Virus: When viral replication is detected (i.e., rising p24 levels), harvest the cell-free supernatant containing the virus and use it to infect fresh cells.
-
Increasing Drug Concentration: With each subsequent passage where viral breakthrough is observed, double the concentration of this compound.
-
Continue Passaging: Continue this process of serial passage and drug escalation until a significant level of resistance is achieved (i.e., the virus can replicate in high concentrations of this compound).
-
Genotypic Analysis: Once a resistant virus population is established, extract viral RNA from the supernatant, reverse transcribe it to cDNA, and amplify the integrase gene by PCR. Sequence the PCR product to identify mutations associated with resistance.
Visualizations
Caption: HIV integration pathway and the inhibitory action of this compound.
Caption: Workflow for genotypic resistance testing of HIV integrase.
References
- 1. researchgate.net [researchgate.net]
- 2. xcessbio.com [xcessbio.com]
- 3. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection and analysis of HIV-1 integrase strand transfer inhibitor resistant mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. researchgate.net [researchgate.net]
- 7. 9.4 Resistance tests and interpreting test results | HIV i-Base [i-base.info]
- 8. graphviz.org [graphviz.org]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Acting Formulations of MK-2048
For Research Use Only
Introduction
MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) with potent activity against wild-type and raltegravir-resistant HIV variants.[1] Long-acting formulations of this compound are being investigated as a potential pre-exposure prophylaxis (PrEP) strategy to prevent HIV infection, offering the potential for improved adherence compared to daily oral dosing regimens.[2] This document provides detailed application notes and protocols for the research and development of long-acting this compound formulations, including nanoparticle-in-film technology and intravaginal rings.
Mechanism of Action
This compound targets the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[3] By binding to the active site of the integrase, this compound prevents the strand transfer step, effectively halting the HIV replication cycle.[4] This mechanism of action makes it an attractive candidate for long-acting prevention strategies.
Caption: HIV life cycle and the inhibitory action of this compound on the integrase enzyme.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and in vitro efficacy data for long-acting formulations of this compound.
Table 1: Pharmacokinetic Parameters of this compound Long-Acting Formulations in Rhesus Macaques
| Formulation | Dose | Matrix | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
| Intravaginal Ring | 12.6 mg | Plasma | 0.04 - 2.96 | 24 - 168 | Not Reported |
| Vaginal Secretions | 198 - 19,435 | 24 - 336 | Not Reported | ||
| Nanoparticle-in-Film | 10 mg | Vaginal Fluids | >10,000 (Day 1) | ~24 | Not Reported |
Table 2: Pharmacokinetic Parameters of this compound Intravaginal Rings in Humans
| Formulation | Dose | Matrix | Cmax (pg/mL) | Tmax (hours) | AUC (0-t) (h·pg/mL) |
| Intravaginal Ring (Original Dose) | 30 mg | Plasma | 149 (median) | 55 (median) | 48,900 (geometric mean) |
| Cervicovaginal Fluid | 29,336 (median) | 6 (median) | 1,800,000 (geometric mean) | ||
| Intravaginal Ring (Low Dose) | 10 mg | Plasma | 100 (median) | 37 (median) | 32,800 (geometric mean) |
| Cervicovaginal Fluid | 16,300 (median) | 9 (median) | 1,000,000 (geometric mean) |
Data from reference[5]. Note: CVF AUC is reported in h·ng/mL in the source and converted here for consistency.
Table 3: In Vitro Efficacy of this compound
| Formulation | HIV-1 Strain | Cell Line | IC50 (nM) |
| Free this compound | HIV-1BaL | TZM-bl | 0.54 |
| This compound PNP Film | HIV-1BaL | TZM-bl | 0.46 |
Data from reference[1].
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles-in-Film
This protocol describes the preparation of a long-acting formulation of this compound encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which are then embedded in a film.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Methylene chloride
-
Milli-Q water
-
Sonicator
-
Homogenizer
-
Lyophilizer
Procedure:
-
Aqueous Phase Preparation: Dissolve 1.92 g of PVA in 96 mL of Milli-Q water to create a 2% PVA solution.
-
Oil Phase Preparation: Dissolve 2.4 g of this compound and 4.8 g of PLGA in 48 mL of methylene chloride.
-
Emulsification: Add the oil phase to the aqueous phase under sonication. Use 13 cycles of 10 seconds on/2 seconds off, with a 30-second gap between cycles, at 30% amplitude.
-
Homogenization: Further homogenize the emulsion to reduce particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature overnight to allow for the evaporation of methylene chloride.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension, discard the supernatant, and wash the nanoparticles with Milli-Q water three times.
-
Lyophilization: Resuspend the nanoparticles in a small volume of water and lyophilize to obtain a dry powder.
-
Film Casting: Disperse the lyophilized nanoparticles in a film-forming polymer solution (e.g., polyvinyl alcohol) and cast the film onto a flat surface.
-
Drying: Allow the film to dry completely at room temperature or in a low-humidity environment.
Protocol 2: In Vitro HIV-1 Inhibition Assay
This protocol details the procedure to determine the in vitro efficacy of this compound formulations against HIV-1.
Materials:
-
TZM-bl cells
-
HIV-1BaL virus stock
-
This compound formulation (e.g., PNP film dissolved in saline)
-
Free this compound (as control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Bright-Glo™ Luminescence Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Plate TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound PNP film dissolved in saline. Prepare serial dilutions of free this compound in cell culture medium as a control.
-
Treatment and Infection: Add the diluted this compound formulations and controls to the TZM-bl cells. Immediately after, add HIV-1BaL at a tissue culture infectious dose 50 (TCID50) of 3000.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: After 48 hours, measure the luminescence using the Bright-Glo™ assay system according to the manufacturer's instructions.
-
Data Analysis: Compare the luminescence of the treated cells to the virus-only control to determine the percentage of inhibition. Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the viral replication.
Protocol 3: Quantification of this compound in Plasma and Vaginal Fluids by LC-MS/MS
This protocol provides a general outline for the quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma or vaginal fluid samples
-
Internal standard (e.g., a stable isotope-labeled this compound)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or vaginal fluid extract, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC Separation:
-
Inject the prepared sample onto a C18 analytical column.
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might be:
-
0-2 min: 10% B
-
2-6 min: linear gradient to 50% B
-
6-7 min: hold at 50% B
-
7-8 min: linear gradient back to 10% B
-
8-11 min: hold at 10% B
-
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound in the same biological matrix.
-
Quantify the this compound concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a long-acting this compound formulation.
Caption: A generalized workflow for the preclinical assessment of long-acting this compound formulations.
References
- 1. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. An ex vivo Model of HIV-1 Infection in Human Lymphoid Tissue and Cervico-vaginal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-2048 in Ex Vivo HIV Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MK-2048, a second-generation HIV integrase inhibitor, in ex vivo tissue models of HIV infection. Detailed protocols for tissue preparation, infection, and drug evaluation are included, along with a summary of its mechanism of action and relevant quantitative data.
Introduction to this compound
This compound is a potent antiretroviral compound that targets the HIV-1 integrase enzyme, a critical component for the integration of the viral genome into the host cell's DNA.[1][2] As a second-generation integrase strand transfer inhibitor (INSTI), it was designed for an increased half-life and efficacy against some HIV variants resistant to first-generation INSTIs like raltegravir.[1][3] Although clinical trials for this compound, primarily investigated for pre-exposure prophylaxis (PrEP) in vaginal ring formulations, did not proceed to further studies, the compound remains a valuable tool for in vitro and ex vivo research of HIV transmission and prevention.[1]
Mechanism of Action
HIV-1 integrase is essential for the viral replication cycle, catalyzing the insertion of the viral DNA into the host chromosome.[2][4] this compound specifically binds to the active site of the HIV integrase, chelating magnesium ions and displacing the reactive viral DNA end.[2] This action effectively prevents the strand transfer reaction, thereby halting the integration of the viral genome and preventing productive infection.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Proteopedia, life in 3D [proteopedia.org]
- 3. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preparing MK-2048 Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) that has been investigated for the prevention of HIV infection.[1] As a potent inhibitor of the HIV-1 integrase enzyme, this compound blocks the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1][2] This document provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions for use in preclinical research settings.
2. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.
| Property | Value | Reference |
| Molecular Weight | 461.88 g/mol | [1] |
| Formula | C₂₁H₂₁ClFN₅O₄ | [1] |
| Solubility | DMSO: 9 mg/mL (19.48 mM) | |
| Water: Insoluble | ||
| Ethanol: Insoluble | ||
| Appearance | Light yellow to yellow solid | [3] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in Solvent) | -80°C for up to 6 months | [3] |
3. Mechanism of Action: Inhibition of HIV Integrase
This compound targets the HIV integrase enzyme, which is responsible for inserting the viral DNA into the host cell's chromosome. Specifically, this compound is a strand transfer inhibitor. After the viral RNA is reverse-transcribed into DNA, the integrase enzyme processes the ends of the viral DNA. The subsequent step, strand transfer, involves the joining of this processed viral DNA to the host cell's DNA. This compound binds to the active site of the integrase enzyme, preventing the strand transfer step and thereby halting the replication process.[2][4]
Figure 1. Mechanism of action of this compound in inhibiting HIV integrase.
4. Experimental Protocols
4.1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 461.88 g/mol = 4.6188 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 4.62 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Dissolving in DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 461.88 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, light yellow to yellow solution should be obtained.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[3] For short-term storage, -20°C for up to one month is acceptable.[5]
-
4.2. Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the primary DMSO stock solution to prepare working solutions for cell-based assays. It is critical to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the final desired concentrations of this compound for your experiment (e.g., a range of concentrations to determine the IC₅₀).
-
Perform serial dilutions:
-
It is recommended to perform a serial dilution in the cell culture medium.
-
Ensure that the final concentration of DMSO in the culture wells is typically below 0.5%, and ideally below 0.1%, to minimize toxicity to the cells.[6][7]
-
A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Example Dilution for a 1 µM Final Concentration:
-
To achieve a final concentration of 1 µM in a final well volume of 100 µL, you can add 1 µL of a 100 µM intermediate dilution.
-
To prepare the 100 µM intermediate dilution, dilute the 10 mM stock solution 1:100 in culture medium (e.g., 2 µL of 10 mM stock in 198 µL of medium).
-
5. Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound against HIV-1.
Figure 2. A typical experimental workflow for evaluating the in vitro efficacy of this compound.
6. Quality Control
Maintaining the quality and integrity of this compound stock solutions is essential for reproducible experimental results.
| Parameter | Quality Control Measure | Frequency |
| Purity and Identity | Verify the purity and identity of the this compound powder upon receipt using methods such as HPLC and mass spectrometry, if facilities are available. | Upon receipt of a new batch |
| Concentration Accuracy | Use a calibrated analytical balance and properly calibrated pipettes for preparing stock solutions. | Every preparation |
| Solubility | Visually inspect the stock solution to ensure complete dissolution and absence of precipitates. | During preparation and before each use |
| Stability | Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping in foil. Adhere to recommended storage temperatures and durations. | Ongoing |
7. Safety Precautions
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is a penetrant and can carry dissolved substances through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for their experiments, ensuring accuracy, reproducibility, and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Raltegravir sodium I CAS#: 1292804-07-9 I integrase (IN) inhibitor I InvivoChem [invivochem.com]
- 4. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravaginal Ring (IVR) Delivery of MK-2048 in Preclinical Animal Studies
Introduction
The development of long-acting topical pre-exposure prophylaxis (PrEP) methods, such as intravaginal rings (IVRs), is a global health priority for preventing HIV transmission. IVRs offer the potential for improved adherence compared to daily oral pills or coitally-dependent gels by providing sustained, localized delivery of antiretroviral (ARV) drugs.[1][2][3][4][5][6] MK-2048 is a potent HIV integrase strand transfer inhibitor that has been evaluated in clinical trials for HIV prevention when delivered via an IVR, often in combination with other ARVs like vicriviroc (VCV).[4][7][8]
These application notes provide a summary of available pharmacokinetic data derived from human clinical trials of IVRs containing this compound and present representative protocols for preclinical evaluation in animal models, primarily based on extensive studies conducted with other ARVs in non-human primates. The pig-tailed macaque is a well-established and ideal surrogate for humans in these studies due to similarities in the menstrual cycle, vaginal architecture, and microbiome.[9]
Mechanism of Action: this compound
This compound inhibits the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA. This action effectively halts the viral replication cycle.
Quantitative Data: Pharmacokinetics of this compound from IVRs
While specific animal study data for this compound IVRs is not extensively published, human clinical trials provide valuable pharmacokinetic (PK) parameters. The following tables summarize data from studies evaluating IVRs containing this compound alone or in combination with vicriviroc (VCV) in healthy women over a 28-day period.[4][5][6][7]
Table 1: this compound Geometric Mean Concentrations in Various Compartments (Original Dose Ring) [5][6]
| Matrix | Drug Content in Ring | Geometric Mean AUC (0-28 days) | Geometric Mean Cmax |
| Plasma | This compound (30 mg) | 1.49 ng·h/mL | Data not specified |
| Cervicovaginal Fluid (CVF) | This compound (30 mg) | Similar to low-dose | Data not specified |
| Cervical Tissue | This compound (30 mg) | 6.45-fold higher than low-dose | Data not specified |
Note: Data is derived from the MTN-028 human clinical trial, comparing a low-dose (10 mg) and original-dose (30 mg) ring. The AUC for plasma and tissue concentration was significantly higher in the original-dose arm.[5][6]
Table 2: Comparison of Peak Drug Concentrations in Different Matrices [4][7]
| Drug | Matrix | Peak Concentration Relative to Plasma |
| This compound | Vaginal Fluid | ~30x higher than plasma |
| Vicriviroc (VCV) | Vaginal Fluid | ~200x higher than plasma |
Note: This data highlights the localized delivery of the drugs, achieving high concentrations at the site of potential viral exposure with lower systemic uptake. Data is from the MTN-027 human clinical trial.[4][7]
Table 3: Efficacy of a Tenofovir Disoproxil Fumarate (TDF) IVR in a Macaque Challenge Model (for reference) [1][2][10]
| Treatment Group | Animal Model | Challenge | Outcome |
| TDF IVR (n=6) | Pig-tailed Macaques | 16 weekly vaginal SHIV162p3 exposures | 100% protection (0/6 infected) |
| Placebo IVR (n=12) | Pig-tailed Macaques | 16 weekly vaginal SHIV162p3 exposures | 91.7% infection (11/12 infected) |
Note: This table is included as a benchmark to illustrate the high level of protection that can be achieved with potent ARV-releasing IVRs in a stringent, repeated-exposure animal model.[1][2][10]
Experimental Protocols
The following protocols are representative methodologies for conducting preclinical safety, pharmacokinetic, and efficacy studies of an this compound IVR in a non-human primate model, based on established procedures.
Intravaginal Ring Fabrication
A reservoir-type IVR can be fabricated using a silicone elastomer.
-
Core Fabrication: A drug core is created by mixing micronized this compound powder with a medical-grade silicone dispersion.
-
Extrusion: The mixture is extruded to form a continuous, drug-loaded rod of a specified diameter.
-
Co-extrusion: A thin, non-medicated, rate-controlling silicone membrane is co-extruded over the drug core.
-
Assembly: The extruded rod is cut to the desired length and the ends are joined using a medical-grade silicone adhesive to form a toroidal ring.
-
Curing and Sterilization: The assembled rings are cured at an elevated temperature and sterilized, typically using gamma irradiation or ethylene oxide.
Animal Model: Pig-Tailed Macaques (Macaca nemestrina)
-
Animals: Healthy, adult female pig-tailed macaques are used. Animals are screened to be free of simian retrovirus type D and SIV.
-
Housing: Animals are housed in facilities that comply with the Guide for the Care and Use of Laboratory Animals.
-
Acclimatization: Macaques are acclimated to study procedures, including chair restraint for sample collection.
-
Menstrual Cycle Monitoring: Menstrual cycles are monitored daily to ensure animals are cycling normally, as hormonal changes can affect the vaginal environment.
Protocol for a 28-Day Pharmacokinetic Study
This protocol aims to determine the drug concentrations in various biological compartments over a 28-day period.
Procedure:
-
Baseline (Day -7): Collect baseline blood, cervicovaginal fluid (CVF) via lavage or swabs, and cervical biopsies.
-
Insertion (Day 0): Placebo or this compound IVRs are manually inserted into the vaginal vault of anesthetized macaques.
-
Sample Collection:
-
Plasma: Collect blood samples at multiple time points (e.g., Days 1, 3, 7, 14, 21, 28). Process to plasma and store at -80°C.
-
CVF: Collect CVF via soft-cup aspiration or swabs at the same time points as blood collection.
-
Cervical Tissue: Collect small cervical biopsies using forceps at specified intervals (e.g., weekly).
-
-
Ring Removal (Day 28): Remove IVRs. The residual drug amount in the ring may be analyzed to calculate the in vivo release rate.
-
Washout Period: Continue collecting samples for a period post-removal (e.g., 7 days) to assess drug clearance.
-
Analytical Method: Quantify this compound concentrations in all matrices using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Protocol for a SHIV Challenge Efficacy Study
This protocol evaluates the ability of the this compound IVR to protect macaques from repeated low-dose viral challenges.
Procedure:
-
Animal Groups: Randomize animals into two groups: Treatment (this compound IVR) and Control (Placebo IVR).
-
IVR Insertion: Insert the assigned IVRs 7-14 days prior to the first viral challenge to allow drug levels to reach a steady state. Rings are typically replaced every 28 days.[10]
-
Viral Challenge: Once weekly for 12-16 weeks, expose animals to a low dose (e.g., 50 tissue culture infectious doses) of SHIV162p3 atraumatically into the vaginal canal.
-
Monitoring for Infection:
-
Collect blood weekly and test for the presence of SHIV RNA using a quantitative RT-PCR assay.
-
Monitor for seroconversion by testing for anti-HIV antibodies.
-
An animal is considered infected if plasma viral RNA is detected for two consecutive weeks.
-
-
Endpoint Analysis: Compare the infection rates between the treatment and control groups using statistical methods like the log-rank test. A significant delay or prevention of infection in the treatment group indicates efficacy.
References
- 1. Intravaginal ring eluting tenofovir disoproxil fumarate completely protects macaques from multiple vaginal simian-HIV challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Safety and Pharmacokinetics of Intravaginal Rings Delivering Tenofovir in Pig-Tailed Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Pharmacokinetics of Intravaginal Rings Containing Vicriviroc (MK-4176) and/or this compound [ctv.veeva.com]
- 9. contemporaryobgyn.net [contemporaryobgyn.net]
- 10. Intravaginal ring eluting tenofovir disoproxil fumarate completely protects macaques from multiple vaginal simian-HIV challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MK-2048 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of MK-2048.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 9 mg/mL (19.48 mM)[1]. It is reported to be insoluble in water and ethanol[1]. For most in vitro cell-based assays, preparing a concentrated stock solution in DMSO is the recommended first step.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of DMSO to achieve a concentration of up to 9 mg/mL. Gently vortex or sonicate at room temperature to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no undissolved particles.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid Powder: Store in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.
-
Stock Solution (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. Some sources suggest that stock solutions can be stored at 0-4°C for up to one month.
Q4: My this compound has precipitated out of solution. What should I do?
A4: Precipitation can occur if the solubility limit is exceeded in your working solution, often when diluting a DMSO stock into an aqueous buffer. To redissolve the compound, you can try gentle warming (e.g., in a 37°C water bath) and vortexing. If precipitation persists, it may be necessary to prepare a fresh dilution from your stock solution, ensuring the final concentration of DMSO is compatible with your experimental system and does not exceed the solubility limit of this compound in the final aqueous medium.
Q5: Is this compound stable in aqueous solutions?
A5: While specific data on the stability of this compound in various aqueous buffers and at different pH values is limited, it is generally advisable to prepare fresh dilutions in aqueous media for each experiment from a DMSO stock solution. Avoid storing this compound in aqueous solutions for extended periods, as this may lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | Insufficient solvent or inadequate mixing. | Ensure you are using DMSO as the solvent and that the concentration does not exceed 9 mg/mL. Use gentle vortexing or sonication to aid dissolution. |
| Precipitation in Working Solution | The solubility of this compound in the aqueous buffer has been exceeded. | Decrease the final concentration of this compound in your working solution. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). Prepare fresh dilutions immediately before use. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles of the stock solution. | Aliquot your stock solution to minimize freeze-thaw cycles. Ensure the stock solution and solid compound are stored at the recommended temperatures. Prepare fresh working solutions for each experiment. |
| Low Potency in Cell-Based Assays | The compound may have degraded, or the actual concentration is lower than expected due to precipitation. | Prepare a fresh stock solution from the solid compound. Confirm the absence of precipitate in your working dilutions. Include appropriate positive and negative controls in your assay. |
Quantitative Data Summary
This compound Solubility
| Solvent | Solubility | Molar Concentration |
| DMSO | 9 mg/mL | 19.48 mM |
| Water | Insoluble | N/A |
| Ethanol | Insoluble | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 461.88 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 4.62 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution at room temperature until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C in a dark, dry place.
Protocol 2: General Workflow for a Cell-Based HIV Inhibition Assay
This protocol outlines a general procedure for testing the inhibitory activity of this compound in a cell-based assay. Specific cell lines, viral strains, and readout methods may vary.
Materials:
-
10 mM this compound stock solution in DMSO
-
Target cells (e.g., TZM-bl cells)
-
HIV-1 viral stock
-
Complete cell culture medium
-
96-well cell culture plates
-
Luminescence reader and reagent (e.g., Bright-Glo)
Procedure:
-
Cell Plating: Plate target cells at a predetermined density (e.g., 1 x 104 cells/well) in a 96-well plate and incubate for 24 hours.
-
Compound Dilution: Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Treatment: Add the diluted this compound solutions to the appropriate wells of the cell plate. Include wells with virus only (positive control) and cells only (negative control).
-
Infection: Add the HIV-1 viral stock to the wells containing the cells and this compound.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Readout: Measure the desired endpoint, such as luciferase activity for TZM-bl cells, using a luminescence reader and the appropriate reagent.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration.
Visualizations
References
Technical Support Center: Optimizing Inhibitor Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of small molecule inhibitors for cell culture experiments.
Important Note on MK-2048: Initial research indicates that this compound is a second-generation HIV-1 integrase inhibitor, not a kinase inhibitor.[1][2] It is designed to prevent the integration of the HIV virus into the host cell's genome.[1] Its reported IC50 values are in the nanomolar range for HIV integrase.[2][3] This guide will address the general principles of optimizing inhibitor concentrations in cell culture, which are applicable to various compounds, including antivirals like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the working concentration of a new inhibitor?
A1: The first step is to perform a literature search for the compound to find its IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from biochemical or cell-based assays.[4] This will provide a theoretical range for your experiments. For this compound, the IC50 for HIV integrase is approximately 2.6 nM, while the EC50 for viral replication in cell culture ranges from 0.3 nM to 14.8 nM.[2][5]
Q2: How do I prepare and store a small molecule inhibitor like this compound?
A2: Most inhibitors are supplied as a powder and should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] For experiments, dilute the stock solution into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent toxicity.[7]
Q3: Why is a dose-response experiment necessary?
A3: A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions. It helps establish the compound's potency (IC50/EC50) and potential cytotoxicity (CC50). The ideal concentration should effectively inhibit the target without causing significant cell death.[8] Performing a dose-response analysis allows you to identify a "therapeutic window" for your in vitro experiments.
Q4: What is the difference between IC50 and EC50?
A4:
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce a specific biochemical or cellular response by 50%. For enzymes, it measures the reduction in enzymatic activity.[4]
-
EC50 (Half-maximal Effective Concentration): This is the concentration of a drug that gives half of the maximal response. For antiviral compounds, this often refers to the concentration that reduces viral replication by 50%.[9][10]
Q5: What are off-target effects and how can I minimize them?
A5: Off-target effects are unintended interactions of a compound with cellular components other than its primary target.[7][11] These are more likely to occur at high concentrations.[7] To minimize them, use the lowest effective concentration of the inhibitor that achieves the desired on-target effect. It's also good practice to use a second, structurally different inhibitor for the same target to confirm that the observed phenotype is indeed due to the inhibition of the intended target.[11]
Troubleshooting Guide
Issue 1: No effect observed at the expected concentration.
-
Possible Cause: The inhibitor may be inactive or degraded.
-
Solution: Use a fresh aliquot of the inhibitor stock solution. Ensure proper storage conditions have been maintained. Avoid repeated freeze-thaw cycles.[6]
-
-
Possible Cause: The cell line may be resistant or may not express the target.
-
Solution: Confirm that your cell line expresses the target protein (e.g., via Western blot or qPCR). If studying antiviral activity, ensure the cells are susceptible to the virus. For HIV, specific cell lines like cord blood mononuclear cells are used.[5]
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Optimize the treatment duration. Some effects are rapid, while others may require 24, 48, or even 72 hours to become apparent.
-
-
Possible Cause: The compound has poor cell permeability.
-
Solution: While not easily modified, this is a known challenge. Some compounds require higher concentrations in cell-based assays than in biochemical assays to achieve the same level of target inhibition.[4]
-
Issue 2: High levels of cell death or cytotoxicity observed.
-
Possible Cause: The inhibitor concentration is too high.
-
Solution: Perform a dose-response cytotoxicity assay (e.g., CellTiter-Glo, MTT) to determine the CC50 (50% cytotoxic concentration). Choose a working concentration well below the CC50.[8]
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic, typically below 0.1%. Include a vehicle-only control (cells treated with the same amount of DMSO as the highest inhibitor concentration) in your experiments.[7]
-
-
Possible Cause: The observed toxicity is an on-target effect.
-
Solution: If the inhibitor's target is essential for cell survival, cytotoxicity may be an expected outcome. This is common for many anti-cancer drugs.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are seeded at the same density and are in the logarithmic growth phase at the start of each experiment.[6]
-
-
Possible Cause: Pipetting errors or improper mixing.
-
Solution: Use calibrated pipettes. When preparing inhibitor dilutions, ensure thorough mixing. When treating cells, ensure the inhibitor is evenly distributed in the well.
-
-
Possible Cause: "Edge effect" in multi-well plates.
-
Solution: The outer wells of a plate are prone to evaporation, which can concentrate the inhibitor. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.[6]
-
Data Presentation
Table 1: Properties of this compound
| Property | Description | Reference |
| Target | HIV-1 Integrase | [1][2] |
| Mechanism of Action | Prevents the integration of viral DNA into the host cell genome. | [1] |
| Biochemical IC50 | ~2.6 nM for HIV Integrase | [2] |
| Cell-Based EC50 | 0.3 nM - 14.8 nM for HIV replication | [5] |
| Primary Use | Investigational drug for HIV prevention. | [1] |
Table 2: Example Data from a Cell Viability (CellTiter-Glo) Assay
This table shows hypothetical data for an inhibitor to determine its IC50 for cell viability.
| Inhibitor Conc. (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Vehicle) |
| 0 (No Cells) | 850 | 45 | 0% |
| 0 (Vehicle Control) | 850,000 | 25,000 | 100% |
| 0.01 | 845,000 | 30,000 | 99.4% |
| 0.1 | 830,000 | 28,000 | 97.6% |
| 1 | 650,000 | 21,000 | 76.5% |
| 5 | 430,000 | 15,000 | 50.6% |
| 10 | 210,000 | 12,000 | 24.7% |
| 25 | 95,000 | 8,000 | 11.2% |
| 50 | 50,000 | 5,000 | 5.9% |
Table 3: Example Data from a Western Blot Quantification
This table shows hypothetical data for a kinase inhibitor's effect on a downstream phosphorylated target (p-Target), normalized to the total protein (Total Target).
| Inhibitor Conc. (nM) | p-Target/Total Target Ratio (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | 0.08 |
| 1 | 0.85 | 0.06 |
| 5 | 0.52 | 0.04 |
| 10 | 0.25 | 0.03 |
| 50 | 0.11 | 0.02 |
| 100 | 0.05 | 0.01 |
Experimental Protocols
Protocol 1: Determining IC50 and CC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to determine the concentration of an inhibitor that reduces cell viability by 50%.
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor in complete medium at 2x the final desired concentrations. A typical concentration range might be from 100 µM down to 1 nM.
-
Include a vehicle control (medium with the highest DMSO concentration used) and a no-cell control (medium only for background measurement).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blotting to Confirm Downstream Target Inhibition
This protocol is for assessing the effect of an inhibitor on the phosphorylation status of a downstream target protein.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Treat cells with various concentrations of the inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined optimal time.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., p-ERK) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an ECL detection reagent and capture the chemiluminescent signal.[16]
-
Strip the membrane and re-probe with an antibody for the total target protein and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[18]
-
Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.
-
Visualizations
Caption: HIV lifecycle showing the inhibition of viral DNA integration by this compound.
Caption: General workflow for optimizing inhibitor concentration in cell culture.
Caption: Example of a kinase inhibitor targeting the MAPK/ERK signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. ch.promega.com [ch.promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. OUH - Protocols [ous-research.no]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: MK-2048 Clinical Trial Design Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV integrase inhibitor MK-2048. The information is based on challenges observed during its clinical trial design, with a focus on the MTN-027 and MTN-028 studies.
Frequently Asked Questions (FAQs)
Pharmacokinetics & Pharmacodynamics
Q1: What were the key pharmacokinetic findings for the this compound vaginal ring in clinical trials?
A1: The Phase 1 clinical trials (MTN-027 and MTN-028) demonstrated that the this compound vaginal ring, both alone and in combination with vicriviroc (VCV), delivered high concentrations of the drug to the cervicovaginal area.[1][2] Drug levels in cervicovaginal fluid (CVF) and cervical tissue were substantially higher than in plasma, suggesting good local drug delivery with limited systemic exposure.[1]
Q2: Was there a clear dose-response relationship observed for this compound delivered via a vaginal ring?
A2: The MTN-028 trial evaluated two dose strengths of the combination this compound/VCV vaginal ring. The higher-dose ring resulted in higher plasma and cervical tissue concentrations of this compound, indicating a dose-dependent drug delivery.[2] However, the clinical significance of this dose response in terms of HIV prevention was not established.
Q3: What was the primary challenge observed concerning the pharmacodynamics of this compound in the MTN-027 trial?
A3: The most significant challenge was the discordance between the high cervical tissue concentrations of this compound and the lack of significant HIV-1 inhibition in an ex vivo challenge assay.[1] This suggests that simply achieving high local drug concentrations may not be sufficient for antiviral efficacy, and other factors may be at play.
Experimental Assays
Q4: How were the concentrations of this compound measured in clinical trial samples?
A4: The concentrations of this compound in plasma, cervicovaginal fluid, and cervical tissue were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] This is a highly sensitive and specific technique for detecting and quantifying drug molecules in complex biological matrices.
Q5: What was the principle of the ex vivo HIV inhibition assay used in the MTN-027 trial?
A5: The ex vivo HIV inhibition assay involved taking cervical tissue biopsies from participants using the this compound vaginal ring and then challenging these tissue samples with HIV-1 (specifically the BaL strain) in the laboratory. The level of viral replication in the tissue was then measured, typically by quantifying the amount of p24 antigen, a viral protein, in the culture supernatant.[3][4]
Safety and Tolerability
Q6: Was the this compound vaginal ring found to be safe and well-tolerated in Phase 1 trials?
A6: Yes, the this compound vaginal ring, both alone and in combination with vicriviroc, was found to be safe and well-tolerated in healthy, HIV-uninfected women over a 28-day period.[1][2] The reported adverse events were generally mild and not significantly different from the placebo group.[1]
Troubleshooting Guides
Troubleshooting the Disconnect Between this compound Tissue Concentration and Ex Vivo HIV Inhibition
This guide addresses the central challenge identified in the this compound clinical trials.
| Potential Issue | Possible Explanation | Suggested Troubleshooting Steps |
| Subcellular Drug Distribution | This compound may be sequestered in a cellular compartment where it is not readily available to inhibit HIV integrase in the nucleus. | - Conduct subcellular fractionation studies on cervical tissue to determine the localization of this compound.- Utilize imaging mass spectrometry to visualize the distribution of this compound within the tissue architecture. |
| Drug Efflux | Active drug efflux transporters in cervical tissue may be pumping this compound out of target cells, thereby reducing its intracellular concentration below the effective level. | - Perform in vitro studies using cervical cell lines to identify potential efflux transporters for this compound.- Co-administer with known efflux pump inhibitors in ex vivo models to see if HIV inhibition is restored. |
| Metabolism of this compound | This compound may be metabolized into inactive forms within the cervical tissue. | - Analyze cervical tissue samples for the presence of this compound metabolites using LC-MS/MS.- Assess the enzymatic activity of relevant metabolizing enzymes in cervical tissue homogenates. |
| Assay Limitations | The ex vivo challenge assay may not fully recapitulate the in vivo conditions of HIV transmission and drug action. | - Vary the viral inoculum and infection conditions in the ex vivo assay.- Use different strains of HIV-1 in the challenge assay.- Develop and validate more complex, multi-cellular models of the cervicovaginal mucosa. |
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters from the MTN-027 Trial
| Matrix | Parameter | This compound Alone (30 mg VR) | This compound/VCV (30 mg/182 mg VR) |
| Plasma | Cmax (pg/mL) | 103 | 123 |
| AUC (hpg/mL) | 38,600 | 48,100 | |
| Cervicovaginal Fluid | Cmax (ng/mL) | 27,398 | 29,336 |
| AUC (hng/mL) | 2,860,000 | 2,780,000 | |
| Cervical Tissue | Concentration at Day 28 (ng/mg) | 0.50 | 0.19 |
Data adapted from Hoesley et al., Clinical Infectious Diseases, 2019.[1]
Table 2: Summary of this compound Pharmacokinetic Parameters from the MTN-028 Trial (Original Dose)
| Matrix | Parameter | This compound/VCV (30 mg/182 mg VR) |
| Plasma | Cmax (pg/mL) | 149 |
| AUC (hpg/mL) | 57,500 | |
| Cervicovaginal Fluid | Cmax (ng/mL) | 20,586 |
| AUC (hng/mL) | 2,520,000 | |
| Cervical Tissue | Concentration at Day 28 (ng/mg) | 0.32 |
Data adapted from Jones et al., Clinical Infectious Diseases, 2019.[2]
Experimental Protocols
Quantification of this compound in Biological Matrices by LC-MS/MS (Representative Protocol)
This protocol is a representative example based on standard methods for quantifying small molecules in biological samples.
-
Sample Preparation:
-
Plasma: Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile) to the plasma sample. The sample is then vortexed and centrifuged to pellet the precipitated proteins.
-
Cervicovaginal Fluid (CVF): CVF is collected using a swab and extracted into a known volume of solvent. The extract is then treated similarly to plasma.
-
Cervical Tissue: Tissue samples are homogenized and then extracted using an appropriate organic solvent.
-
-
Internal Standard: A known concentration of a stable isotope-labeled internal standard of this compound is added to all samples and calibration standards to account for variability in sample processing and instrument response.
-
Chromatographic Separation:
-
An aliquot of the supernatant from the prepared sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is typically achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both this compound and its internal standard.
-
-
Quantification: A calibration curve is generated by analyzing standards with known concentrations of this compound. The concentration of this compound in the unknown samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Ex Vivo HIV-1 Challenge Assay with Human Cervical Tissue (Representative Protocol)
This protocol is a representative example based on established methods for ex vivo HIV infectivity assays.[3][4][5]
-
Tissue Acquisition and Processing:
-
Cervical tissue biopsies are obtained from study participants.
-
The tissue is washed in culture medium containing antibiotics to remove any contaminants.
-
The tissue is dissected into smaller explants (e.g., 2-3 mm³).
-
-
Infection:
-
The tissue explants are placed on a support matrix (e.g., a collagen sponge) in a culture plate.
-
A standardized inoculum of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 BaL) is added directly onto the tissue.
-
The tissue is incubated for a set period (e.g., 2-4 hours) to allow for viral entry.
-
-
Washing and Culture:
-
After the incubation period, the tissue is thoroughly washed to remove any unbound virus.
-
The explants are then cultured in fresh medium, typically for 12-21 days. The culture medium is partially replaced at regular intervals (e.g., every 3 days).
-
-
Endpoint Measurement:
-
The culture supernatants collected at each time point are analyzed for the presence of HIV-1 p24 antigen using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
The cumulative amount of p24 produced over the culture period is calculated. A reduction in p24 levels in tissues from participants on active drug compared to placebo indicates viral inhibition.
-
Mandatory Visualization
Caption: Workflow of the MTN-027 clinical trial for the this compound vaginal ring.
Caption: The observed disconnect between pharmacokinetics and pharmacodynamics for this compound.
References
- 1. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Productive HIV-1 Infection of Human Cervical Tissue Ex Vivo is Associated with the Secretory Phase of the Menstrual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Advances in the Ex Vivo Challenge Efficacy Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ex vivo Model of HIV-1 Infection in Human Lymphoid Tissue and Cervico-vaginal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
MK-2048 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guides for using MK-2048 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) [No valid citation found]. Its primary function is to prevent the integration of the HIV viral DNA into the host cell's genome, which is a critical step for viral replication[1][2]. It specifically binds to the active site of the HIV integrase enzyme within a complex known as the "intasome"[1]. This binding displaces the viral DNA end and disrupts the catalytic process, thereby preventing the virus from establishing a permanent infection in the cell[1].
Q2: What are the known cellular targets of this compound?
A2: The primary and intended cellular target of this compound is the HIV-1 integrase enzyme[1][2]. While comprehensive off-target screening results are not widely published, it is known to be a substrate for cellular efflux pumps.
Q3: Are there known off-target effects I should be aware of in my cellular assays?
A3: Direct off-target effects on cellular signaling pathways have not been prominently reported in the available literature. However, a significant consideration is that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3]. This is a crucial "off-target interaction" as the overexpression of these transporters in cell lines can lead to the active removal of this compound from the cytoplasm, reducing its intracellular concentration and apparent potency. This can be misinterpreted as poor on-target efficacy.
Q4: Which mutations in HIV-1 integrase confer resistance to this compound?
A4: The primary resistance pathway identified for this compound involves the mutations G118R and E138K in the integrase enzyme[4][5]. The G118R mutation typically appears first and confers a low level of resistance, but it also significantly impairs the virus's replication capacity[4][5]. The subsequent acquisition of the E138K mutation partially restores viral fitness and increases the resistance to this compound to approximately 8-fold[4][5]. Notably, viruses with these mutations often remain susceptible to first-generation INSTIs like raltegravir and elvitegravir[4][5].
Troubleshooting Guides
Problem: I'm observing lower-than-expected anti-HIV activity of this compound in my cell-based assay.
This is a common issue that can arise from several factors. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Drug Efflux | The cell line you are using (e.g., certain cancer cell lines or immortalized cell lines) may overexpress P-gp or BCRP transporters, which actively pump this compound out of the cell. Solution: 1. Verify the expression level of efflux pumps in your cell line via Western Blot or qPCR. 2. Consider using a cell line with known low expression of these transporters. 3. As a test, co-administer this compound with known P-gp/BCRP inhibitors (e.g., verapamil, Ko143) to see if potency is restored. |
| Viral Resistance | The viral strain you are using may harbor pre-existing mutations that reduce susceptibility to this compound. |
| Replication Capacity | If working with engineered resistant viruses (e.g., G118R mutant), remember that their replication capacity can be severely diminished (~1% of wild-type)[4][5]. This can affect the dynamic range of your assay. Solution: 1. Ensure your assay has a sufficiently large window to detect inhibition against a slow-replicating virus. 2. Use a higher initial viral inoculum if necessary, ensuring it doesn't cause cytotoxicity. |
| Drug Stability/Solubility | This compound may have precipitated out of your culture medium or degraded over the course of the experiment. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Notes |
| Wild-Type HIV-1 Integrase | IC50 | 2.6 nM | Potent inhibition of the primary target enzyme[6][7]. |
| HIV-1BaL in TZM-bl cells | IC50 | 0.46 - 0.54 nM | High potency in a standard cell-based antiviral assay[3][8]. |
| R263K Mutant Integrase | IC50 | 1.5 nM | Slightly more susceptible to this compound than wild-type[6]. |
| N224H Mutant Intasome | IC50 | ~25 nM | Remains fully active against this raltegravir-resistant mutant[6]. |
| S217H Mutant Intasome | IC50 | 900 nM | Reduced activity against this mutant[6]. |
Table 2: this compound Resistance and Cross-Resistance Profile
| Integrase Mutation(s) | Fold Change in IC50 (vs. WT) for this compound | Fold Change in IC50 (vs. WT) for Raltegravir/Elvitegravir |
| G118R | ~2-fold | No significant change |
| G118R + E138K | ~8-fold | ~2-fold |
Data synthesized from studies by Bar-Magen et al.[9]
Experimental Protocols
1. TZM-bl Reporter Gene Assay for HIV-1 Inhibition
This assay is commonly used to quantify the inhibitory potential of antiretroviral compounds.
-
Objective: To determine the IC50 of this compound against an HIV-1 strain.
-
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated Tat-responsive luciferase and β-galactosidase reporter genes).
-
Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin).
-
HIV-1 stock (e.g., HIV-1BaL).
-
This compound stock solution (dissolved in DMSO).
-
Bright-Glo™ or similar luciferase substrate.
-
96-well clear-bottom white plates.
-
-
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight (24 hours) at 37°C, 5% CO2[3].
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.1%).
-
Treatment and Infection: Remove the old medium from the cells. Add the diluted this compound to the appropriate wells. Immediately after, add the HIV-1 stock at a predetermined titer (e.g., TCID50 of 3000) to all wells except for the uninfected cell controls[3].
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2[3].
-
Luminescence Reading: After incubation, add the luciferase substrate to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control wells (cells + virus, no drug). Plot the inhibition curve and determine the IC50 value using non-linear regression.
-
2. Cytotoxicity Assay (e.g., using CellTiter-Glo®)
It is crucial to assess the cytotoxicity of your compound to ensure that any observed antiviral effect is not due to cell death.
-
Objective: To determine the CC50 (50% cytotoxic concentration) of this compound.
-
Procedure:
-
Cell Seeding: Seed cells (e.g., TZM-bl) as you would for the antiviral assay (1 x 104 cells/well) and incubate overnight[3].
-
Compound Addition: Prepare serial dilutions of this compound as in the antiviral assay and add them to the cells. Do not add any virus.
-
Incubation: Incubate for the same duration as your antiviral assay (e.g., 48 hours)[3].
-
Viability Measurement: Add CellTiter-Glo® reagent to each well. This reagent measures ATP levels, which correlate with cell viability. Measure luminescence.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control wells. Determine the CC50 from the resulting dose-response curve.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for a TZM-bl HIV Inhibition Assay.
Caption: The Impact of Efflux Pumps on Intracellular Drug Concentration.
References
- 1. This compound - Proteopedia, life in 3D [proteopedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of novel mutations responsible for resistance to this compound, a second-generation HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel Mutations Responsible for Resistance to this compound, a Second-Generation HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
overcoming MK-2048 experimental artifacts
Welcome to the technical support center for MK-2048. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges and artifacts associated with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a second-generation integrase strand transfer inhibitor (INSTI) that was investigated for the prevention of HIV infection.[1] Its primary mechanism of action is to block the integration of the HIV virus into the host cell's genome by binding to the active site of the HIV integrase enzyme.[1] This prevents the virus from establishing a productive infection. This compound was designed to have a long half-life and to be effective against HIV strains resistant to first-generation INSTIs.[1]
Q2: Why am I seeing lower than expected potency of this compound in my cell-based HIV infection assay?
Several factors could contribute to lower than expected potency in cell-based assays:
-
Compound Solubility: this compound is a hydrophobic molecule and may have poor solubility in aqueous cell culture media.[2] This can lead to precipitation of the compound, reducing its effective concentration. See the troubleshooting guide on "Overcoming Solubility Issues" below.
-
Drug Efflux: this compound may be a substrate of cellular efflux pumps, such as P-glycoprotein (P-gp). These pumps actively transport the compound out of the cells, lowering its intracellular concentration and apparent potency. Consider co-incubation with an efflux pump inhibitor to investigate this possibility.
-
Non-Specific Binding: Hydrophobic compounds can bind non-specifically to plasticware and proteins in the cell culture medium, which can decrease the concentration of this compound available to interact with the cells.[3] Using low-binding plates and optimizing serum concentrations in the media may help mitigate this.
-
Cell Line Specificity: The expression levels of drug transporters and other cellular factors can vary between different cell lines, potentially affecting the apparent activity of this compound.
Q3: My this compound stock solution in DMSO appears to have precipitated. What should I do?
Precipitation of hydrophobic compounds in DMSO stocks can occur, especially after freeze-thaw cycles. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate until the solution is clear. Before use, visually inspect the stock solution for any particulates. To minimize this issue, it is recommended to prepare small aliquots of the stock solution to avoid repeated freezing and thawing.
Q4: Are there known resistance mutations for this compound?
Yes, in vitro studies have shown that exposure to this compound can lead to the selection of resistance mutations in the HIV integrase gene. The G118R mutation has been identified as a possible novel resistance mutation.[4] The subsequent development of an E138K substitution can further increase resistance to this compound.[4]
Troubleshooting Guides
Guide 1: Overcoming Solubility Issues with this compound in In Vitro Assays
This guide provides a step-by-step approach to address poor solubility of this compound in aqueous-based experiments.
Problem: Inconsistent or lower-than-expected results in cell-based or biochemical assays, potentially due to this compound precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Detailed Steps:
-
Inspect Stock Solution: Always visually inspect your DMSO stock solution before making dilutions. If you see any crystals or cloudiness, warm the vial to 37°C and vortex or sonicate until the compound is fully dissolved.
-
Control DMSO Concentration: When preparing working solutions, ensure the final concentration of DMSO in your assay is low (ideally ≤0.5%) to avoid solvent effects and compound precipitation.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in 100% DMSO before the final dilution into your aqueous assay buffer.
-
Final Dilution: Add the small volume of the DMSO stock to your pre-warmed aqueous buffer and immediately vortex to ensure rapid and uniform dispersion. Avoid storing dilute aqueous solutions of this compound for long periods.
-
Consider Solubilizing Agents: If solubility issues persist, consider using a solubilizing agent such as hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| HIV-1 Integrase (Wild-Type) | Strand Transfer | 2.6 nM | [4] |
| HIV-1 Integrase (Subtype B) | Strand Transfer | 75 nM | |
| HIV-1 Integrase (Subtype C) | Strand Transfer | 80 nM | |
| R263K Mutant Integrase | Strand Transfer | 1.5 nM | [4] |
| N224H Mutant Intasome | Strand Transfer | ~25 nM | |
| S217H Mutant Intasome | Strand Transfer | 900 nM |
Table 2: Pharmacokinetic Parameters of this compound from a Phase 1 Study (Vaginal Ring Delivery)
| Parameter | Low-Dose Ring (10 mg) | Original-Dose Ring (30 mg) | Reference |
| Plasma AUC (Geometric Mean Ratio) | 1 | 1.49 | [5] |
| Cervical Tissue Concentration (Geometric Mean Ratio) | 1 | 6.45 | [5] |
| Plasma Half-life | 2-3 hours | Not Reported | [5] |
| CVF Half-life | ~2 hours | Not Reported | [5] |
AUC: Area under the curve; CVF: Cervicovaginal fluid.
Experimental Protocols
Protocol 1: HIV-1 Infection Inhibition Assay using TZM-bl Reporter Cells
This protocol is adapted for screening the inhibitory activity of this compound against HIV-1 infection in a cell-based assay.
Objective: To determine the EC50 value of this compound.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, gentamicin)
-
HIV-1 virus stock (e.g., Env-pseudotyped virus)
-
This compound stock solution (in DMSO)
-
DEAE-Dextran
-
96-well cell culture plates (white, clear bottom for microscopy)
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Experimental Workflow:
Caption: Workflow for TZM-bl based HIV-1 inhibition assay.
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the cells and add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only (no drug) as a virus control and wells with cells only as a background control.
-
Infection: Add 50 µL of HIV-1 virus stock (pre-titrated to give a suitable signal in the linear range of the assay) to each well, except for the cell-only control wells. The medium should contain DEAE-Dextran at an optimized concentration to enhance infectivity.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: After incubation, remove 100 µL of the supernatant. Lyse the cells by adding 100 µL of luciferase assay reagent to each well. Incubate at room temperature for 2 minutes and then transfer 150 µL of the lysate to a white 96-well plate. Read the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control. Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay
This is a biochemical assay to measure the direct inhibitory effect of this compound on the strand transfer activity of HIV-1 integrase.
Objective: To determine the IC50 of this compound against purified HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Donor substrate (DS) DNA (biotinylated oligonucleotide mimicking the viral DNA end)
-
Target substrate (TS) DNA (oligonucleotide with a modification for detection)
-
Streptavidin-coated 96-well plates
-
Assay buffer
-
Wash buffer
-
HRP-conjugated antibody against the TS DNA modification
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Plate Coating: Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C.
-
Washing and Blocking: Aspirate the DS DNA solution and wash the wells five times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.
-
Integrase Binding: Aspirate the blocking buffer and wash three times with reaction buffer. Add 100 µL of diluted HIV-1 integrase to each well and incubate for 30 minutes at 37°C.
-
Inhibitor Addition: Wash the wells three times with reaction buffer. Add 50 µL of reaction buffer containing serial dilutions of this compound to the wells. Incubate for 5 minutes at room temperature.
-
Strand Transfer Reaction: Add 50 µL of TS DNA solution to each well to initiate the strand transfer reaction. Incubate for 30 minutes at 37°C.
-
Detection: Wash the wells five times with wash buffer. Add 100 µL of HRP-conjugated antibody and incubate for 30 minutes at 37°C.
-
Signal Development: Wash the wells five times with wash buffer. Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature. Add 100 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Signaling Pathway and Logical Relationships
HIV-1 Integrase Mechanism of Action and Inhibition by this compound
Caption: Mechanism of HIV-1 integrase and inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-2048 Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of MK-2048.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an experimental second-generation integrase strand transfer inhibitor (INSTI) that has been investigated for HIV pre-exposure prophylaxis (PrEP).[1][2][3] Its mechanism of action is to block the HIV integrase enzyme, which is essential for the integration of viral DNA into the host cell's genome, thereby preventing viral replication.[3]
2. What are the main challenges affecting the in vivo bioavailability of this compound?
The primary challenges associated with this compound's bioavailability are its poor aqueous solubility and its susceptibility to efflux transporters.[1][4][5] Specifically, this compound is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of cells, limiting its absorption and tissue penetration.[1]
3. What formulation strategies have been explored to improve this compound bioavailability?
To date, research has focused on local delivery systems to bypass systemic absorption issues and deliver the drug directly to the site of potential transmission. Key strategies include:
-
Intravaginal Rings (IVRs): These are polymeric rings designed for sustained, long-term release of this compound directly in the vaginal tract.[4][6][7][8][9][10]
-
Nanoparticle-in-Film Technology: This approach encapsulates this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which are then embedded within a thin polymeric film.[1][2][11] This formulation is designed to protect the drug from efflux transporters and provide sustained release as the film dissolves.[1][2]
4. How does the nanoparticle-in-film technology enhance this compound's bioavailability and tissue permeability?
The nanoparticle-in-film system improves this compound's performance in several ways:
-
Overcoming Efflux: Encapsulating this compound in nanoparticles helps to bypass the P-gp and BCRP efflux transporters, leading to increased intracellular drug concentration.[1]
-
Enhanced Permeability: Studies have shown that this nanoformulation significantly increases the permeability of this compound across cell lines and ex vivo cervical tissue.[1][2][11]
-
Sustained Release: The film provides a platform for the sustained release of the nanoparticles, maintaining local drug concentrations above the IC50 for an extended period.[1][2]
Troubleshooting Guide
Issue: Low drug concentrations in plasma or target tissues during in vivo studies.
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | Consider formulation strategies designed for poorly soluble drugs, such as creating amorphous solid dispersions, using co-solvents, or employing lipid-based delivery systems.[12][13][14][15][16] For localized delivery, nanoparticle encapsulation has proven effective.[1][2] |
| Drug efflux by P-gp and BCRP transporters. | Utilize formulations that can overcome or inhibit efflux transporters. Encapsulation in nanoparticles is a documented strategy to reduce efflux of this compound.[1] Co-administration with known P-gp/BCRP inhibitors could be another exploratory approach. |
| Inadequate release from the delivery system (e.g., intravaginal ring, film). | Optimize the polymer composition and drug loading of the delivery system to achieve the desired release kinetics. Review the manufacturing process (e.g., solvent casting for films) to ensure homogeneity and proper drug dispersion.[1][4] |
| Rapid clearance from the administration site. | For topical or local applications, ensure the formulation has appropriate mucoadhesive properties to prolong residence time. The nanoparticle-in-film system is designed for sustained local retention.[2] |
Issue: Inconsistent or variable results in permeability assays.
| Potential Cause | Troubleshooting Steps |
| Variability in ex vivo tissue samples. | Standardize the tissue source and handling procedures. Ensure tissues are fresh and properly stored (e.g., snap-frozen at -80°C) before use.[1] Account for biological variability by increasing the number of replicates. |
| Issues with cell line models (e.g., MDCKII-MDR1, MDCKII-BCRP). | Verify the expression levels of the efflux transporters in your cell lines. Ensure cell monolayers have reached confluence and exhibit appropriate transepithelial electrical resistance (TEER) values before starting the permeability assay. |
| Precipitation of this compound in assay buffer. | Confirm the solubility of your formulation in the receiver compartment buffer. If precipitation is an issue, consider adding a solubilizing agent (e.g., a small percentage of a surfactant) to the receiver medium, ensuring it does not impact cell viability or membrane integrity. |
Data and Experimental Protocols
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Loaded PLGA Nanoparticles (PNP) Data extracted from a study on nanoparticle-in-film technology.[1][2][11]
| Parameter | Value |
| Mean Diameter | 382.2 nm |
| Zeta Potential | -15.2 mV |
| Drug Encapsulation Efficiency | 95.2% |
Table 2: In Vitro Efficacy and Permeability of this compound Formulations Comparative data for free this compound vs. This compound encapsulated in PLGA nanoparticles (PNP).[1][2]
| Parameter | Free this compound | This compound PNP | Fold Increase |
| IC50 (HIV Inhibition) | 0.54 nM | 0.46 nM | N/A |
| Permeability (MDCKII Cells) | - | - | >4-fold |
| Permeability (Ectocervical Tissue) | - | - | 1.7-fold |
Table 3: Efflux Ratio of this compound in Transporter-Overexpressing Cell Lines The efflux ratio (ER) is the ratio of permeability from basolateral-to-apical (B-A) vs. apical-to-basolateral (A-B). A high ER indicates significant efflux.[1]
| Cell Line Model | Formulation | Efflux Ratio (ER) |
| MDCKII BCRP (BCRP Overexpressing) | Free this compound | 13.77 |
| This compound PNP | 1.04 | |
| MDCKII MDR1 (P-gp Overexpressing) | Free this compound | 48.38 |
| This compound PNP | 10.48 |
Key Experimental Protocols
1. Formulation of this compound PLGA Nanoparticles (PNP)
This protocol describes the preparation of this compound loaded nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Polyvinyl alcohol (PVA), Dichloromethane (DCM), Deionized water.
-
Procedure:
-
Dissolve this compound and PLGA in DCM to create the organic phase.
-
Prepare an aqueous solution of PVA to serve as the surfactant/stabilizer.
-
Add the organic phase to the aqueous phase and emulsify using a probe sonicator on an ice bath.
-
Stir the resulting emulsion at room temperature for several hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA.
-
Resuspend the final nanoparticle pellet in water and lyophilize for storage.
-
2. Ex Vivo Cervical Tissue Permeability Assay
This protocol is used to assess the permeability of this compound formulations across biological tissue.
-
Materials: Fresh human cervical tissue, Franz diffusion cells, appropriate buffer solution (e.g., Krebs-Ringer bicarbonate buffer), this compound formulation, LC-MS/MS for quantification.
-
Procedure:
-
Obtain fresh cervical tissue and store appropriately (e.g., snap-frozen at -80°C).[1]
-
Prepare tissue sections of a standardized thickness.
-
Mount the tissue between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Fill the receptor chamber with buffer and ensure no air bubbles are present.
-
Apply the this compound formulation (e.g., free drug solution or nanoparticle suspension) to the donor chamber.
-
Maintain the apparatus at 37°C and stir the receptor chamber solution.
-
At predetermined time points, collect aliquots from the receptor chamber and replace with fresh buffer.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.[4][6][10]
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the tissue, A is the surface area of the tissue, and C0 is the initial drug concentration in the donor chamber.[1]
-
Visualizations
Caption: Mechanism of action of this compound as an HIV integrase inhibitor.
Caption: Overcoming efflux transporter challenges with nanoparticle encapsulation.
Caption: Experimental workflow for the ex vivo tissue permeability assay.
References
- 1. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Pharmacokinetic and Pharmacodynamic Evaluation of the Antiretroviral Compound this compound Released From an Intravaginal Ring in Rhesus Macaques [natap.org]
- 7. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.umcs.pl [journals.umcs.pl]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. sphinxsai.com [sphinxsai.com]
potential for MK-2048 degradation in experimental conditions
Welcome to the technical support center for MK-2048. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the degradation of this compound during experimental use. The following information is curated to provide guidance on maintaining the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a second-generation integrase strand transfer inhibitor (INSTI) that was investigated for the prevention of HIV infection.[1] Its primary mechanism of action is to block the integration of the HIV viral DNA into the host cell's genome by inhibiting the viral enzyme integrase.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, powdered this compound should be stored at -20°C. Stock solutions prepared in a suitable solvent should be stored at -80°C to minimize degradation.
Q3: What solvents are recommended for preparing this compound stock solutions?
Based on analytical methods, this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. For cell-based assays, initial stock solutions are typically prepared in DMSO and then further diluted in aqueous media. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels.
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is not extensively available, many complex organic molecules can be susceptible to photodegradation. As a precautionary measure, it is recommended to protect this compound solutions from direct light exposure by using amber vials or covering containers with aluminum foil, especially during long-term experiments or when exposed to light for extended periods.
Q5: What are the potential pathways for this compound degradation?
Although specific degradation pathways for this compound have not been detailed in publicly available literature, compounds with similar functional groups are susceptible to:
-
Hydrolysis: The amide linkages in the this compound structure could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative conditions, potentially leading to the formation of N-oxides or other oxidation products.
-
Photodegradation: Exposure to UV or high-intensity visible light could potentially lead to the degradation of the molecule.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, potentially linked to its degradation.
| Observed Issue | Potential Cause (Degradation-Related) | Recommended Action |
| Loss of biological activity or inconsistent results | Degradation of this compound in stock solutions or experimental media. | - Prepare fresh stock solutions from powdered compound.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Minimize the time this compound is in aqueous solutions at physiological temperatures before use.- Verify the pH of your experimental media, as extreme pH can accelerate hydrolysis. |
| Precipitation of the compound in aqueous media | Poor solubility or aggregation, which can be exacerbated by degradation products. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is optimized for solubility without causing cellular toxicity.- Use a vortex or sonication to aid dissolution when preparing working solutions.- Filter the final working solution through a 0.22 µm filter before use in sensitive assays. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | - Analyze a freshly prepared standard of this compound to confirm its retention time.- If new peaks are observed, consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Adjust chromatographic conditions to achieve better separation of the parent compound from any impurities or degradants. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of this compound for in vitro experiments.
-
Weighing: Accurately weigh the desired amount of powdered this compound in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex the solution until the compound is completely dissolved. If necessary, sonicate for a few minutes in a water bath.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: General Forced Degradation Study
A forced degradation study can help identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate a solution of this compound at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a UV light source.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to observe the decrease in the parent peak and the formation of new peaks corresponding to degradation products.
Visualizations
Below are diagrams illustrating key concepts related to the handling and potential degradation of this compound.
Caption: Workflow for preparing and using this compound with troubleshooting steps.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Technical Support Center: MK-2048 Efflux Pump Interactions In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the in vitro interactions of the HIV integrase inhibitor MK-2048 with the efflux pumps P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of P-glycoprotein (P-gp) and/or Breast Cancer Resistance Protein (BCRP)?
A1: Yes, in vitro studies have confirmed that this compound is a substrate for both P-gp and BCRP efflux pumps.[1] This means that these transporters actively pump this compound out of cells, which can reduce its intracellular concentration and potentially impact its efficacy in tissues where these pumps are expressed.
Q2: What in vitro models are suitable for studying this compound's interaction with P-gp and BCRP?
A2: Polarized cell lines overexpressing a single transporter are recommended. Commonly used and appropriate models include Madin-Darby canine kidney (MDCKII) cells transfected with the human MDR1 gene (for P-gp) or ABCG2 gene (for BCRP). These are referred to as MDCKII-MDR1 and MDCKII-BCRP cells, respectively.[1] Caco-2 cells, which endogenously express multiple transporters including P-gp and BCRP, can also be used.
Q3: What is a typical efflux ratio for this compound in these models?
A3: The efflux ratio (ER) is calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction. A ratio significantly greater than 2 is indicative of active efflux. For free this compound, reported efflux ratios are approximately 48.38 in MDCKII-MDR1 cells and 13.77 in MDCKII-BCRP cells.[1]
Q4: Is this compound also an inhibitor of P-gp or BCRP?
Q5: How can I determine if an observed interaction is specific to P-gp or BCRP?
A5: To confirm the specific transporter involved, you can use well-characterized inhibitors. For P-gp, verapamil or zosuquidar are commonly used. For BCRP, Ko143 is a specific inhibitor. A significant reduction in the efflux ratio of this compound in the presence of a specific inhibitor would confirm the involvement of that transporter.
Quantitative Data Summary
The following table summarizes the reported in vitro permeability and efflux ratio data for free this compound.
| Cell Line | Transporter | Direction | Apparent Permeability (Papp) (cm/s) | Efflux Ratio (ER) | Reference |
| MDCKII-MDR1 | P-glycoprotein (P-gp) | A-B | Data not specified | 48.38 | [1] |
| B-A | Data not specified | ||||
| MDCKII-BCRP | Breast Cancer Resistance Protein (BCRP) | A-B | Data not specified | 13.77 | [1] |
| B-A | Data not specified |
Note: While the efflux ratios are provided, the specific Papp values for the A-B and B-A directions were not detailed in the source material.
Experimental Protocols & Methodologies
Bidirectional Permeability Assay for this compound
This protocol is adapted for determining the efflux ratio of this compound using MDCKII-MDR1 or MDCKII-BCRP cells.
1. Cell Culture and Seeding:
- Culture MDCKII-MDR1 or MDCKII-BCRP cells in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic like G418).
- Seed cells onto permeable Transwell® inserts (e.g., 12-well, 0.4 µm pore size) at a density that allows for the formation of a confluent monolayer within 4-7 days.
- Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). The TEER values should be stable and meet the laboratory's established criteria before initiating the transport experiment.
2. Transport Experiment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting cell monolayer integrity.
- For Apical-to-Basolateral (A-B) transport: Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
- For Basolateral-to-Apical (B-A) transport: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
- Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
- At the end of the incubation, collect samples from both the donor and receiver chambers.
3. Sample Analysis and Data Calculation:
- Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
- Papp = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the permeable membrane, and C0 is the initial concentration in the donor chamber.
- Calculate the efflux ratio (ER) as:
- ER = Papp (B-A) / Papp (A-B)
P-gp Inhibition Assessment using the Calcein-AM Assay
This assay can be used to evaluate the potential of this compound to inhibit P-gp-mediated efflux.
1. Cell Seeding:
- Seed P-gp overexpressing cells (e.g., K562/MDR or CEM/MDR) and the parental (sensitive) cell line in a 96-well plate at an appropriate density.
2. Compound Incubation:
- Pre-incubate the cells with varying concentrations of this compound or a positive control inhibitor (e.g., verapamil) for a defined period (e.g., 15-30 minutes) at 37°C.
3. Calcein-AM Addition and Measurement:
- Add calcein-AM, a non-fluorescent P-gp substrate, to all wells at a final concentration of approximately 0.25-1 µM.
- Incubate the plate at 37°C for 15-60 minutes. Inside the cells, esterases convert calcein-AM to the fluorescent calcein, which is a poor P-gp substrate and is retained intracellularly.
- Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
4. Data Analysis:
- Increased fluorescence in the presence of an inhibitor indicates reduced efflux of calcein-AM.
- Calculate the percent inhibition at each concentration of this compound relative to the control (no inhibitor) and the positive control.
- If sufficient inhibition is observed, an IC50 value can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp or BCRP in the presence of a test compound. Substrates of these transporters often stimulate ATPase activity.
1. Membrane Preparation:
- Use commercially available membrane vesicles prepared from cells overexpressing P-gp or BCRP.
2. Assay Reaction:
- In a 96-well plate, combine the membrane vesicles with varying concentrations of this compound or a known activator (e.g., verapamil for P-gp) in an assay buffer.
- Initiate the reaction by adding MgATP.
- Incubate at 37°C for a defined period (e.g., 20-40 minutes).
3. Phosphate Detection:
- Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based reagent.
- Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
4. Data Analysis:
- Compare the ATPase activity in the presence of this compound to the basal activity (no compound) and the activity with a known activator.
- An increase in ATPase activity suggests that this compound is a substrate that is being actively transported.
Troubleshooting Guides
Permeability Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in Papp values | - Inconsistent cell monolayer integrity. - Poor solubility of this compound in the transport buffer. - Non-specific binding of this compound to the plate or apparatus. | - Ensure consistent TEER values across all wells before the experiment. - Check the solubility of this compound in the transport buffer at the tested concentration. Consider using a co-solvent, but keep the concentration low. - Include a mass balance calculation (recovery) to assess compound loss. Consider using low-binding plates. |
| Low or no detectable transport (A-B and B-A) | - Poor permeability of this compound. - Analytical method not sensitive enough. | - Increase the incubation time, ensuring the monolayer remains intact. - Optimize the LC-MS/MS method for higher sensitivity. |
| Efflux ratio close to 1, but literature suggests it is a substrate | - Low expression or activity of the transporter in the cell line. - The concentration of this compound used is saturating the transporter. | - Validate the expression and activity of the transporter using a known substrate (e.g., digoxin for P-gp, estrone-3-sulfate for BCRP). - Perform the assay at a lower concentration of this compound. |
Calcein-AM Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Spontaneous hydrolysis of calcein-AM in the buffer. - Intrinsic fluorescence of this compound. | - Prepare calcein-AM solution fresh before each experiment. - Run a control with this compound alone (no cells or calcein-AM) to check for intrinsic fluorescence at the assay wavelengths. |
| Low signal-to-noise ratio | - Low esterase activity in the cells. - Insufficient incubation time. - High efflux activity in the cells. | - Increase the incubation time with calcein-AM. - Ensure the use of a cell line with known high P-gp expression for inhibition studies. |
| False-positive or false-negative results | - this compound cytotoxicity at the tested concentrations. - this compound directly inhibiting cellular esterases. | - Perform a cytotoxicity assay (e.g., MTT or LDH) with this compound under the same conditions as the calcein-AM assay. - Test the effect of this compound on esterase activity using a cell-free esterase assay. |
ATPase Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High basal ATPase activity | - Contamination of membrane preparation with other ATPases. - Contamination of reagents with inorganic phosphate. | - Use a specific inhibitor (e.g., vanadate) to determine the transporter-specific ATPase activity. - Use high-purity ATP and phosphate-free buffers and water. |
| No stimulation of ATPase activity by this compound | - this compound is not a transported substrate or is a very slowly transported substrate. - The concentration of this compound is not optimal. - The assay conditions (e.g., buffer composition, pH) are not optimal for this compound interaction. | - Confirm the activity of the membrane preparation with a known activator. - Test a wider range of this compound concentrations. - Optimize assay conditions. |
| Inhibition of ATPase activity | - this compound may be an inhibitor of the transporter. - At high concentrations, some substrates can cause substrate inhibition. | - To confirm inhibition, test the effect of this compound on the ATPase activity stimulated by a known activator. - Test a broader concentration range to distinguish between inhibition and substrate inhibition. |
Visualizations
Caption: Workflow for the bidirectional permeability assay.
Caption: this compound cellular influx and efflux mechanism.
Caption: Troubleshooting decision tree for permeability assays.
References
Technical Support Center: MK-2048 Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HIV integrase inhibitor MK-2048 in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation integrase strand transfer inhibitor (INSTI)[1][2]. Its primary mechanism is to block the integration of the HIV viral DNA into the host cell's genome, which is a critical step in the viral replication cycle[3][4]. It was primarily investigated as a potential agent for pre-exposure prophylaxis (PrEP) against HIV infection[3].
Q2: In which preclinical animal models has this compound been most extensively studied?
The majority of in vivo preclinical data for this compound comes from studies using non-human primates (NHPs), specifically rhesus macaques (RM)[5][6]. The RM model is considered useful for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug-containing intravaginal rings (IVRs) before human trials[6]. There is limited publicly available data on the use of this compound in other common preclinical models such as rodents or rabbits.
Q3: What are the most significant known limitations of this compound observed in these models?
The most critical limitation observed in both NHP and human studies is the disconnect between drug concentration in cervicovaginal tissue and its antiviral efficacy[1][2][7][8][9]. High concentrations of this compound have been measured in tissue samples, but these levels did not consistently correlate with the inhibition of HIV or SIV in ex vivo challenge assays[8][9]. This suggests that simply achieving high local drug levels may be insufficient for protection.
Q4: What are the suspected reasons for the disconnect between tissue concentration and efficacy?
Two primary reasons are hypothesized for this observation:
-
Insufficient Drug Penetration: The drug may not be reaching the specific cellular compartments where HIV replication occurs in sufficient concentrations.
-
Drug Efflux: this compound is suspected to be a substrate of cellular efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[1][2][10]. These transporters can actively pump the drug out of target cells, thereby reducing its intracellular concentration and antiviral activity despite high overall tissue levels[2][10].
Q5: Are there any known systemic toxicity data (e.g., LD50, NOAEL) for this compound from animal models?
There is a lack of publicly available, detailed systemic toxicity data for this compound from preclinical animal models. Studies involving intravaginal rings in both women and macaques have reported the formulations to be safe and well-tolerated, with substantially lower drug concentrations in plasma compared to vaginal fluids, suggesting a low risk of systemic toxicity via this route of administration[5][7]. However, specific toxicology studies detailing parameters like No-Observed-Adverse-Effect-Level (NOAEL) or LD50 are not described in the reviewed literature.
Troubleshooting Guide
Problem 1: High tissue concentrations of this compound are observed, but there is poor or no efficacy in the ex vivo viral challenge.
-
Possible Cause 1: Drug Efflux: As noted, this compound is a likely substrate for efflux pumps like P-gp and BCRP[1][2][10]. Even with high total tissue concentration, the intracellular concentration in target lymphocytes or macrophages may be below the inhibitory threshold.
-
Troubleshooting Steps:
-
Co-administration with Efflux Pump Inhibitors: In in vitro or ex vivo settings, consider co-administering known P-gp or BCRP inhibitors to assess if this restores antiviral activity. This can help confirm if efflux is the primary issue.
-
Intracellular Drug Quantification: If possible, adapt protocols to quantify this compound concentrations specifically within target cell populations (e.g., CD4+ T cells) isolated from the tissue, rather than relying on whole-tissue homogenates.
-
Alternative Formulation Strategies: The use of nanoparticle-based delivery systems has been shown to help evade efflux transporters and increase intracellular drug accumulation[10]. A nanoparticle-in-film technology demonstrated increased permeability and reduced efflux of this compound in cell line models[2][10].
-
Problem 2: Inconsistent or lower-than-expected drug release from intravaginal ring (IVR) or film formulations in vivo.
-
Possible Cause 1: Formulation Inconsistencies: Variability in the manufacturing process of the delivery system (e.g., polymer matrix, drug loading) can lead to inconsistent release profiles.
-
Possible Cause 2: Animal Model Physiology: The vaginal physiology of the animal model (e.g., pH, fluid volume, microbiome) can differ from in vitro release conditions and from human physiology, affecting the hydration and erosion/release rates of the formulation. For instance, the normal vaginal pH in macaques ranges from 5.0 to 8.0, which is a wider and generally higher range than in humans[1].
-
Troubleshooting Steps:
-
In Vitro-In Vivo Correlation (IVIVC): Establish a strong IVIVC for your specific formulation. Ensure your in vitro release testing conditions (e.g., buffer composition, pH, agitation) are as biorelevant as possible.
-
Remnant Analysis: After in vivo studies, analyze the residual drug content in the removed IVR or film[6]. This provides a direct measure of the total drug released in vivo and can help identify inconsistencies.
-
Monitor Physiological Parameters: During the in vivo study, monitor relevant physiological parameters of the animal model, such as vaginal pH, to identify any deviations that might explain altered release kinetics[1].
-
Quantitative Data
Table 1: Pharmacokinetics of this compound in Rhesus Macaques (Intravaginal Ring Administration)
| Parameter | Plasma | Vaginal Secretions | Source |
|---|---|---|---|
| Time to Peak (Tmax) | 24 - 168 hours | 24 - 336 hours | [6] |
| Peak Concentration (Cmax) | 0.04 - 2.96 ng/mL | 198 - 19,435 ng/mL | [6] |
| In Vivo Release from IVR | 0.49 mg (Day 3) | N/A | [6] |
| | 2.33 mg (Day 14) | N/A |[6] |
Table 2: In Vitro Efficacy of this compound
| Assay | Parameter | Value | Source |
|---|---|---|---|
| HIV-1 Inhibition (TZM-bl cells) | IC50 (Free this compound) | 0.54 nM | [2] |
| HIV-1 Inhibition (TZM-bl cells) | IC50 (Nanoparticle Film) | 0.46 nM | [2] |
| HIV Integrase Inhibition | IC50 | 2.6 nM |[10] |
Experimental Protocols
1. Quantification of this compound in Biological Matrices (Plasma, Vaginal Fluid, Tissue)
-
Principle: This method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity for drug quantification.
-
Methodology:
-
Sample Preparation:
-
Plasma: Protein precipitation is performed by adding a solvent like acetonitrile containing an internal standard (a structurally similar molecule, e.g., a deuterated version of this compound). Samples are vortexed and centrifuged to pellet the precipitated proteins.
-
Vaginal Fluid (from swabs): The swab is extracted into a known volume of a suitable buffer or blank plasma[5][9]. This extract is then treated similarly to plasma samples. High concentrations may require serial dilutions[9].
-
Tissue: A known weight of the tissue biopsy is homogenized in a specific buffer. The homogenate is then subjected to protein precipitation or solid-phase extraction to isolate the drug from tissue components[9].
-
-
Chromatography:
-
An aliquot of the supernatant (from plasma/vaginal fluid) or the processed tissue extract is injected into a high-performance liquid chromatography (HPLC) system.
-
A C18 reverse-phase column is typically used to separate this compound from other matrix components.
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid, is employed.
-
-
Mass Spectrometry:
-
The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for quantification.
-
-
Quantification: A calibration curve is generated using standards of known this compound concentrations prepared in the same biological matrix. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The lower limit of quantitation is typically in the picogram per milliliter range[9].
-
2. Ex Vivo SIV/HIV Vaginal Biopsy Challenge Assay
-
Principle: This assay assesses the ability of a drug present in the tissue to protect against a live viral challenge ex vivo.
-
Methodology:
-
Biopsy Collection: Following in vivo drug exposure (e.g., after removal of an this compound IVR), cervicovaginal biopsies are collected from the animal model (e.g., rhesus macaque)[6]. Control biopsies are taken from placebo-treated animals.
-
Tissue Culture: The biopsies are placed on collagen rafts or in culture wells at the air-liquid interface to maintain tissue viability and architecture. They are cultured in appropriate media supplemented with growth factors.
-
Viral Challenge: A standardized, high-titer stock of SIV (for macaque tissue) or HIV (for human tissue) is added to the apical surface of the tissue biopsies[6].
-
Incubation: The challenged tissues are incubated for several days (e.g., 11-14 days) to allow for viral replication. The culture medium is periodically collected and replaced.
-
Readout of Viral Replication:
-
p27/p24 ELISA: The collected culture supernatants are analyzed for the presence of the viral core protein SIV p27 or HIV p24 by ELISA[6][9]. The amount of p27/p24 is directly proportional to the extent of viral replication.
-
Proviral DNA qPCR: At the end of the culture period, DNA can be extracted from the tissue biopsies, and quantitative PCR (qPCR) can be performed to measure the amount of integrated proviral DNA[6].
-
-
Data Analysis: Viral replication in biopsies from this compound-treated animals is compared to that in biopsies from placebo-treated animals. Efficacy is determined by the degree of reduction in p27/p24 production or proviral DNA load.
-
Visualizations
Caption: HIV integration pathway and the inhibitory action of this compound, highlighting potential efflux.
Caption: Experimental workflow for evaluating an this compound IVR in a macaque model.
Caption: Logical workflow for troubleshooting poor efficacy results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Translational Models to Predict Target Concentrations for Pre-Exposure Prophylaxis in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 7. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species differences in ocular pharmacokinetics and pharmacological activities of regorafenib and pazopanib eye‐drops among rats, rabbits and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species differences in ocular pharmacokinetics and pharmacological activities of regorafenib and pazopanib eye-drops among rats, rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
MK-2048 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results in experiments involving the HIV-1 integrase inhibitor, MK-2048.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a second-generation integrase strand transfer inhibitor (INSTI).[1] Its primary mechanism of action is to bind to the active site of HIV-1 integrase, the enzyme responsible for integrating the viral DNA into the host cell's genome. This binding prevents the strand transfer step of integration, thus halting the HIV replication cycle.[1]
Q2: Why did this compound fail in clinical trials despite showing high tissue concentrations?
Phase I clinical trials of this compound delivered via a vaginal ring showed that while the drug was well-tolerated and achieved high concentrations in cervical tissue, this did not correlate with HIV inhibitory activity.[1] A primary hypothesis for this discrepancy is that this compound is a substrate for cellular efflux pumps, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] These transporters may actively pump the drug out of the target cells, reducing its intracellular concentration to sub-therapeutic levels.
Q3: What are the known resistance mutations for this compound?
In vitro studies have identified two key mutations that confer resistance to this compound: G118R and E138K in the integrase gene.[1] The G118R mutation appears first and confers low-level resistance, but also significantly reduces the virus's replication capacity. The subsequent E138K mutation partially restores viral fitness and increases resistance to this compound.[1]
Troubleshooting Guides
Problem 1: Lower than expected anti-HIV-1 activity in cell-based assays despite using the recommended concentration.
Possible Causes:
-
Drug Efflux: The cell line used may have high expression levels of P-gp or BCRP transporters, leading to rapid efflux of this compound.
-
Cell Seeding Density: Incorrect cell density can affect viral infectivity and the apparent efficacy of the drug.
-
Virus Titer: The viral inoculum may be too high, overwhelming the inhibitory capacity of the drug at the tested concentration.
-
Reagent Quality: The this compound compound may have degraded, or the cell culture reagents may be of poor quality.
Troubleshooting Steps:
-
Assess Drug Efflux:
-
Perform a bidirectional permeability assay using MDCK cells transfected with human MDR1 (for P-gp) or ABCG2 (for BCRP). A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) suggests that this compound is a substrate for the respective transporter.
-
Consider co-incubating your cell-based assay with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the anti-HIV-1 activity of this compound is restored.
-
-
Optimize Assay Conditions:
-
Carefully optimize the cell seeding density for your specific cell line and plate format to ensure a healthy and consistent monolayer.
-
Titer your virus stock accurately and use a multiplicity of infection (MOI) that gives a robust signal without being excessive.
-
-
Verify Reagent Integrity:
-
Confirm the purity and concentration of your this compound stock solution.
-
Ensure all cell culture media and supplements are fresh and properly stored.
-
Problem 2: High cytotoxicity observed at concentrations where anti-HIV-1 activity is expected.
Possible Causes:
-
Cell Line Sensitivity: The cell line being used may be particularly sensitive to the cytotoxic effects of this compound.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that lead to cell death.
-
Assay Method: The method used to assess cytotoxicity (e.g., MTT, MTS, CellTiter-Glo) may be influenced by the compound.
Troubleshooting Steps:
-
Determine the CC50:
-
Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. This will help establish the therapeutic window.
-
Compare your CC50 values to the data provided in the "Cytotoxicity Data" table below.
-
-
Use a Different Cytotoxicity Assay:
-
If you suspect interference with your primary cytotoxicity assay, try an alternative method that relies on a different principle (e.g., measuring membrane integrity via LDH release vs. metabolic activity).
-
-
Consult the Literature:
-
Review published studies to see if similar cytotoxicity has been reported for this compound in your cell line or under your experimental conditions.
-
Data Presentation
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| HIV-1 Strain | Mutation(s) | IC50 (nM) - Raltegravir | IC50 (nM) - this compound | Fold Change in IC50 (vs. WT) - this compound |
| Wild-Type (WT) | - | 5 | 2.5 | 1.0 |
| Raltegravir-Resistant | N155H | 95 | 5.0 | 2.0 |
| Raltegravir-Resistant | Q148H | 35 | 4.5 | 1.8 |
| Raltegravir-Resistant | Q148R | 110 | 6.0 | 2.4 |
| Raltegravir-Resistant | Q148K | 40 | 5.5 | 2.2 |
| This compound-Resistant | G118R | 5 | 12.5 | 5.0 |
| This compound-Resistant | G118R + E138K | 6 | 20.0 | 8.0 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell line used.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | CC50 (µM) |
| TZM-bl | HeLa derivative | >50 |
| CEM-SS | Human T-cell | ~45 |
| MT-4 | Human T-cell | >50 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Primary human cells | >50 |
Note: CC50 values can vary between laboratories and with different assay methods.
Experimental Protocols
Protocol 1: TZM-bl Luciferase Reporter Gene Assay for HIV-1 Neutralization
This assay measures the ability of a compound to inhibit HIV-1 infection of TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain a Tat-inducible luciferase reporter gene.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock of known titer
-
This compound stock solution
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well flat-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in complete growth medium.
-
Virus Preparation: Dilute the HIV-1 stock in complete growth medium containing DEAE-Dextran to a final concentration that gives a robust luciferase signal (typically 1,000-10,000 RLU over background).
-
Infection: Add 50 µL of the diluted this compound to the appropriate wells, followed by 50 µL of the diluted virus. Include wells with virus only (positive control) and cells only (background control).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Add 100 µL of luciferase assay reagent to each well. After a 2-minute incubation at room temperature, transfer 150 µL of the lysate to a white 96-well plate and read the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Bidirectional Permeability Assay using MDCK-MDR1 and MDCK-BCRP Cells
This assay determines if a compound is a substrate of P-gp or BCRP by measuring its transport across a polarized monolayer of transfected MDCK cells.
Materials:
-
MDCK-MDR1 and MDCK-BCRP cells
-
Wild-type MDCK cells (control)
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound stock solution
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed MDCK-MDR1, MDCK-BCRP, or wild-type MDCK cells onto the Transwell® inserts and culture for 4-6 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Apical to Basolateral (A-B) Transport:
-
Wash the monolayer with transport buffer.
-
Add this compound in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at different time points.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the monolayer with transport buffer.
-
Add this compound in transport buffer to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio ≥ 2 suggests the compound is a substrate of the efflux transporter.
-
Mandatory Visualizations
Caption: HIV-1 Integration Pathway.
Caption: Mechanism of Action of this compound.
Caption: Drug Efflux Reduces Intracellular this compound.
Caption: Troubleshooting Workflow for this compound.
References
Validation & Comparative
MK-2048 vs raltegravir in vitro potency
An In-Depth Comparison of In Vitro Potency: MK-2048 vs. Raltegravir
Introduction
This compound and raltegravir are both antiretroviral drugs belonging to the class of integrase strand transfer inhibitors (INSTIs). They function by targeting HIV integrase, a critical enzyme for the replication of the virus. Raltegravir was the first INSTI to be approved for clinical use.[1][2] this compound is a second-generation INSTI developed to be effective against HIV strains that have developed resistance to first-generation drugs like raltegravir.[3][4][5] This guide provides a detailed comparison of their in vitro potency, supported by experimental data and protocols.
Mechanism of Action
Both this compound and raltegravir share a common mechanism of action. They inhibit the strand transfer step of HIV integration, which is the process by which the viral DNA is inserted into the host cell's genome.[6][7] This is accomplished by binding to the active site of the HIV integrase enzyme.[4][6] By preventing the integration of viral DNA, these drugs effectively halt the HIV replication cycle.[6] this compound has been shown to have a longer inhibition period compared to raltegravir.[4]
Caption: Mechanism of action of Integrase Strand Transfer Inhibitors (INSTIs).
Quantitative Data on In Vitro Potency
The following table summarizes the in vitro potency of this compound and raltegravir against wild-type (WT) HIV and various resistant strains, as measured by the half-maximal inhibitory concentration (IC50) or the 95% inhibitory concentration (IC95). Lower values indicate higher potency.
| Drug | Target/Assay Condition | Potency (IC50/IC95) | Reference |
| This compound | HIV Integrase | IC50: 2.6 nM | [3] |
| INR263K Mutant Integrase | IC50: 1.5 nM | [3] | |
| N224H PFV Intasome | IC50: ~25 nM | [8] | |
| S217H PFV Intasome | IC50: ~200 nM | [8] | |
| Cell-based assay (50% NHS) | IC95: 40 nM | [9] | |
| TZM-bl antiviral assay | IC50: 0.46 nM | [10] | |
| Raltegravir | Recombinant HIV IN (Strand Transfer) | IC50: 2-7 nM | [2][11] |
| Wild-Type (WT) PFV IN | IC50: 90 nM | [8][12] | |
| S217Q PFV IN | IC50: 40 nM | [8][12] | |
| S217H PFV IN | IC50: ~900 nM | [8][13] | |
| N224H PFV IN | IC50: 200 nM | [8] | |
| Cell-based assay (10% FBS) | IC95: 19 nM (0.019 µM) | [2] | |
| Cell-based assay (50% NHS) | IC95: 31 nM (0.031 µM) | [2] | |
| HIV-2 (CEMx174 cells) | IC95: 6 nM | [12] |
PFV (Prototype Foamy Virus) integrase is often used as a model for HIV integrase due to structural similarities. NHS (Normal Human Serum) and FBS (Fetal Bovine Serum) can affect drug potency in cell-based assays.
Experimental Protocols
The in vitro potency of integrase inhibitors is commonly determined using a cell-free integrase strand transfer assay.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by the HIV-1 integrase enzyme.
1. Reagents and Materials:
-
Purified, full-length recombinant HIV-1 integrase enzyme.
-
Donor DNA: A biotinylated oligonucleotide mimicking the U5 end of the HIV-1 long terminal repeat (LTR).
-
Target DNA: A digoxigenin (DIG)-labeled oligonucleotide representing the host DNA.
-
Assay Buffer: Typically contains HEPES, MnCl2 or MgCl2, and DTT.
-
Test Compounds: this compound and raltegravir dissolved in DMSO.
-
96-well microplates.
-
Detection Reagents: Anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a corresponding substrate for signal generation.
2. Procedure:
-
Compound Preparation: Serially dilute the test compounds (this compound, raltegravir) in DMSO and then in the assay buffer to achieve the desired final concentrations.
-
Pre-incubation: Add the purified HIV-1 integrase enzyme to the wells of a 96-well plate containing the diluted compounds or DMSO (as a control). Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Add the mixture of donor and target DNA substrates to each well to start the strand transfer reaction.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow the integration reaction to proceed.[14]
-
Detection: The reaction products (representing successful strand transfer) are captured on a streptavidin-coated plate (via the biotin on the donor DNA). The integrated target DNA is then detected using an anti-DIG antibody conjugate. The signal is quantified by measuring absorbance or fluorescence.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration at which the drug inhibits 50% of the integrase activity, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro HIV integrase strand transfer assay.
Conclusion
Both this compound and raltegravir are potent inhibitors of HIV integrase. The in vitro data indicates that the second-generation inhibitor, this compound, generally exhibits comparable or superior potency against wild-type HIV integrase compared to raltegravir.[3][10] Crucially, this compound maintains significant activity against certain raltegravir-resistant mutant strains, highlighting its potential advantage in overcoming drug resistance.[3][8] The choice of assay and the specific viral strains tested are critical factors in the evaluation of the in vitro potency of these antiretroviral agents.
References
- 1. Raltegravir - Wikipedia [en.wikipedia.org]
- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Proteopedia, life in 3D [proteopedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of MK-2048 and Elvitegravir Against Drug-Resistant HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two HIV-1 integrase strand transfer inhibitors (INSTIs): MK-2048, a second-generation investigational compound, and elvitegravir, a first-generation approved antiretroviral agent. The focus of this comparison is their in vitro efficacy against wild-type and drug-resistant strains of HIV-1, their distinct resistance profiles, and the experimental methodologies used to characterize them. Given that this compound's clinical development was discontinued, this guide centers on preclinical and in vitro data to inform future research and drug development in the field of HIV therapeutics.[1]
Mechanism of Action: Targeting HIV-1 Integrase
Both this compound and elvitegravir target the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA.[1][2] This integration is a critical step in the viral replication cycle. By inhibiting the strand transfer step of this process, these drugs prevent the formation of the HIV-1 provirus, thereby halting viral replication.[2]
Elvitegravir, a first-generation INSTI, effectively inhibits the integrase enzyme.[2] However, its efficacy can be compromised by the emergence of specific drug resistance mutations in the integrase gene.[2][3] this compound was developed as a second-generation INSTI with the goal of having a longer half-life and retaining activity against viruses that have developed resistance to first-generation inhibitors like elvitegravir and raltegravir.[1]
dot
Caption: Mechanism of action of integrase inhibitors.
Comparative In Vitro Efficacy and Resistance
The key distinction between this compound and elvitegravir lies in their activity against specific drug-resistant strains of HIV-1. This is largely due to the different mutations that arise under the selective pressure of each drug.
| Feature | This compound | Elvitegravir |
| Drug Class | Second-Generation Integrase Inhibitor | First-Generation Integrase Inhibitor |
| Wild-Type IC50 | 2.6 nM (for HIV Integrase) | EC50 of 1.6 nM (against HIV-2) |
| Primary Resistance Mutations | G118R, E138K | T66I, E92Q, T97A, S147G, Q148R, N155H |
| Cross-Resistance | Active against viruses resistant to raltegravir and elvitegravir. The G118R and E138K mutations do not confer resistance to elvitegravir. | Shows cross-resistance with raltegravir. Susceptible to this compound. |
This compound Resistance Profile
In vitro selection studies have shown that prolonged exposure to this compound leads to the emergence of the G118R mutation, which confers a low level of resistance. Continued pressure can lead to the additional E138K mutation, which increases resistance to this compound to approximately 8-fold that of the wild-type virus. A significant finding is that viruses containing the G118R and E138K mutations remain largely susceptible to both elvitegravir and another first-generation INSTI, raltegravir.
Elvitegravir Resistance Profile
Resistance to elvitegravir is associated with a number of primary mutations within the integrase enzyme, including T66I, E92Q, and Q148R. The Q148R mutation, for instance, can lead to a 96-fold decrease in susceptibility to elvitegravir. These mutations often confer cross-resistance to raltegravir. However, viruses carrying these mutations have been shown to be susceptible to the second-generation inhibitor this compound.
dot
References
A Comparative Guide to HIV-1 Integrase Strand Transfer Inhibitors: Validating the Mechanism of Action of MK-2048
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation HIV-1 integrase strand transfer inhibitor (INSTI) MK-2048 with other key alternatives. It delves into the validation of its mechanism of action, supported by experimental data and detailed protocols, to aid in research and development efforts within the field of antiretroviral therapy.
Mechanism of Action: Targeting HIV-1 Integrase
HIV-1 integrase is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. Integrase Strand Transfer Inhibitors (INSTIs) act by binding to the active site of the integrase enzyme, chelating essential divalent metal ions (typically Mg2+) required for the strand transfer reaction. This action effectively blocks the integration of viral DNA, halting the viral life cycle.[1][2][3]
This compound, a second-generation INSTI, was designed for increased potency and a higher barrier to resistance compared to first-generation drugs like raltegravir and elvitegravir.[3] Its mechanism, like other INSTIs, focuses on inhibiting the strand transfer step of HIV-1 integration.
Comparative Efficacy of Integrase Inhibitors
The following tables summarize the in vitro inhibitory activity of this compound and its key comparators against wild-type HIV-1 and common resistant strains. The 50% inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating higher potency.
Table 1: Inhibitory Activity (IC50, nM) Against Wild-Type HIV-1
| Compound | Wild-Type HIV-1 IC50 (nM) |
| This compound | 2.6 [4] |
| Raltegravir | ~2.2–9.15[1][5] |
| Dolutegravir | ~0.21–1.07[1][5] |
| Elvitegravir | ~0.04–0.6[1] |
| Bictegravir | ~0.2[1] |
| Cabotegravir | ~0.1[1] |
Table 2: Fold Change in IC50 Against Raltegravir-Resistant HIV-1 Mutants
| Mutation | This compound Fold Change in IC50 | Raltegravir Fold Change in IC50 | Dolutegravir Fold Change in IC50 |
| N155H | ~1 (fully active)[4][6] | 10-150[7] | ~1.37[5] |
| Q148H/G140S | - | >150[7] | - |
| Y143R | - | 3 to >150[7] | ~1.05 (with T97A)[5] |
| G118R | Slight resistance[4] | No resistance[4] | - |
Note: A fold change of 1 indicates no loss of activity compared to wild-type. Higher values indicate reduced susceptibility (resistance). Data for all compounds against all mutants were not always available in the same direct comparative studies.
Experimental Protocols for Mechanism Validation
The validation of an INSTI's mechanism of action relies on a series of in vitro assays. Below are detailed methodologies for two key experiments.
HIV-1 Integrase Strand Transfer Assay
This biochemical assay directly measures the ability of a compound to inhibit the strand transfer activity of purified HIV-1 integrase.
Principle: A donor DNA substrate, mimicking the end of the viral DNA, is incubated with recombinant HIV-1 integrase. In the presence of a target DNA substrate, the integrase catalyzes the insertion of the donor DNA into the target DNA. The inhibition of this reaction by a test compound is quantified.[8]
Detailed Protocol:
-
Plate Preparation: Streptavidin-coated 96-well plates are coated with a biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA by incubating for 30 minutes at 37°C.
-
Enzyme Binding: Recombinant full-length HIV-1 integrase protein is added to the wells and incubated for 30 minutes at 37°C to allow binding to the DS DNA.
-
Inhibitor Addition: The test compound (e.g., this compound) at various concentrations is added to the wells and incubated for 5 minutes at room temperature.
-
Strand Transfer Reaction: A double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., digoxigenin) is added to the reaction mixture and incubated for 30 minutes at 37°C to allow for the strand transfer reaction to occur.
-
Detection: The reaction products, which are biotinylated and digoxigenin-labeled, are detected colorimetrically using an HRP-labeled anti-digoxigenin antibody. The absorbance is read at 450 nm.[8]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro HIV-1 Replication Assay
This cell-based assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more physiologically relevant measure of antiviral activity.
Principle: A susceptible cell line (e.g., MT-2 or PM1 cells) is infected with HIV-1 in the presence of varying concentrations of the test compound. The inhibition of viral replication is measured by quantifying a viral marker, such as the p24 antigen, in the cell culture supernatant.[9][10]
Detailed Protocol:
-
Cell Seeding: MT-2 or PM1 cells are seeded in a 96-well plate at a density of 2 x 10^5 cells/ml.[10]
-
Compound Addition: The test compound is serially diluted and added to the cells.
-
Viral Infection: A standardized amount of HIV-1 virus stock is added to the cell cultures.[10]
-
Incubation: The infected cells are incubated at 37°C in a 5% CO2 atmosphere for a period of 4 to 7 days to allow for viral replication.[9][10]
-
Quantification of Replication: At the end of the incubation period, the cell-free supernatant is collected. The amount of HIV-1 p24 antigen in the supernatant is quantified using a commercial ELISA kit.[10]
-
Data Analysis: The 50% effective concentration (EC50) value is determined by plotting the percentage of inhibition of p24 production against the logarithm of the compound concentration.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: HIV-1 integration pathway and the inhibitory action of INSTIs.
Caption: Workflow for validating the mechanism of action of INSTIs.
References
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinician.com [clinician.com]
- 8. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication [frontiersin.org]
- 10. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Resistance Profiles: MK-2048 versus Dolutegravir
For Immediate Release
[City, State] – November 20, 2025 – A comprehensive analysis of the resistance profiles of two prominent second-generation HIV-1 integrase strand transfer inhibitors (INSTIs), MK-2048 and dolutegravir, reveals distinct genetic pathways to resistance and varying impacts on viral fitness. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a detailed comparison of these two antiretroviral agents.
Both this compound and dolutegravir were developed to overcome the resistance challenges posed by first-generation INSTIs, such as raltegravir and elvitegravir. While both demonstrate a high genetic barrier to resistance, in vitro and clinical studies have identified specific mutations that can reduce their susceptibility.
Overview of Resistance Pathways
This compound , a prototype second-generation INSTI, primarily selects for a novel pathway of resistance mutations. In vitro studies have consistently shown the emergence of the G118R mutation in the HIV-1 integrase gene as the initial step.[1][2][3] This mutation confers a low level of resistance to this compound but is associated with a significant reduction in viral replication capacity, to approximately 1% of the wild-type virus.[1][2][4] Continued drug pressure can lead to the selection of a secondary mutation, E138K , which partially restores viral fitness to about 13% of the wild-type and increases resistance to this compound to approximately 8-fold.[1][2][4] Notably, viruses harboring both the G118R and E138K mutations remain largely susceptible to first-generation INSTIs, indicating a unique resistance profile.[1][2]
Dolutegravir , a widely used second-generation INSTI, exhibits a high barrier to resistance, with resistance being rare in treatment-naïve patients.[5][6] However, several resistance-associated mutations (RAMs) have been identified, particularly in treatment-experienced individuals. The most common mutations include R263K , G118R , N155H , and mutations at the Q148 position (H/K/R).[7][8] The R263K mutation typically confers low-level resistance, with about a 2-fold decrease in susceptibility.[8] The G118R mutation results in a more significant reduction in dolutegravir susceptibility, generally greater than 5-fold.[8] The highest levels of resistance are observed with Q148 mutations, often in combination with other secondary mutations.[8] Dolutegravir generally maintains its activity against viruses with resistance mutations to first-generation INSTIs.[6][9][10]
Quantitative Comparison of Resistance
The following table summarizes the key resistance mutations and their impact on the fold change in susceptibility for this compound and dolutegravir, based on in vitro experimental data.
| Drug | Primary Resistance Mutation(s) | Fold Change in Susceptibility | Impact on Viral Replication Capacity | Cross-Resistance to First-Generation INSTIs |
| This compound | G118R | ~2-fold[3] | Significantly reduced (~1% of wild-type)[1][2][4] | Generally susceptible[1][2] |
| G118R + E138K | ~8-fold[1][2][4] | Partially restored (~13% of wild-type)[1][2] | Generally susceptible[1][2] | |
| Dolutegravir | R263K | ~2-fold[8] | Reduced[11] | Generally susceptible |
| G118R | >5-fold[8] | Reduced | Variable | |
| N155H | Low-level resistance | Reduced | Confers resistance to raltegravir/elvitegravir[12] | |
| Q148H/K/R (+ other mutations) | High-level resistance | Variable | Confers resistance to raltegravir/elvitegravir[12] |
Experimental Methodologies
The identification of resistance mutations for both this compound and dolutegravir has been primarily achieved through in vitro dose-escalation experiments. A detailed protocol for such an experiment is outlined below.
In Vitro Selection of Drug-Resistant HIV-1
-
Cell Culture and Virus Propagation: HIV-1 (e.g., NL4-3 strain) is propagated in a suitable T-cell line (e.g., MT-4 cells) in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Dose-Escalation Selection:
-
Initial viral cultures are established by infecting cells in the presence of the INSTI at a concentration equivalent to its EC₅₀ (the concentration that inhibits 50% of viral replication).
-
The cultures are monitored for viral replication, typically by measuring reverse transcriptase activity or p24 antigen levels in the supernatant.
-
Once viral breakthrough is observed (a return to pre-treatment levels of replication), the culture supernatant is harvested.
-
A portion of the harvested virus is used to infect fresh cells in the presence of a 2- to 3-fold higher concentration of the drug.
-
This process of dose escalation is repeated until a significantly resistant viral population is selected.
-
-
Genotypic Analysis:
-
Viral RNA is extracted from the culture supernatant of resistant viruses.
-
The integrase gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
The amplified DNA is sequenced to identify mutations compared to the wild-type virus.
-
-
Phenotypic Analysis (Susceptibility Testing):
-
The identified mutations are introduced into a wild-type HIV-1 molecular clone using site-directed mutagenesis.
-
Recombinant viruses are generated and their susceptibility to the INSTI is determined by measuring the EC₅₀ in a single-cycle infectivity assay (e.g., using TZM-bl cells).
-
The fold change in susceptibility is calculated by dividing the EC₅₀ of the mutant virus by the EC₅₀ of the wild-type virus.
-
Visualizing Experimental and Resistance Pathways
To further elucidate the processes and relationships described, the following diagrams have been generated.
Conclusion
The resistance profiles of this compound and dolutegravir, while both robust, are characterized by distinct genetic pathways. This compound resistance is defined by the sequential acquisition of G118R and E138K, which interestingly does not confer broad cross-resistance to first-generation INSTIs. Dolutegravir resistance is more complex, with multiple mutational pathways that can reduce its susceptibility, although the emergence of resistance in clinical settings, particularly in initial therapy, remains a rare event.[13][14] Understanding these differences is crucial for the strategic development of future antiretroviral therapies and for the clinical management of HIV-1 infection, especially in the context of treatment failure and the sequencing of therapeutic regimens.
References
- 1. Identification of novel mutations responsible for resistance to this compound, a second-generation HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of Novel Mutations Responsible for Resistance to this compound, a Second-Generation HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Dolutegravir resistance mutations: lessons from monotherapy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV–1 resistance to dolutegravir: update and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A systematic review of the genetic mechanisms of dolutegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Resistance profile and genetic barrier of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-resistance profile of the novel integrase inhibitor Dolutegravir (S/GSK1349572) using clonal viral variants selected in patients failing raltegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Will drug resistance against dolutegravir in initial therapy ever occur? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Dolutegravir resistance is rare, but some risk factors can up the odds | aidsmap [aidsmap.com]
A Comparative Review of the Pharmacokinetics of MK-2048 and Raltegravir
A detailed examination of the pharmacokinetic profiles of the second-generation integrase inhibitor MK-2048 and the established antiretroviral raltegravir reveals distinct characteristics dictated by their intended routes of administration and therapeutic applications. While both drugs target the same viral enzyme, their development has focused on different strategies for HIV prevention and treatment, resulting in fundamentally different pharmacokinetic behaviors.
This compound has been primarily investigated for pre-exposure prophylaxis (PrEP) through local delivery via intravaginal rings, aiming for high concentrations at the site of potential viral entry with minimal systemic exposure. In contrast, raltegravir is an orally administered drug designed for systemic circulation to treat established HIV infection. This guide provides a comparative summary of their pharmacokinetic properties based on available preclinical and clinical data.
Pharmacokinetic Parameters of this compound (Intravaginal Administration)
This compound, a second-generation integrase inhibitor, has been evaluated in clinical trials for HIV prevention when delivered via a vaginal ring (VR).[1] The primary goal of this delivery method is to achieve high, sustained local drug concentrations in the female genital tract to prevent sexual transmission of HIV.
Pharmacokinetic studies of this compound-containing vaginal rings have been conducted in women, with key data emerging from trials such as MTN-027. This single-blind, randomized, placebo-controlled trial evaluated vaginal rings containing 30 mg of this compound, used continuously for 28 days.[2] Drug concentrations were measured in plasma, vaginal fluid, cervical tissue, and rectal fluid.[2]
The data consistently show that this compound achieves substantially higher concentrations in vaginal fluids compared to plasma.[2] In the MTN-027 study, peak concentrations in vaginal fluids were approximately 30 times higher than in plasma.[2][3]
Preclinical studies in rhesus macaques using intravaginal rings have also demonstrated high local concentrations of this compound in vaginal secretions and reproductive tract tissues, with much lower levels in plasma.[4]
Table 1: Pharmacokinetic Parameters of this compound Following Intravaginal Ring Administration in Humans
| Parameter | Matrix | Value | Study |
| Cmax (median) | Vaginal Fluid | 27,398 ng/mL | MTN-027[3] |
| Tmax (median) | Vaginal Fluid | 22 hours | MTN-027[3] |
| Plasma Concentrations | Plasma | Substantially lower than vaginal fluid | MTN-027[2] |
| Terminal Half-life (median, post-ring removal) | Vaginal Fluid | 2 hours | MTN-027[3] |
Data from studies evaluating a 30 mg this compound vaginal ring.
Pharmacokinetic Parameters of Raltegravir (Oral Administration)
Raltegravir is a well-established HIV-1 integrase strand transfer inhibitor used in combination with other antiretroviral agents for the treatment of HIV-1 infection.[5] It is administered orally, typically as a 400 mg tablet twice daily, and is designed to achieve systemic concentrations that are effective against the virus throughout the body.[5]
Pharmacokinetic studies have been conducted in healthy volunteers and HIV-infected patients. Following oral administration, raltegravir is rapidly absorbed.[6] Steady-state concentrations are typically achieved within two days of twice-daily dosing with little to modest accumulation.[6] The terminal half-life of raltegravir is approximately 7-12 hours.[6]
A study in healthy male volunteers who received a single 400 mg oral dose of raltegravir reported a geometric mean maximum concentration (Cmax) in plasma of 2,246 nM and an area under the concentration-time curve from 0 to 12 hours (AUC0–12) of 10,776 nM·h.[7] The apparent plasma half-life was 7.8 hours.[7]
Table 2: Pharmacokinetic Parameters of Raltegravir Following a Single 400 mg Oral Dose in Healthy Male Volunteers
| Parameter (Geometric Mean) | Matrix | Value | Study |
| Cmax | Plasma | 2,246 nM | Healthy Volunteer Study[7] |
| AUC0–12 | Plasma | 10,776 nM·h | Healthy Volunteer Study[7] |
| AUC0–∞ | Plasma | 13,119 nM·h | Healthy Volunteer Study[7] |
| Apparent Half-life (t1/2) | Plasma | 7.8 hours | Healthy Volunteer Study[7] |
| C12 | Plasma | 338.7 nM | Healthy Volunteer Study[7] |
Experimental Protocols
This compound Intravaginal Ring Pharmacokinetic Study (Based on MTN-027)
-
Study Design: A single-blind, randomized, placebo-controlled trial in 48 women. Participants used vaginal rings containing this compound (30 mg), vicriviroc (182 mg), a combination of both, or a placebo continuously for 28 days.[2]
-
Sample Collection: Blood for plasma, vaginal fluid swabs, cervical tissue biopsies, and rectal fluid were collected at various time points during and after the 28-day period.[2]
-
Analytical Method: Drug concentrations in plasma, vaginal fluid, cervical tissue, and rectal fluid were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[3]
Raltegravir Oral Pharmacokinetic Study (Based on a study in healthy volunteers)
-
Study Design: A single-dose pharmacokinetic evaluation in six healthy male volunteers.[7]
-
Dosing: A single 400 mg oral dose of raltegravir was administered with water after an overnight fast.[7]
-
Sample Collection: Paired blood samples for plasma and peripheral blood mononuclear cells (PBMCs) were collected predose and at 4, 8, 12, 24, and 48 hours post-dose. Plasma-only samples were collected more frequently.[7]
-
Analytical Method: Raltegravir concentrations in plasma and PBMC lysates were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[7]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study, applicable to both the evaluation of an intravaginal ring and an oral formulation with modifications in the administration and sampling steps.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Pharmacodynamic Evaluation of the Antiretroviral Compound this compound Released From an Intravaginal Ring in Rhesus Macaques [natap.org]
- 5. hivclinic.ca [hivclinic.ca]
- 6. Safety, tolerability, and pharmacokinetics of raltegravir after single and multiple doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of MK-2048 and Other HIV Integrase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational second-generation integrase inhibitor MK-2048 with other key integrase strand transfer inhibitors (INSTIs). The following sections detail in vitro potency, resistance profiles, and available pharmacokinetic data, supported by experimental methodologies and visual diagrams to elucidate key concepts.
This compound is a second-generation HIV-1 integrase inhibitor designed for potent antiviral activity and an improved resistance profile over first-generation agents.[1] While it has been evaluated in early-phase clinical trials, primarily in a vaginal ring formulation for pre-exposure prophylaxis (PrEP), it has not been advanced to later stages of development for systemic treatment.[1] This guide compares its known characteristics to those of established first- and second-generation INSTIs: raltegravir (RAL), elvitegravir (EVG), dolutegravir (DTG), and bictegravir (BIC).
In Vitro Potency
This compound demonstrates potent inhibition of HIV integrase in biochemical assays.[2] The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and other INSTIs against wild-type HIV-1. It is important to note that direct comparisons of these values should be made with caution, as they are often determined in different assays and laboratory settings.
| Integrase Inhibitor | IC50/EC50 (nM) vs. Wild-Type HIV-1 | Reference(s) |
| This compound | IC50: 2.6 nM | [2] |
| IC50: 0.46 - 0.54 nM | [3] | |
| Raltegravir (RAL) | IC50: 2-7 nM | [4] |
| IC95: 31 nM | [5] | |
| Elvitegravir (EVG) | EC50: < 5 nM | [6] |
| Dolutegravir (DTG) | IC50: 1.07 nM | [7][8] |
| Mean IC50: 0.2 nM | [9] | |
| Bictegravir (BIC) | EC50: 0.02 - 6.6 nM | [6] |
| IC50: 7.5 nM | [10] |
Resistance Profiles
A key differentiator among INSTIs is their susceptibility to resistance mutations. This compound was developed to be active against viruses resistant to first-generation INSTIs.[11]
This compound: In vitro studies have shown that exposure to this compound selects for novel resistance mutations, primarily G118R, which may be followed by E138K.[2][11][12] The G118R mutation alone confers low-level resistance to this compound, and the combination of G118R and E138K results in approximately 8-fold resistance.[11][12] Notably, these mutations do not confer cross-resistance to raltegravir or elvitegravir.[11][12] this compound is also reported to be active against viruses with the R263K mutation.[2]
Raltegravir and Elvitegravir: These first-generation INSTIs have a lower genetic barrier to resistance.[13] Key resistance mutations for raltegravir include those at positions Y143, Q148, and N155.[14][15][16][17] Elvitegravir resistance is associated with mutations at positions T66, E92, T97, S147, Q148, and N155.[18][19] There is significant cross-resistance between raltegravir and elvitegravir.[14][18]
Dolutegravir and Bictegravir: These second-generation INSTIs have a higher barrier to resistance and generally retain activity against viruses with resistance mutations to first-generation agents.[6][13][20][21] Resistance to dolutegravir is uncommon but can be mediated by mutations such as R263K, G118R, N155H, and Q148H/R.[22][23] Bictegravir also has a high resistance barrier, with treatment-emergent resistance being rare.[24][25]
The following table summarizes the fold change in IC50/EC50 for different INSTIs in the presence of key resistance mutations.
| Mutation(s) | This compound Fold Change | Raltegravir Fold Change | Elvitegravir Fold Change | Dolutegravir Fold Change | Bictegravir Fold Change | Reference(s) |
| G118R + E138K | ~8 | Susceptible | Susceptible | - | - | [11][12] |
| N155H | Active | 19 | - | 1.37 | < 5 | [1][7][8][15] |
| Q148H/R/K | - | 7 - 22 | >92 (Q148R) | 3.75 (G140S+Q148H) | < 5 (Q148R) | [6][7][8][15][18] |
| G140S + Q148H | - | 245 | - | 3.75 | - | [7][8][15] |
| R263K | Active | - | - | ~2 | < 3 | [2][21][22] |
Pharmacokinetics
Direct pharmacokinetic comparisons are limited as this compound has primarily been studied as a vaginal ring for topical administration, whereas other INSTIs are approved as oral medications.
A Phase 1 clinical trial of a combination vaginal ring containing vicriviroc and this compound provided the following pharmacokinetic data for this compound.[26][27][28]
| Formulation | Dose of this compound | Plasma Concentrations | Vaginal Fluid Concentrations | Cervical Tissue Concentrations | Reference(s) |
| Vaginal Ring | 10 mg (low-dose) | Detectable | Similar AUC to original-dose | Lower than original-dose | [26][28] |
| Vaginal Ring | 30 mg (original-dose) | Detectable, but ~30x lower than vaginal fluid | Peak concentrations achieved | Higher than low-dose | [26][27][28] |
These studies demonstrated that the vaginal ring could deliver this compound, resulting in high local concentrations in the cervicovaginal environment with lower systemic exposure.[27]
Experimental Protocols
The data presented in this guide are derived from various in vitro and in vivo studies. The general methodologies are described below.
In Vitro Potency Assays (IC50/EC50 Determination):
-
Cell-Free Integrase Strand Transfer Assays: These assays measure the ability of an inhibitor to block the strand transfer step of HIV integration in a cell-free system. Purified recombinant HIV integrase enzyme and target DNA are used. The IC50 value represents the concentration of the drug that inhibits 50% of the integrase activity.[4]
-
Cell-Based Viral Replication Assays: These assays measure the ability of an inhibitor to suppress HIV replication in cell culture. Susceptible cell lines (e.g., MT-4 cells) or peripheral blood mononuclear cells (PBMCs) are infected with HIV in the presence of varying concentrations of the drug. The EC50 value is the concentration of the drug that reduces viral replication by 50%, often measured by p24 antigen production or reverse transcriptase activity in the culture supernatant.
In Vitro Resistance Selection Studies: To identify resistance mutations, HIV is cultured in the presence of sub-optimal concentrations of the investigational drug. The virus is allowed to replicate, and the drug concentration is gradually increased over successive passages. This process selects for viral variants with mutations that confer reduced susceptibility to the drug. The integrase gene of the resistant virus is then sequenced to identify these mutations.[11]
Pharmacokinetic Studies: In the Phase 1 studies of the this compound vaginal ring, healthy, HIV-negative women used the ring for 28 days.[26][27][28] Blood, cervicovaginal fluid, and cervical tissue samples were collected at various time points during and after ring use.[26][27][28] Drug concentrations in these samples were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[29]
Visualizing Mechanisms and Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of integrase inhibitors and a typical workflow for in vitro resistance selection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raltegravir in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bictegravir/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults [natap.org]
- 9. efda.gov.et [efda.gov.et]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Novel Mutations Responsible for Resistance to this compound, a Second-Generation HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel mutations responsible for resistance to this compound, a second-generation HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens [frontiersin.org]
- 14. HIV resistance to raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Raltegravir resistance patterns becoming clearer | aidsmap [aidsmap.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dolutegravir resistance mutations: lessons from monotherapy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. A systematic review of the genetic mechanisms of dolutegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Emergence of Bictegravir Resistance in a Treatment-Experienced PWH on Functional Monotherapy and Rapid Replacement by an Ancient Wild-Type Strain Following Transient Treatment Interruption - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BIKTARVY® Resistance Summary | Official HCP Site [biktarvyhcp.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacokinetic and Pharmacodynamic Evaluation of the Antiretroviral Compound this compound Released From an Intravaginal Ring in Rhesus Macaques [natap.org]
Unveiling the Potency of MK-2048: A Comparative Guide to its Anti-HIV Activity in Primary Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the second-generation integrase inhibitor MK-2048 with other key anti-HIV agents. Supported by experimental data, this document confirms the potent activity of this compound in primary human cells, offering valuable insights for future research and development in HIV therapeutics.
This compound, a second-generation integrase strand transfer inhibitor (INSTI), has demonstrated significant promise in the landscape of anti-HIV drug development.[1][2] Its mechanism of action, like other INSTIs, is to block the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. This guide delves into the anti-HIV activity of this compound in primary human cells, presenting a comparative analysis with other approved integrase inhibitors, namely raltegravir, dolutegravir, and bictegravir.
Comparative Anti-HIV Activity in Primary Cells
The in vitro efficacy of this compound has been evaluated in primary human peripheral blood mononuclear cells (PBMCs) and CD4+ T cells, the primary targets of HIV. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and its counterparts, providing a clear comparison of their potencies.
| Drug | Cell Type | Parameter | Value (nM) | Reference |
| This compound | Human PBMCs | IC50 | 0.9 | |
| This compound | - | IC50 (Integrase) | 2.6 | [2] |
| Raltegravir | PBMCs | EC50 | 6.4 | [3] |
| Dolutegravir | PBMCs | EC50 | 0.51 | [4][5] |
| Bictegravir | Primary CD4+ T cells | EC50 | 1.5 | [6][7] |
| Bictegravir | Monocyte-derived macrophages | EC50 | 6.6 | [6][7] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. EC50: The concentration of a drug that gives a half-maximal response.
The data clearly indicates that this compound exhibits potent anti-HIV activity in primary cells, with an IC50 value in the low nanomolar range. Its potency is comparable to or greater than the first-generation INSTI, raltegravir, and is in the same range as the highly effective second-generation INSTIs, dolutegravir and bictegravir.
Activity Against Resistant Strains
A significant advantage of second-generation INSTIs is their activity against HIV strains that have developed resistance to earlier drugs. This compound has shown efficacy against viruses resistant to both raltegravir and elvitegravir.[2] However, in vitro studies have identified that mutations such as G118R and E138K can confer resistance to this compound.[8] Interestingly, these mutations do not confer resistance to raltegravir or elvitegravir, highlighting a unique resistance profile for this compound.[8]
Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-HIV activity, a detailed experimental protocol for assessing antiviral efficacy in primary human PBMCs is provided below. This protocol is a composite based on established methodologies for HIV antiviral assays.[9][10][11][12]
Protocol: Anti-HIV-1 Assay in Primary Human PBMCs
1. Isolation and Stimulation of PBMCs:
-
Isolate PBMCs from fresh, healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL for 48-72 hours in the presence of Interleukin-2 (IL-2) at 20 U/mL to activate the CD4+ T cells.
2. Antiviral Assay:
-
Following stimulation, wash the PBMCs to remove PHA and resuspend them in fresh culture medium containing IL-2.
-
Seed the activated PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well.
-
Prepare serial dilutions of this compound and other comparator drugs in the culture medium.
-
Add the drug dilutions to the wells containing the PBMCs. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Infect the cells with a laboratory-adapted or primary isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.
3. Measurement of Viral Replication:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit.
-
The percentage of viral inhibition is calculated by comparing the p24 levels in the drug-treated wells to the p24 levels in the virus control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the HIV integration pathway and the experimental workflow for its assessment.
Caption: HIV integration pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the anti-HIV activity of this compound.
Conclusion
The collective evidence strongly confirms the potent anti-HIV activity of this compound in primary human cells. Its efficacy, particularly against some drug-resistant viral strains, positions it as a valuable candidate for further investigation in the development of novel HIV treatment strategies. The provided experimental framework offers a solid foundation for researchers to independently verify and expand upon these findings. While clinical trials for its use as a pre-exposure prophylaxis delivered via a vaginal ring did not show efficacy, its intrinsic antiviral activity in primary cells remains a subject of significant interest for therapeutic applications.[1] Further studies are warranted to fully elucidate its clinical potential in combination with other antiretroviral agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interpriseusa.com [interpriseusa.com]
- 6. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of novel mutations responsible for resistance to this compound, a second-generation HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. HIV-1 isolation from infected peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-2048 and First-Generation Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the second-generation integrase strand transfer inhibitor (INSTI), MK-2048, with the first-generation INSTIs, Raltegravir and Elvitegravir. The information presented is based on available preclinical and in vitro data, offering insights into their respective potencies, resistance profiles, and pharmacological characteristics. Due to the discontinuation of this compound's clinical development for HIV treatment, direct comparative clinical trial data is limited.
Executive Summary
This compound is a potent second-generation HIV-1 integrase inhibitor that demonstrated significant in vitro activity against both wild-type and certain strains of HIV-1 resistant to first-generation INSTIs.[1][2] Key distinguishing features of this compound include a potentially longer dissociation rate from the integrase enzyme compared to Raltegravir, suggesting a prolonged inhibitory effect.[2][3] Notably, this compound exhibits a unique resistance profile, with mutations at positions G118R and E138K conferring resistance to it but not to Raltegravir or Elvitegravir.[4][5] Conversely, it retains activity against some mutations that cause resistance to the first-generation drugs.[1][6] Pharmacokinetic data for this compound is primarily derived from studies investigating its use in pre-exposure prophylaxis (PrEP) via vaginal rings, which contrasts with the oral administration of Raltegravir and Elvitegravir for HIV treatment.
Data Presentation
Table 1: Comparative In Vitro Efficacy of Integrase Inhibitors
| Inhibitor | Target | IC50 (Wild-Type HIV-1 Integrase) | Reported Potency against Raltegravir-Resistant Strains |
| This compound | HIV-1 Integrase | 2.6 nM[2] | Active against N155H mutant[1] |
| Raltegravir | HIV-1 Integrase | 2-7 nM | Susceptible to resistance mutations (Y143, Q148, N155 pathways)[7] |
| Elvitegravir | HIV-1 Integrase | Not directly compared in available data | Shares cross-resistance with Raltegravir[7] |
Table 2: Comparative Resistance Profiles
| Mutation | Effect on this compound | Effect on Raltegravir | Effect on Elvitegravir |
| G118R | ~2-fold increase in resistance[4] | No loss of susceptibility[4] | No loss of susceptibility[4] |
| E138K | Contributes to increased resistance in combination with G118R[4] | No loss of susceptibility[4] | No loss of susceptibility[4] |
| G118R + E138K | ~8-fold increase in resistance[4] | ~2-fold increase in resistance[4] | ~2-fold increase in resistance[4] |
| N155H | Remains active[1] | Confers resistance | Confers resistance |
| Y143R/C, Q148H/K/R | Data not available | Primary resistance pathways | Primary resistance pathways, cross-resistance with Raltegravir |
Table 3: Comparative Pharmacokinetic Properties
| Parameter | This compound | Raltegravir | Elvitegravir |
| Administration | Investigated for vaginal ring delivery (PrEP)[1] | Oral | Oral |
| Half-life (t1/2) | Data from oral administration not available | ~9 hours | ~9.5 hours (boosted with Cobicistat) |
| Metabolism | Not well characterized for oral administration | Primarily via UGT1A1-mediated glucuronidation | Primarily via CYP3A oxidation |
| Protein Binding | Data not available | ~83% | ~98-99% |
Mandatory Visualization
Caption: Mechanism of action of integrase inhibitors.
Caption: Experimental workflows for evaluating integrase inhibitors.
Experimental Protocols
Biochemical Strand Transfer Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 integrase.
Principle: Recombinant HIV-1 integrase is incubated with a labeled oligonucleotide substrate that mimics the viral DNA end. In the presence of a suitable divalent metal cation (e.g., Mg2+ or Mn2+), the integrase catalyzes the strand transfer reaction, integrating the viral DNA substrate into a target DNA. The inhibition of this reaction by a test compound is quantified by measuring the reduction in the formation of the strand transfer product.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a reaction buffer, a divalent cation, the recombinant HIV-1 integrase enzyme, and the test compound (e.g., this compound, Raltegravir, or Elvitegravir) at various concentrations.
-
Substrate Addition: A labeled viral DNA substrate (e.g., radiolabeled or fluorescently labeled) is added to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for the strand transfer reaction to occur.
-
Quenching: The reaction is stopped by the addition of a quenching solution, typically containing a chelating agent like EDTA.
-
Product Analysis: The reaction products are separated by gel electrophoresis.
-
Quantification: The amount of strand transfer product is quantified using an appropriate detection method (e.g., phosphorimaging for radiolabeled substrates or fluorescence scanning for fluorescently labeled substrates). The IC50 value, the concentration of the inhibitor required to reduce the strand transfer activity by 50%, is then calculated.
Cell-Based HIV-1 Replication Assay
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: A susceptible host cell line (e.g., MT-4 cells or peripheral blood mononuclear cells) is infected with a laboratory-adapted or clinical isolate of HIV-1. The infected cells are then cultured in the presence of varying concentrations of the test compound. The extent of viral replication is measured by quantifying a viral marker, such as the p24 capsid protein, in the cell culture supernatant.
Generalized Protocol:
-
Cell Seeding: Host cells are seeded in a multi-well plate.
-
Infection: The cells are infected with a known amount of HIV-1.
-
Inhibitor Addition: The test compound is added to the infected cell cultures at a range of concentrations.
-
Incubation: The cultures are incubated for a period of several days to allow for multiple rounds of viral replication.
-
Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.
-
Viral Marker Quantification: The amount of a viral marker, typically the p24 antigen, in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of p24 is plotted against the concentration of the inhibitor to determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%. Cell viability assays are also performed in parallel to assess any cytotoxicity of the compound.[8][9][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Mutations Responsible for Resistance to this compound, a Second-Generation HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Mutations Responsible for Resistance to this compound, a Second-Generation HIV-1 Integrase Inhibitor [lirias.kuleuven.be]
- 6. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 9. hanc.info [hanc.info]
- 10. abcam.com [abcam.com]
MK-2048: A Comparative Analysis of a Second-Generation HIV Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational HIV integrase strand transfer inhibitor (INSTI) MK-2048 with other established antiretroviral alternatives. While showing promise in preclinical studies, it is crucial to note that the clinical development of this compound was discontinued following Phase I trials for pre-exposure prophylaxis (PrEP), where it failed to demonstrate a significant difference from the control group.[1] This document aims to present the available experimental data objectively to inform future research and drug development efforts in the field of HIV therapeutics.
Mechanism of Action
This compound, like other integrase inhibitors, targets the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[2] By binding to the active site of the integrase, this compound prevents the strand transfer step, effectively halting the viral replication cycle.[2] It is classified as a second-generation INSTI, designed to have a longer half-life and activity against HIV strains resistant to first-generation inhibitors like raltegravir.[1]
Comparative Efficacy
This compound demonstrated potent in vitro activity against wild-type HIV-1 and certain strains resistant to other integrase inhibitors. The following tables summarize the available quantitative data on its efficacy.
Table 1: In Vitro Efficacy of this compound against Wild-Type HIV-1 Subtypes
| HIV-1 Subtype | Assay Type | IC50 (nM) | Reference |
| Subtype B | Biochemical | 2.6 | [3] |
| Subtype C | Biochemical | - | [3] |
Table 2: In Vitro Efficacy of this compound against Integrase-Resistant HIV-1 Mutants
| Mutant Strain | IC50 (nM) | Fold Change vs. Wild-Type | Reference |
| INR263K | 1.5 | - | [3] |
| N155H | Effective as against wild-type | - | [1] |
| S217H Intasome | ~200 | - | [4] |
| N224H Intasome | ~25 (fully active) | - | [4] |
| G118R | Slight resistance | - | [5] |
| G118R + E138K | Increased resistance (~8-fold) | ~8 | [5] |
Table 3: Comparative In Vitro Potency of Integrase Inhibitors
| Compound | Protein-Adjusted IC95 (ng/mL) | Reference |
| Raltegravir | 14.7 | [6] |
| Elvitegravir | 44.9 | [6] |
| Dolutegravir | 64 | [6] |
| Bictegravir | 162 | [6] |
| This compound | Not available |
Note: Direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Development of Resistance
In vitro studies have shown that prolonged exposure to this compound can lead to the selection of specific resistance mutations. The G118R mutation appeared to be the initial mutation conferring low-level resistance, which also significantly reduced the viral replication capacity.[5] The subsequent development of the E138K mutation partially restored replication fitness and further increased resistance to this compound.[5] Notably, viruses with these mutations remained largely susceptible to first-generation INSTIs, raltegravir and elvitegravir.[5]
Experimental Protocols
HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical Assay)
This protocol outlines a typical method for evaluating the inhibitory activity of compounds against the HIV-1 integrase enzyme in a biochemical setting.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor Substrate (DS) DNA (e.g., biotin-labeled oligonucleotide mimicking the viral DNA end)
-
Target Substrate (TS) DNA (e.g., labeled with a detectable marker)
-
Assay Buffer (containing divalent cations like Mg2+ or Mn2+)
-
Test compound (e.g., this compound) and controls
-
Streptavidin-coated microplates
-
Detection reagents (e.g., HRP-conjugated antibody against the TS DNA label)
-
Plate reader
Procedure:
-
Plate Preparation: Streptavidin-coated microplate wells are coated with the biotin-labeled DS DNA.
-
Integrase Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.
-
Inhibitor Addition: The test compound (e.g., this compound) at various concentrations is added to the wells and incubated to allow for interaction with the integrase.
-
Strand Transfer Reaction: The TS DNA is added to initiate the strand transfer reaction. The integrase, if not inhibited, will ligate the DS DNA to the TS DNA.
-
Detection: The plate is washed to remove unbound components. A labeled antibody or other detection reagent that specifically binds to the integrated product is added.
-
Signal Quantification: A substrate for the detection enzyme (e.g., HRP) is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces integrase activity by 50%, is calculated from the dose-response curve.
Cell-Based Antiviral Activity Assay
This protocol describes a general method for assessing the efficacy of an antiviral compound in a cell culture system.
Materials:
-
HIV-permissive cell line (e.g., TZM-bl, MT-4)
-
HIV-1 viral stock (wild-type or resistant strains)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and controls
-
Reagents for measuring viral replication (e.g., p24 ELISA kit, luciferase assay reagent)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the HIV-permissive cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include appropriate controls (e.g., no drug, reference inhibitor).
-
Viral Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the plates for a period sufficient for viral replication (typically 3-7 days).
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method:
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the cell culture supernatant.
-
Luciferase Assay (for TZM-bl cells): Measure the luciferase activity, which is driven by the HIV-1 Tat protein upon successful infection and integration.
-
-
Data Analysis: Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%, by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: HIV Integrase Inhibition by this compound.
Caption: Workflow for Efficacy Testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Proteopedia, life in 3D [proteopedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel Mutations Responsible for Resistance to this compound, a Second-Generation HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MK-2048 Binding Kinetics Against Other HIV-1 Integrase Inhibitors
A detailed examination of the binding kinetics of the second-generation integrase strand transfer inhibitor (INSTI) MK-2048 reveals a distinct profile characterized by a prolonged interaction with the HIV-1 integrase-DNA complex. This guide provides a comparative analysis of the binding kinetics of this compound alongside other key INSTIs, including raltegravir, elvitegravir, dolutegravir, and bictegravir, offering insights for researchers and drug development professionals.
This analysis summarizes available quantitative data, outlines the experimental methodologies used to determine these kinetic parameters, and visually represents the underlying biological pathways and experimental workflows.
Quantitative Comparison of Binding Kinetics
The binding kinetics of HIV-1 integrase inhibitors are a critical determinant of their antiviral efficacy and resistance profiles. A slower dissociation rate, for instance, can lead to a more durable inhibition of the integrase enzyme. The following table summarizes the available data on the dissociation half-lives (t½) of this compound and other leading INSTIs.
| Inhibitor | Dissociation Half-life (t½) from wild-type IN-DNA complex | IC50 (HIV Integrase) |
| This compound | Substantially lower dissociation rate compared to raltegravir[1][2] | 2.6 nM[1][2] |
| Bictegravir | 163 hours[3][4] | - |
| Dolutegravir | 96 hours[3] | - |
| Raltegravir | 10 hours[3][4] | - |
| Elvitegravir | 3.3 hours[3][4] | - |
Experimental Protocols
The determination of the binding kinetics of HIV-1 integrase inhibitors typically involves sophisticated biophysical techniques such as Scintillation Proximity Assay (SPA) and Surface Plasmon Resonance (SPR). These methods allow for the real-time measurement of the association and dissociation of the inhibitor to and from the integrase-DNA complex.
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay technology that can be used to study a wide range of molecular interactions. In the context of HIV-1 integrase inhibitors, the assay is designed to measure the binding of a radiolabeled inhibitor to the integrase-viral DNA complex.
General Protocol Outline:
-
Immobilization: A biotinylated DNA oligonucleotide representing the viral DNA terminus is immobilized onto streptavidin-coated SPA beads.
-
Complex Formation: Recombinant HIV-1 integrase protein is added and allowed to bind to the immobilized DNA, forming the intasome complex.
-
Inhibitor Binding: A radiolabeled version of the integrase inhibitor (e.g., tritiated) is introduced to the complex.
-
Signal Detection: When the radiolabeled inhibitor binds to the integrase-DNA complex on the SPA bead, it comes into close proximity with the scintillant embedded in the bead, leading to the emission of light. This light is then detected by a scintillation counter.
-
Kinetic Measurement: By measuring the signal over time, both the association (on-rate) and dissociation (off-rate) of the inhibitor can be determined. For dissociation, an excess of unlabeled inhibitor is added to prevent re-binding of the radiolabeled compound.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It is a powerful tool for determining the on-rate, off-rate, and affinity of an inhibitor for its target.
General Protocol Outline:
-
Immobilization: Recombinant HIV-1 integrase is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the integrase inhibitor (the analyte) is flowed over the sensor surface.
-
Association: The binding of the inhibitor to the immobilized integrase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of this change is used to determine the on-rate (k_on).
-
Equilibrium: As the binding sites become saturated, the signal reaches a plateau, representing the equilibrium phase.
-
Dissociation: The flow is switched back to a buffer-only solution, and the dissociation of the inhibitor from the integrase is monitored as a decrease in the SPR signal. The rate of this decrease is used to determine the off-rate (k_off).
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to calculate the on-rate, off-rate, and the equilibrium dissociation constant (K_D).
Mechanism of Action: HIV-1 Integrase Inhibition
HIV-1 integrase is a key viral enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. Integrase inhibitors, including this compound, act by binding to the active site of the integrase enzyme when it is complexed with the viral DNA. This binding event physically blocks the strand transfer reaction, thereby preventing the integration of the viral genome into the host chromosome.
The catalytic mechanism of HIV-1 integrase involves two key steps: 3'-processing and strand transfer. In 3'-processing, the integrase removes a dinucleotide from each 3' end of the viral DNA. During strand transfer, the processed 3' ends of the viral DNA are used to attack the host DNA, leading to the covalent insertion of the viral genome. Integrase inhibitors specifically block this second step.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of MK-2048
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for MK-2048, a second-generation HIV-1 integrase inhibitor. While this compound is generally shipped as a non-hazardous chemical for research purposes, its nature as a potent, bioactive compound necessitates that it be treated as chemical waste and disposed of with appropriate care.[1][2]
Important Notice: No specific Safety Data Sheet (SDS) detailing the disposal of this compound was identified in the public domain. Therefore, the following procedures are based on general best practices for the disposal of laboratory chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with all applicable local, state, and federal regulations.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding the compound's behavior and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C21H21ClFN5O4[1][3] |
| Molecular Weight | 461.88 g/mol [1][3] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO, Insoluble in water and ethanol[1][4] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C, dry and dark.[1] |
| Purity | >98%[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Classification: this compound should be classified as chemical waste. Due to its biological activity as a potent enzyme inhibitor, it must not be disposed of in the regular trash or down the drain.[1][5][6]
3. Preparing for Disposal:
-
Solid Waste:
-
Collect any unused or expired solid this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed plastic bag or container for chemical waste.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound, typically in DMSO, should be collected in a designated, sealed, and chemically compatible waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
4. Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" or "Chemical Waste"
-
The full chemical name: this compound
-
The solvent used (if applicable, e.g., DMSO)
-
The approximate concentration and quantity of the waste
-
The date of accumulation
5. Storage of Waste: Store the labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
6. Arranging for Pickup and Disposal: Contact your institution's EHS department to schedule a pickup of the chemical waste. Follow their specific procedures for waste collection and documentation.
Experimental Protocols
While this document focuses on disposal, it is important to note that this compound has been utilized in various experimental settings, primarily in HIV research.[3] For instance, in vitro studies have assessed its inhibitory activity against HIV integrase using biochemical assays.[6] In such experiments, PM1 cells have been infected with HIV and treated with varying concentrations of this compound to determine its efficacy.[6] The disposal of all materials from these experiments, including cell culture media containing the compound, should follow the chemical waste procedures outlined above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
References
Essential Safety and Logistics for Handling MK-2048
Disclaimer: This document provides guidance for handling MK-2048 in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are based on general best practices for handling potent pharmaceutical compounds and antiviral agents.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
This compound is a second-generation HIV-1 integrase inhibitor, meaning it is a potent compound designed to have a biological effect at low concentrations.[4] As with all potent compounds, minimizing exposure is the primary goal.[2][5]
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₂₁ClFN₅O₄ |
| Molecular Weight | 461.87 g/mol |
| Appearance | Solid |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 6 months |
Operational Plan: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure.[3][6][7]
Standard Laboratory Procedures:
-
Gloves: At a minimum, wear two pairs of nitrile gloves.[7] Change gloves immediately if contaminated and after handling the compound.
-
Eye Protection: ANSI-rated safety glasses with side shields are required.[7] For procedures with a splash hazard, a full-face shield should be used in addition to safety glasses.[8]
-
Lab Coat: A dedicated, disposable, solid-front lab coat should be worn.[8] Cuffs should be tucked into the outer pair of gloves.
-
Footwear: Closed-toe shoes are mandatory.[9]
For Weighing and Aliquoting Powder:
Due to the increased risk of aerosolization, the following additional precautions are necessary:[1]
-
Ventilation: All handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood.[5][10]
-
Respiratory Protection: A fit-tested N95 respirator or higher should be worn.
Experimental Workflow: Handling and Preparation
Caption: A general workflow for the safe handling and preparation of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.[11][12]
-
Solid Waste:
-
All disposable PPE (gloves, lab coats, etc.) and materials that have come into contact with this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
-
-
Liquid Waste:
-
Sharps:
All waste must be disposed of through your institution's hazardous waste management program.[11]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Inform your supervisor and your institution's EHS department.
-
Cleanup (if trained and safe to do so):
-
Don the appropriate PPE, including respiratory protection for powder spills.
-
For powder spills: Gently cover the spill with absorbent pads. Do not dry sweep.
-
For liquid spills: Absorb the spill with appropriate absorbent material.
-
Wipe the area with a suitable deactivating agent (if known) or a detergent solution, followed by a water rinse.
-
Collect all cleanup materials in a sealed hazardous waste container.
-
Mechanism of Action: HIV-1 Integrase Inhibition
This compound is an inhibitor of HIV-1 integrase, a critical enzyme in the viral replication cycle.[4] Integrase catalyzes the insertion of the viral DNA into the host cell's genome.[14][15] By blocking this step, this compound prevents the establishment of a productive infection.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. urgent.supply [urgent.supply]
- 4. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. dev.sheqmanagement.com [dev.sheqmanagement.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 10. escopharma.com [escopharma.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCOHS: HIV/AIDS Precautions - Laboratories [ccohs.ca]
- 14. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrase - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
